Teduglutide
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILIXQOJUNDIDU-ASQIGDHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C164H252N44O55S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3752.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197922-42-2 | |
| Record name | Teduglutide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197922422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teduglutide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glucagon-like peptide II (2-glycine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Teduglutide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of Teduglutide
Abstract
Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), represents a significant advancement in the management of Short Bowel Syndrome (SBS). This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound. From the serendipitous discovery of GLP-2's intestinotrophic properties to the targeted design of a degradation-resistant analog, this guide details the key milestones in its evolution. It includes a summary of the preclinical and clinical trial data, detailed experimental protocols from pivotal studies, and an exploration of the underlying signaling pathways. Quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Discovery and Preclinical Development
The Serendipitous Discovery of GLP-2's Intestinotrophic Properties
The journey to this compound began with fundamental research into the proglucagon gene in the early 1980s.[1][2] The cloning of this gene revealed the sequences of two novel peptides, glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2), whose functions were initially unknown.[1][2] A pivotal breakthrough came from an unexpected observation in a line of transgenic mice engineered to express a proglucagon-SV40 T-antigen fusion protein (GLUTag mice).[1] These mice developed proglucagon-producing neuroendocrine tumors in their large intestines and exhibited significant intestinal growth.[1][2][3][4][5] This finding strongly suggested that a peptide derived from the proglucagon gene possessed robust intestinal growth-promoting (intestinotrophic) activity. Subsequent research confirmed that this effect was attributable to GLP-2.[3][4][5]
The Challenge of Native GLP-2 and the Genesis of this compound
While native GLP-2 demonstrated significant therapeutic potential, its clinical utility was hampered by a very short biological half-life of approximately seven minutes.[6][7] This rapid inactivation is due to enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV), which cleaves the alanine (B10760859) at position 2 of the peptide's N-terminus.[3][7]
To overcome this limitation, a synthetic analog of GLP-2 was developed. This compound was created by substituting the alanine at position 2 with a glycine (B1666218) residue.[6][7] This single amino acid modification renders the peptide resistant to DPP-IV degradation, thereby prolonging its half-life to approximately two hours without compromising its biological activity.[6][7]
Preclinical Proof-of-Concept
Preclinical studies in animal models were crucial in validating the therapeutic potential of this compound. These studies demonstrated that administration of this compound led to significant morphological and functional changes in the intestine. Key findings included:
-
Increased Villus Height and Crypt Depth: Histological analysis of intestinal biopsies from animals treated with this compound showed a marked increase in the height of the villi and the depth of the crypts, effectively expanding the mucosal surface area available for nutrient absorption.[7][8]
-
Enhanced Nutrient and Fluid Absorption: Functional studies revealed that these morphological changes translated into improved intestinal absorption of fluids and nutrients.[3][7][9]
-
Increased Intestinal Blood Flow: this compound was also shown to increase intestinal and portal blood flow, further supporting the health and function of the intestinal mucosa.[6][8][10]
-
Inhibition of Gastric Emptying and Secretion: The peptide was found to reduce gastrointestinal motility and the secretion of gastric acid.[6][7][8]
Clinical Development Program
The clinical development of this compound for the treatment of Short Bowel Syndrome in patients dependent on parenteral support (PS) was extensive, involving multiple phases of clinical trials.[11]
Phase II Studies
Initial Phase II studies were designed to assess the safety, tolerability, and pharmacodynamics of this compound in adult patients with SBS. In an open-label, multicenter pilot study, 16 SBS patients received this compound for 21 days. The results were promising, showing:
-
A significant increase in intestinal wet weight absorption, with an average increase of 743 ± 477 g/day .[9]
-
A corresponding decrease in fecal wet weight excretion.[7]
-
Histological evidence of increased villus height and crypt depth, confirming its intestinotrophic effects in humans.[7] These effects were found to be reversible upon discontinuation of the drug.[7] Based on these findings, doses of 0.05 mg/kg/day and 0.10 mg/kg/day were selected for further investigation in Phase III trials.[9]
Pivotal Phase III Trials (STEPS Program)
The largest and most definitive evidence for this compound's efficacy and safety came from the Phase III clinical trial program, notably the STEPS (Study of this compound in Parenteral Nutrition-Dependent Short Bowel Syndrome Subjects) trial.
The pivotal STEPS trial (NCT00798967) was a 24-week, international, multicenter, double-blind, placebo-controlled study.[11][12] The primary objective was to evaluate the efficacy of this compound in reducing the volume of parenteral support required by adults with SBS.[12]
Key Outcomes of the STEPS Trial:
-
Primary Endpoint: A significantly higher proportion of patients treated with this compound (0.05 mg/kg/day) achieved a 20% or greater reduction in weekly PS volume at both week 20 and week 24 compared to placebo (63% vs. 30%).[13]
-
Reduction in PS Volume: The mean reduction in PS volume from baseline was 4.4 L/week for the this compound group, compared to 2.3 L/week for the placebo group.[13]
-
Days Off Parenteral Support: this compound-treated patients experienced a mean reduction of 2.5 days per week on PS, compared to 0.9 days for the placebo group.
-
Parenteral Support Independence: Over the course of the study and its extensions, a number of patients were able to be completely weaned off parenteral support.[14]
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Adults (≥18 years) with a diagnosis of intestinal failure due to SBS, who were dependent on parenteral nutrition for at least 12 months and required it at least 3 times per week. Patients had to be in a stable condition with no major changes to their PS regimen for at least 4 weeks prior to screening.[12]
-
Inclusion Criteria: Key inclusion criteria included a documented history of SBS, clinical stability, and a stable parenteral support regimen.[12]
-
Exclusion Criteria: Major exclusion criteria included a history of cancer within the last 5 years, significant underlying diseases that could interfere with the study, and recent use of other investigational drugs or growth hormones.[12]
-
Treatment Arms:
-
This compound 0.05 mg/kg/day administered subcutaneously.
-
Placebo administered subcutaneously.
-
-
Primary Endpoint: The percentage of subjects who achieved a 20% to 100% reduction from baseline in weekly parenteral nutrition/intravenous fluid (PN/I.V.) volume at weeks 20 and 24.[12]
-
Secondary Endpoints: Included the absolute change in PN/I.V. volume from baseline, change in days per week of PN/I.V. administration, and changes in fluid and electrolyte balance.
-
Parenteral Support Weaning Algorithm: To ensure patient safety and standardize the reduction of PS, a specific weaning algorithm was employed. Reductions in PS volume were permitted at 4-week intervals only if the patient's 48-hour urine output increased by at least 10%, indicating improved intestinal fluid absorption.[14]
-
Safety Assessments: Safety was monitored through the recording of adverse events (AEs), serious adverse events (SAEs), clinical laboratory tests, vital signs, and physical examinations. Specific monitoring for colon polyps and other gastrointestinal issues was also included.[15]
Long-Term Extension Studies
To evaluate the long-term safety and efficacy of this compound, open-label extension studies, such as STEPS-2 (NCT00930644), were conducted.[13][16] These studies followed patients from the initial placebo-controlled trials for up to an additional 24-30 months.[13] The results demonstrated that the clinical response to this compound was maintained over the long term, with continued reductions in PS requirements and a consistent safety profile.[13]
Pediatric Studies
Following its approval for adults, this compound was also evaluated in pediatric patients (ages 1 to 17) with SBS-associated intestinal failure. A 12-week, open-label, multicenter study (NCT01952080) assessed different doses of this compound. The results showed that this compound was well-tolerated and associated with clinically meaningful reductions in PS requirements and increased enteral nutrition tolerance in this population.[17] Notably, four pediatric patients achieved complete independence from parenteral nutrition during the study.[17]
Quantitative Clinical Trial Data Summary
The following tables summarize the key quantitative efficacy and safety data from the pivotal clinical trials of this compound.
Table 1: Summary of Key Phase III Clinical Trial Efficacy Data (STEPS Trial)
| Endpoint | This compound (0.05 mg/kg/day) | Placebo | p-value |
|---|---|---|---|
| Primary Responders (≥20% PS Reduction at Weeks 20 & 24) | 63% (27/43)[13] | 30% (13/43)[13] | 0.002[13] |
| Mean Reduction in Weekly PS Volume (L/week) | 4.4[13] | 2.3[13] | <0.001[13] |
| Mean Reduction in PS Infusion Days/week | 2.5 | 0.9 | <0.001 |
| Patients Achieving at least 1 day off PS/week | 54% | 23% | 0.005 |
Table 2: Most Common Adverse Events (AEs) from Pooled Adult Clinical Trial Data (Occurring in ≥10% of this compound-Treated Patients)
| Adverse Event | This compound (n=134) | Placebo (n=43) |
|---|---|---|
| Abdominal Pain | 49%[6] | 35% |
| Respiratory Tract Infection | 28%[6] | 19% |
| Nausea | 27%[6] | 16% |
| Injection Site Reactions | 21%[6] | 7% |
| Headache | 17%[6] | 9% |
| Vomiting | 14%[6] | 12% |
| Abdominal Distension | - | - |
| Gastrointestinal Stoma Complication | - | - |
Note: Data compiled from multiple sources. Specific percentages for some AEs were not consistently reported across all sources.[6][14][16] The most frequently reported AEs were gastrointestinal in nature, consistent with the underlying disease and the mechanism of action of this compound.[16]
Mechanism of Action and Signaling Pathways
GLP-2 Receptor Binding and Downstream Signaling
This compound exerts its effects by acting as an agonist at the glucagon-like peptide-2 receptor (GLP-2R).[10] The GLP-2R is a G protein-coupled receptor found on various intestinal cells, including enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons, but notably not directly on the proliferating crypt cells.[8][18] This suggests that GLP-2 and this compound mediate their intestinotrophic effects through an indirect mechanism, stimulating the release of secondary mediators.
Upon binding of this compound to the GLP-2R, a cascade of intracellular signaling pathways is activated:
-
cAMP/PKA Pathway: The GLP-2R is coupled to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
PI3K/Akt Pathway: Activation of the GLP-2R also stimulates the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival, proliferation, and protein synthesis.[19][20]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is also activated and plays a role in mediating the proliferative effects of GLP-2.[20]
These intracellular signals lead to the release of downstream mediators from the GLP-2R-expressing cells. These mediators, which include Insulin-like Growth Factor-1 (IGF-1), Insulin-like Growth Factor-2 (IGF-2), and Keratinocyte Growth Factor (KGF), then act on the intestinal epithelial stem and progenitor cells in the crypts to stimulate proliferation and inhibit apoptosis, leading to mucosal growth.[18]
Caption: GLP-2 Receptor Signaling Pathway
Regulatory Milestones
This compound received orphan drug designation in both Europe and the United States, a status granted to drugs developed for rare diseases, which provides incentives for their development.[11][21]
Table 3: Timeline of Key Regulatory Events
| Date | Event | Regulatory Body | Brand Name |
|---|---|---|---|
| 2001 | Orphan Drug Designation Granted.[22] | European Medicines Agency (EMA) | Revestive |
| Nov 2011 | New Drug Application (NDA) Submitted.[21][23] | U.S. Food and Drug Administration (FDA) | Gattex |
| Jun 21, 2012 | Positive Opinion from CHMP.[21][23][24] | EMA | Revestive |
| Sep 4, 2012 | Marketing Authorization Granted for Adults.[21][23] | European Commission (EC) | Revestive |
| Oct 16, 2012 | Advisory Committee Unanimously Recommends Approval.[25] | FDA | Gattex |
| Dec 21, 2012 | NDA Approved for Adults.[11][15][26][27] | FDA | Gattex |
| 2016 | Pediatric Indication Approved (≥1 year of age).[28] | EMA | Revestive |
| May 17, 2019 | Pediatric Indication Approved (≥1 year of age).[27][28] | FDA | Gattex |
| Jun 2023 | Pediatric Indication Extended (≥4 months of age).[28] | European Commission (EC) | Revestive |
This compound Development Workflow
The development of this compound followed a logical progression from basic scientific discovery to clinical application.
Caption: this compound Discovery and Development Workflow
Conclusion
The development of this compound is a prime example of translational medicine, where a serendipitous basic science observation led to the creation of a targeted therapy for a rare and debilitating condition. By understanding the physiology of GLP-2 and the limitations of the native peptide, a more stable and clinically effective analog was engineered. A rigorous clinical development program, highlighted by the pivotal STEPS trial, has established this compound as a safe and effective treatment for both adult and pediatric patients with Short Bowel Syndrome, reducing their dependence on parenteral support and improving their quality of life. The journey of this compound from a laboratory finding to a globally approved therapeutic underscores the importance of continued research in endocrinology and gastroenterology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of GLP-2 and Development of this compound for Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of GLP-2 and Development of this compound for Short Bowel Syndrome. | Semantic Scholar [semanticscholar.org]
- 5. The Discovery of GLP-2 and Development of this compound for Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]
- 11. FDA Approves Gattex® (this compound [rDNA Origin]) for Injection for the Treatment of Adult Short Bowel Syndrome [prnewswire.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Long-Term this compound for the Treatment of Patients With Intestinal Failure Associated With Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gut.bmj.com [gut.bmj.com]
- 15. FDA approves this compound for short bowel syndrome | MDedge [mdedge.com]
- 16. This compound for the treatment of adults with intestinal failure associated with short bowel syndrome: pooled safety data from four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. European Medicines Agency recommends first medical treatment for patients with short bowel syndrome | European Medicines Agency (EMA) [ema.europa.eu]
- 23. fiercebiotech.com [fiercebiotech.com]
- 24. Takeda Pharmaceutical Co. Ltd. Release: Revestive® (this compound) Receives European Marketing Authorization for the Treatment of Adults With Short Bowel Syndrome (SBS) - BioSpace [biospace.com]
- 25. fiercebiotech.com [fiercebiotech.com]
- 26. drugs.com [drugs.com]
- 27. drugs.com [drugs.com]
- 28. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Chemical Synthesis of Teduglutide Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Teduglutide, a 33-amino acid glucagon-like peptide-2 (GLP-2) analog. The primary method for its production is Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This document details the prevalent synthesis strategies, experimental protocols, and methods for purification and characterization, with a special focus on mitigating common side reactions.
Introduction to this compound and its Synthesis
This compound is an important therapeutic agent for the treatment of short bowel syndrome. Its chemical synthesis, while established, presents challenges, primarily the formation of aspartimide-related impurities due to the presence of multiple aspartic acid residues in its sequence. The synthesis is typically achieved through Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase chemistry. Both linear sequential synthesis and fragment condensation approaches have been explored to optimize yield and purity.
Synthesis Strategies
The synthesis of this compound can be approached in two primary ways using SPPS:
-
Linear Solid-Phase Synthesis: This is the most straightforward approach, involving the sequential coupling of each amino acid from the C-terminus to the N-terminus on a solid support.
-
Fragment Condensation: In this strategy, the peptide is synthesized in segments (fragments) which are then coupled together on the solid support or in solution. This can be advantageous in reducing the accumulation of impurities during a long, single synthesis. Various fragment condensation strategies have been reported, for instance, coupling fragments of amino acid positions 1-3 and 4-33, or 1-2, 3-4, and 5-33.
A significant challenge in this compound synthesis is the base-catalyzed formation of aspartimide, particularly at the Asp-Gly sequence at positions 3 and 4. This side reaction can lead to impurities that are difficult to separate from the final product.
Experimental Protocols
Materials and General Procedures
-
Resin: Wang resin or 2-Chlorotrityl chloride (2-Cl CTC) resin are commonly used solid supports.
-
Amino Acids: N-α-Fmoc protected amino acids with acid-labile side-chain protecting groups (e.g., tBu for Asp, Glu, Ser, Thr; Boc for Lys, Trp; Trt for His, Asn, Gln; Pbf for Arg) are used.
-
Coupling Reagents: Common coupling agents include combinations like N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) or more advanced reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).
-
Fmoc-Deprotection: A solution of 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF) is typically used.
-
Cleavage and Deprotection: A cleavage cocktail, most commonly based on trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS), water, and phenol, is used to cleave the peptide from the resin and remove side-chain protecting groups.
Detailed Protocol for Linear Solid-Phase Synthesis of this compound
This protocol is a representative example of a linear SPPS for this compound.
1. Resin Preparation and First Amino Acid Loading:
- Swell the Wang resin in DMF in a reaction vessel.
- To load the first amino acid (Fmoc-Asp(OtBu)-OH), dissolve it in DMF with a coupling agent like DIC and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
- Add the activated amino acid solution to the resin and agitate for a specified time until loading is complete, as monitored by a Kaiser test.
- Cap any unreacted sites on the resin using a solution of acetic anhydride (B1165640) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF.
2. Chain Elongation (Sequential Amino Acid Coupling):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a short duration (e.g., 5 + 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Dissolve the next N-α-Fmoc protected amino acid and a coupling agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF. Add this solution to the resin and allow it to react until the coupling is complete (monitored by Kaiser test). Wash the resin with DMF.
- Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
3. Cleavage and Global Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it.
- Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/Phenol/Water) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
- Filter the resin and collect the filtrate containing the crude peptide.
4. Precipitation and Purification:
- Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide, wash it with cold ether, and dry it under vacuum.
- Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mitigation of Aspartimide Formation
Several strategies can be employed to minimize the formation of aspartimide impurities:
-
Modified Deprotection Conditions: Adding a mild acid like formic acid to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.
-
Alternative Protecting Groups: Using bulky protecting groups on the aspartic acid side chain, such as 3-methyl-pent-3-yl ester (OMpe), can sterically hinder the formation of the succinimide (B58015) intermediate. A more recent approach involves the use of a cyanosulfurylide (CSY) protecting group, which has been shown to completely suppress aspartimide formation.[1][2][3]
-
Resin Anchoring Strategy: Anchoring the C-terminal aspartic acid to the resin via its side-chain carboxyl group, rather than the alpha-carboxyl group, can prevent diketopiperazine formation, another common side reaction.[4]
Data Presentation
The following tables summarize quantitative data from various synthesis and purification protocols for this compound.
Table 1: Comparison of Crude Purity from Different SPPS Strategies
| Synthesis Strategy | Key Reagents/Conditions | Crude Purity (%) | Aspartimide Byproduct (%) | Reference |
| Linear SPPS | Wang resin, DIPC/DMAP for loading, TFA/TIS/Phenol cleavage | 28.77 | Not Reported | [4] |
| Standard Fmoc-SPPS | Not specified | 52 | 24 | [5] |
| Fragment Condensation (1-4 & 5-33) | Not specified | 59 | 17 | [5] |
| Fragment Condensation (1-2, 3-4, 5-33) | Not specified | 65.1 - 73.5 | 0.06 - 0.12 | [6] |
Table 2: Purification of this compound using RP-HPLC
| Purification Step | Mobile Phase A | Mobile Phase B | Final Purity (%) | Overall Yield (%) | Reference |
| Step 1 | 0.1% Acetic acid in water (pH 5.5-6.5 with ammonia) | Acetonitrile:Mobile Phase A (80:20) | >94.04 | Not Reported | [7] |
| Step 2 | 0.1% Triethylamine in water (pH 7.5-8.0 with orthophosphoric acid) | 100% Methanol | >98.65 | Not Reported | [7] |
| Final Product | Not specified | Not specified | >99 | 34.3 - 37.7 | [6] |
Mandatory Visualizations
This compound Signaling Pathway
This compound acts as a GLP-2 receptor agonist. Its binding to the GLP-2 receptor on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons initiates a signaling cascade that leads to the release of trophic factors like Insulin-like Growth Factor-1 (IGF-1).[8] These factors promote intestinal growth and enhance absorptive capacity.
Caption: this compound signaling pathway via the GLP-2 receptor.
Experimental Workflow for Linear SPPS of this compound
The following diagram illustrates the key steps in the linear solid-phase synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AU2022205108A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104817638A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. cpcscientific.com [cpcscientific.com]
In-Depth Technical Guide: GLP-2 Receptor Binding Affinity of Teduglutide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Teduglutide to the Glucagon-Like Peptide-2 (GLP-2) receptor. It includes quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.
Introduction to this compound and the GLP-2 Receptor
This compound is a recombinant analog of human glucagon-like peptide-2 (GLP-2), a naturally occurring peptide that plays a crucial role in intestinal growth and function. This compound is engineered with a single amino acid substitution—glycine for alanine (B10760859) at the second position—which confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). This modification significantly extends its half-life, enhancing its therapeutic efficacy.
The biological actions of this compound are mediated through its interaction with the GLP-2 receptor (GLP-2R), a member of the G protein-coupled receptor (GPCR) superfamily. The binding of this compound to the GLP-2R initiates a cascade of intracellular signaling events that ultimately lead to the therapeutic effects observed in conditions such as Short Bowel Syndrome (SBS). Understanding the precise binding affinity and the subsequent signaling is paramount for the development and optimization of GLP-2R-targeted therapies.
Quantitative Analysis of this compound's Binding Affinity
The binding affinity of this compound for the human GLP-2 receptor has been characterized through various in vitro assays, yielding key quantitative parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of this compound to the native GLP-2 and other analogs.
| Parameter | Cell Line | Radioligand | Value | Reference |
| Ki (High-Affinity Site) | HEK293 cells expressing human GLP-2R | [125I]-[Tyr34]-hGLP-2 | 20 pM | |
| Ki (Low-Affinity Site) | HEK293 cells expressing human GLP-2R | [125I]-[Tyr34]-hGLP-2 | 85 nM | |
| IC50 (High-Affinity Site) | Stably transfected BHK cells | Not Specified | 4.8 pM | |
| IC50 (Low-Affinity Site) | Stably transfected BHK cells | Not Specified | 42.9 nM | |
| EC50 (cAMP Generation) | HEK293 cells expressing human GLP-2R | Not Specified | 0.5 nM |
Experimental Protocols for Binding Affinity Determination
The quantitative data presented above are typically determined using competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Cell Culture and Membrane Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells are stably transfected with the human GLP-2 receptor cDNA.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Membrane Preparation:
-
Cultured cells are harvested and washed with a cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The cell suspension is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the GLP-2 receptor.
-
Reagents:
-
Radioligand: Typically [125I]-[Tyr34]-hGLP-2.
-
Unlabeled Competitor: this compound at various concentrations.
-
Assay Buffer: For example, 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Washing Buffer: Ice-cold assay buffer.
-
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled native GLP-2.
-
The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold washing buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Downstream Signaling Pathways
The binding of this compound to the GLP-2 receptor, a Gαs-coupled receptor, primarily activates the adenylyl cyclase signaling cascade. There is also evidence for the involvement of other pathways, such as the MAPK/ERK pathway.
Primary Signaling Pathway: cAMP/PKA
-
Receptor Activation: this compound binds to the extracellular domain of the GLP-2 receptor, inducing a conformational change.
-
G Protein Coupling: The activated receptor interacts with the heterotrimeric G protein Gαs, causing the exchange of GDP for GTP on the α subunit.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), leading to the dissociation and activation of the catalytic subunits.
-
CREB Phosphorylation: The active catalytic subunits of PKA translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB) at Serine 133.
-
Gene Transcription: Phosphorylated CREB recruits transcriptional co-activators, such as CBP/p300, to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating gene expression related to cell proliferation, survival, and nutrient absorption.
Secondary Signaling Pathway: MAPK/ERK
In addition to the canonical cAMP/PKA pathway, GLP-2 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK), specifically the extracellular signal-regulated kinase (ERK). This activation appears to be, at least in part, dependent on PKA.
-
Upstream Events: Following this compound binding and Gαs activation, the precise mechanism linking this to the MAPK cascade is not fully elucidated but is thought to involve PKA-dependent signaling intermediates.
-
Raf-MEK-ERK Cascade: PKA can, through various potential intermediates, lead to the activation of the Raf kinase, which in turn phosphorylates and activates MEK (MAPK/ERK kinase).
-
ERK Activation: Activated MEK then phosphorylates ERK (p44/p42 MAPK) on threonine and tyrosine residues.
-
Downstream Effects: Phosphorylated ERK can translocate to the nucleus to regulate transcription factors or remain in the cytoplasm to phosphorylate other substrates, influencing cell proliferation and differentiation.
Conclusion
This compound exhibits a high binding affinity for the GLP-2 receptor, comparable to the native ligand, which underlies its potent biological activity. The primary signal transduction mechanism involves the canonical Gαs-cAMP-PKA pathway, leading to the activation of the transcription factor CREB. A secondary pathway involving the activation of the MAPK/ERK cascade also contributes to the cellular responses elicited by this compound. A thorough understanding of these molecular interactions and signaling pathways is essential for the ongoing research and development of novel therapeutics targeting the GLP-2 receptor for a variety of gastrointestinal and other disorders.
Teduglutide Signaling in Intestinal Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), is a critical therapeutic agent for patients with short bowel syndrome (SBS).[1] Its primary function is to enhance intestinal adaptation by promoting the structural and functional integrity of the remaining intestine.[2] This is achieved through a complex signaling network that, while initiated by this compound binding to the GLP-2 receptor (GLP-2R), indirectly influences intestinal epithelial cells. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual diagrams to elucidate these complex processes.
Introduction to this compound and its Mechanism of Action
This compound is a 33-amino acid peptide that is a more stable analog of the naturally occurring GLP-2.[3] The substitution of alanine (B10760859) with glycine (B1666218) at the second position makes it resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV), thereby prolonging its half-life and therapeutic efficacy.[1] this compound exerts its intestinotrophic effects by binding to the GLP-2 receptor, a G protein-coupled receptor.[4]
Interestingly, the GLP-2R is not expressed on the proliferating crypt epithelial cells or enterocytes themselves.[2] Instead, it is found on other intestinal cell types, including enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[4][5] This indicates that this compound's effects on the intestinal epithelium are mediated indirectly through the release of secondary messengers and growth factors from these receptor-expressing cells.[4][6]
Core Signaling Pathways
Upon binding of this compound to the GLP-2R, several downstream signaling cascades are initiated. The primary pathways implicated in mediating the intestinotrophic effects of this compound are the cAMP/PKA, PI3K/Akt, and ERK/MAPK pathways. These pathways converge to regulate cell proliferation, survival, and differentiation.
Indirect Signaling Mechanism
The binding of this compound to GLP-2R on subepithelial myofibroblasts and enteric neurons triggers the release of various growth factors, including Insulin-like Growth Factor-1 (IGF-1), Keratinocyte Growth Factor (KGF), and Vasoactive Intestinal Polypeptide (VIP).[6][7] These growth factors then act on their respective receptors on the intestinal epithelial cells, initiating the intracellular signaling cascades that lead to the observed therapeutic effects.
Intracellular Signaling Cascades
The growth factors released upon GLP-2R activation trigger key intracellular signaling pathways within the intestinal epithelial cells.
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Activation of receptor tyrosine kinases by growth factors like IGF-1 leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a range of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression.[8]
-
ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation.[9][10] Growth factor receptor activation initiates a phosphorylation cascade that ultimately leads to the activation of ERK. Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression.
-
cAMP/PKA Pathway: Activation of the GLP-2R, a Gs protein-coupled receptor, can also lead to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors, to modulate gene expression related to cell growth and function.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of this compound in Patients with Short Bowel Syndrome
| Parameter | This compound Dose | Placebo | Result | Reference |
| Reduction in Parenteral Support (PS) Volume | ||||
| Mean Reduction at 24 weeks | 0.05 mg/kg/day | 2.3 ± 2.7 L/week | 4.4 ± 3.8 L/week | [12] |
| Responder Rate (≥20% reduction in PS) | 0.05 mg/kg/day | 30% | 63% (p=0.002) | [13] |
| Reduction of ≥1 day/week of PN dependence | 0.05 mg/kg/day | 23% | 54% (p=0.005) | [12] |
| Plasma Citrulline Levels (Biomarker for Enterocyte Mass) | ||||
| Mean Change from Baseline at 24 weeks (Study 1) | 0.05 mg/kg/day | +2.0 µmol/L | +10.9 µmol/L (p≤0.0001) | [14][15] |
| Mean Change from Baseline at 24 weeks (Study 1) | 0.10 mg/kg/day | +2.0 µmol/L | +15.7 µmol/L (p≤0.0001) | [14][15] |
| Mean Change from Baseline at 24 weeks (Study 2) | 0.05 mg/kg/day | +0.7 µmol/L | +20.6 µmol/L (p≤0.0001) | [14][15] |
Table 2: Preclinical Effects of this compound on Intestinal Morphology
| Parameter | Animal Model | Treatment | Result | Reference |
| Villus Height | SBS patients with end jejunostomy | This compound | +38% (p=0.030) | [6] |
| Crypt Depth | SBS patients with end jejunostomy | This compound | +22% (p=0.010) | [6] |
| Mitotic Index | SBS patients with end jejunostomy | This compound | +115% (p=0.010) | [6] |
| Caco-2 Cell Proliferation | In vitro | 1.21 µM this compound | +19% | [16] |
| Caco-2 Cell Proliferation | In vitro | 3.64 µM this compound | +33% | [16] |
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate this compound's signaling pathways.
Western Blotting for Protein Phosphorylation (e.g., Akt, ERK)
This technique is used to detect and quantify the phosphorylation status of key signaling proteins, indicating pathway activation.
Methodology:
-
Cell Lysis: Intestinal epithelial cells (e.g., Caco-2) are treated with this compound or vehicle control for a specified time. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt, phospho-ERK) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software. The membrane is often stripped and re-probed with an antibody for the total protein to normalize for loading.
Immunohistochemistry for GLP-2 Receptor Localization
This method is used to visualize the location of the GLP-2 receptor within the intestinal tissue.
Methodology:
-
Tissue Preparation: Intestinal tissue sections are fixed in formalin and embedded in paraffin.
-
Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) to unmask the epitope.
-
Blocking: Sections are blocked with a serum-containing buffer to reduce non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against the GLP-2 receptor.
-
Secondary Antibody and Detection: A labeled secondary antibody (e.g., biotinylated) is applied, followed by an enzyme-conjugated streptavidin (e.g., HRP). The signal is visualized using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.
Caco-2 Cell Culture and Proliferation Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, serving as a model for the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: For a proliferation assay, cells are seeded in a 96-well plate.
-
Treatment: After allowing the cells to adhere, the medium is replaced with a serum-free medium containing various concentrations of this compound or a vehicle control.
-
Proliferation Assay (MTS): After the desired incubation period (e.g., 72 hours), a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well. Viable cells metabolize MTS into a formazan (B1609692) product that can be quantified by measuring the absorbance at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound's mechanism of action in intestinal epithelial cells is a sophisticated, indirect process that relies on the interplay between different cell types within the gut. By activating the GLP-2 receptor on subepithelial myofibroblasts and enteric neurons, this compound triggers the release of growth factors that subsequently stimulate key proliferative and survival pathways, such as the PI3K/Akt and ERK/MAPK pathways, in intestinal epithelial cells. The quantitative data from both clinical and preclinical studies robustly support the efficacy of this compound in promoting intestinal adaptation. The experimental protocols outlined provide a foundation for further research into the nuanced molecular mechanisms governing this compound's therapeutic effects. A thorough understanding of these signaling pathways is paramount for the continued development and optimization of therapies for short bowel syndrome and other gastrointestinal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of this compound effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citrulline as a marker of intestinal function and absorption in clinical settings: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous Glucagon-Like Peptide-2 (GLP-2) Augments GLP-2 Receptor mRNA and Maintains Proglucagon mRNA Levels in Resected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound (ALX-0600), a dipeptidyl peptidase IV resistant glucagon-like peptide 2 analogue, improves intestinal function in short bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glucagon.com [glucagon.com]
- 8. karger.com [karger.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduces need for parenteral support among patients with short bowel syndrome with intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression, Purification and Characterization of Functional this compound Using GST Fusion System in Prokaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucagonlike Peptide 2 Analogue this compound: Stimulation of Proliferation but Reduction of Differentiation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Teduglutide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), is a targeted therapy for Short Bowel Syndrome (SBS). Its efficacy is rooted in its potent intestinotrophic effects, which enhance the structural and functional integrity of the remaining intestine. This document provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound as characterized in key preclinical models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs to serve as a comprehensive resource for professionals in drug development and gastrointestinal research.
Introduction: Mechanism of Action
This compound is an analog of the naturally occurring human GLP-2, a 33-amino acid peptide secreted by enteroendocrine L-cells in the distal intestine.[1] A single amino acid substitution—glycine for alanine (B10760859) at position 2—renders this compound resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][2] This modification significantly prolongs its half-life from approximately 7 minutes for native GLP-2 to about 2-3 hours for this compound, enabling its pharmacological utility with once-daily administration.[1][3]
The mechanism of action involves the binding of this compound to GLP-2 receptors, which are G-protein coupled receptors found on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[4][5] This interaction initiates a complex signaling cascade that results in the release of trophic factors such as Insulin-like Growth Factor-1 (IGF-1), nitric oxide, and Keratinocyte Growth Factor (KGF).[4][5] These mediators stimulate crypt cell proliferation and inhibit apoptosis, leading to an increase in villus height and crypt depth.[1][6] The resulting expansion of the mucosal surface area enhances intestinal fluid and nutrient absorption.[6][7]
Signaling Pathway of this compound
The binding of this compound to the GLP-2 receptor (GLP-2R) activates a G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[2] This cascade, along with the release of paracrine factors like IGF-1, promotes a series of cellular responses crucial for intestinal adaptation and repair.
Preclinical Pharmacodynamics (PD)
In preclinical models, this compound consistently demonstrates potent intestinotrophic and pro-absorptive effects. Studies in rats, mice, and pigs have shown that administration of this compound leads to significant increases in intestinal weight, mucosal thickness, villus height, and crypt depth.[1][2] These structural changes are functionally correlated with enhanced glucose transport, improved fluid absorption, and better overall nutrient uptake.[1][7] In animal models of SBS, these effects translate to attenuated weight loss, reduced stool output, and improved survival.[8][9]
Quantitative Pharmacodynamic Data
The following table summarizes key pharmacodynamic findings from various preclinical studies.
| Animal Model | Dosage Regimen | Study Duration | Key Pharmacodynamic Outcomes | Reference(s) |
| Rat | 0.25 mg/kg/day (s.c., twice daily) | 14 days | ~50% increase in total small intestinal weight; pronounced increase in duodenal and jejunal cell proliferation. | [2] |
| Rat (SBS Model) | Not Specified | Not Specified | Enhanced nutrient absorption. | [7] |
| Mouse (SBS Model) | 0.1 mg/kg (s.c., twice daily) | 14 days | Significantly higher survival in Nod2 k.o. mice (86.7% vs. 44.0% for vehicle); prevention of death from intestinal failure. | [9] |
| Mouse (SBS Model) | Not Specified | Not Specified | Attenuated body weight loss; reduced plasma aldosterone; lower stool water and sodium content. | [8] |
| Pig | Not Specified | Not Specified | Increased resistance to DPP-IV degradation compared to native GLP-2. | [2] |
Experimental Protocol: Murine Short Bowel Syndrome (SBS) Model
This protocol describes a representative experimental design to evaluate the efficacy of this compound in a surgically induced SBS mouse model.[8][9]
-
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or specific genetic strains like Nod2 k.o.).
-
Surgery: Animals undergo a 40-50% proximal or mid-intestinal resection under general anesthesia to induce SBS. A sham operation (laparotomy and intestinal manipulation without resection) is performed on a control group.
-
-
Post-Operative Care & Acclimatization:
-
Animals are allowed to recover for 24-48 hours with access to water and a liquid diet before transitioning back to standard chow. Body weight and clinical signs are monitored daily.
-
-
Treatment Groups & Dosing:
-
Mice are randomized into treatment groups (n=10-15 per group).
-
Group 1 (Vehicle Control): Receives subcutaneous (s.c.) injections of vehicle (e.g., sterile saline) twice daily.
-
Group 2 (this compound): Receives s.c. injections of this compound at a specified dose (e.g., 0.1 mg/kg) twice daily.
-
-
Study Duration & Monitoring:
-
The treatment period typically lasts for 14 to 21 days.
-
Daily monitoring includes body weight, food/water intake, and stool consistency.
-
Metabolic studies may be performed, involving 24-hour collection of urine and feces to measure water and sodium content.
-
-
Endpoint Analysis:
-
Survival: Kaplan-Meier survival curves are generated.
-
Histology: At the end of the study, animals are euthanized, and segments of the remnant small intestine (e.g., jejunum, ileum) are collected. Tissues are fixed in formalin, paraffin-embedded, and stained (e.g., with H&E) for morphometric analysis of villus height and crypt depth.
-
Biochemical Analysis: Blood samples may be collected to measure markers of hydration status (e.g., plasma aldosterone).
-
Gene Expression: Intestinal tissue can be used for quantitative PCR (qPCR) to analyze the expression of tight junction proteins or proliferative markers.
-
Preclinical Pharmacokinetics (PK)
The pharmacokinetic profile of this compound in preclinical species is characterized by rapid absorption following subcutaneous administration and a significantly longer half-life compared to native GLP-2, owing to its DPP-IV resistance.[2] The volume of distribution suggests that the drug is primarily distributed within the circulation and extracellular fluid. Clearance is reduced in rats compared to native GLP-2, and elimination is primarily renal.[2][10]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters from preclinical studies.
| Animal Model | Route | Dose | Tmax | t½ (half-life) | Bioavailability (F) | Vd (Volume of Distribution) | Reference(s) |
| Pig | IV Infusion | Not Specified | ~10 min | 17.4 min | N/A | Not Reported | [2] |
| Rat | s.c. | Not Specified | Not Reported | Longer than native GLP-2 | Not Reported | Not Reported | [2] |
| General Animal | s.c. | Not Specified | Not Reported | 0.36 - 3.1 h | 75.2 - 99.3% | 62.9 - 264 mL/kg |
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose PK study in rats.
-
Animal Model:
-
Species: Sprague-Dawley or Wistar rats, male, with cannulated jugular veins for serial blood sampling.
-
-
Acclimatization:
-
Animals are housed individually and allowed to acclimate for at least 3-5 days post-cannulation surgery.
-
-
Dosing:
-
Animals are fasted overnight prior to dosing.
-
A single dose of this compound (e.g., 1 mg/kg) is administered via subcutaneous injection.
-
-
Blood Sampling:
-
Blood samples (~0.2 mL) are collected from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0) and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
This compound concentrations in plasma are quantified using a validated analytical method, typically a ligand-binding assay such as an enzyme-linked immunosorbent assay (ELISA) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin®.
-
Key PK parameters calculated include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL/F (apparent clearance), Vd/F (apparent volume of distribution), and terminal half-life (t½).
-
Visualizing the Experimental & PK/PD Workflow
The following diagrams illustrate a typical preclinical experimental workflow and the conceptual relationship between pharmacokinetics and pharmacodynamics.
Conclusion
Preclinical models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. The data robustly demonstrate that its modified structure confers a favorable PK profile, characterized by an extended half-life that allows for sustained pharmacologic activity. The pharmacodynamic effects are potent and directly linked to its mechanism of action, resulting in significant intestinal growth and enhanced absorptive function. These foundational preclinical findings have successfully translated to the clinical setting, establishing this compound as a cornerstone therapy for patients with Short Bowel Syndrome. The protocols and data summarized herein provide a valuable technical resource for ongoing research and development in the field of gastrointestinal therapeutics.
References
- 1. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]
- 7. The Discovery of GLP-2 and Development of this compound for Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ec.europa.eu [ec.europa.eu]
Teduglutide's Impact on Enterocyte Dynamics: A Technical Guide to Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), has emerged as a significant therapeutic agent for patients with short bowel syndrome (SBS). Its primary mechanism of action revolves around enhancing the structural and functional integrity of the remaining intestine. This is achieved by stimulating enterocyte proliferation and inhibiting apoptosis, leading to increased mucosal surface area and improved nutrient absorption. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's influence on enterocyte turnover.
Introduction
Short bowel syndrome is a malabsorptive state resulting from a significant loss of intestinal length. The subsequent reduction in mucosal surface area leads to malnutrition, dehydration, and a lifelong dependency on parenteral nutrition for many patients. This compound, a GLP-2 analog with enhanced resistance to dipeptidyl peptidase-4 (DPP-4) degradation, offers a targeted therapeutic approach by promoting intestinal adaptation. This document will explore the dual role of this compound in fostering enterocyte proliferation and suppressing apoptosis, the cellular cornerstones of its therapeutic efficacy.
Mechanism of Action: The GLP-2 Receptor Signaling Pathway
This compound exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. Notably, the GLP-2R is not expressed on the proliferating crypt epithelial cells themselves but rather on intestinal subepithelial myofibroblasts, enteroendocrine cells, and enteric neurons. This necessitates an indirect signaling cascade to stimulate enterocyte proliferation and survival.
Upon this compound binding, the GLP-2R activates downstream signaling pathways, including the protein kinase A (PKA) and protein kinase B (Akt)/PI3K pathways. This activation leads to the release of various growth factors from the receptor-expressing cells, most notably Insulin-like Growth Factor-1 (IGF-1), Insulin-like Growth Factor-2 (IGF-2), and Keratinocyte Growth Factor (KGF). These growth factors then act in a paracrine manner on the adjacent crypt epithelial cells, binding to their respective receptors (e.g., IGF-1R) and initiating intracellular signaling cascades that promote cell cycle progression and inhibit apoptotic pathways. Key downstream effectors include the phosphorylation of ERK1/2 and the activation of transcription factors such as cAMP response element-binding protein (CREB) and c-Fos, ultimately leading to increased expression of genes involved in cell proliferation and survival.
Diagram: this compound Signaling Pathway
The Role of Teduglutide in Intestinal Adaptation and Mucosal Growth: A Technical Guide
Executive Summary: Teduglutide, a resilient analog of glucagon-like peptide-2 (GLP-2), represents a significant advancement in the management of short bowel syndrome-associated intestinal failure (SBS-IF). By resisting degradation by dipeptidyl peptidase-IV (DPP-IV), this compound offers a prolonged half-life, enhancing the natural intestinotrophic effects of GLP-2. This guide delves into the molecular mechanisms, signaling pathways, and robust clinical data that underpin this compound's efficacy. It acts indirectly on intestinal epithelial cells by binding to GLP-2 receptors on enteric neurons, subepithelial myofibroblasts, and enteroendocrine cells, triggering a paracrine signaling cascade mediated primarily by Insulin-Like Growth Factor-1 (IGF-1). This process stimulates crypt cell proliferation and inhibits enterocyte apoptosis, leading to significant structural and functional improvements in the remnant intestine. The resulting mucosal growth, characterized by increased villus height and crypt depth, expands the absorptive surface area, enhances nutrient and fluid uptake, and demonstrably reduces patient dependence on parenteral support. This document provides a comprehensive overview for researchers and drug development professionals, complete with summarized clinical data, detailed experimental protocols, and visualizations of the key biological and experimental pathways.
Introduction: Short Bowel Syndrome and the Need for Intestinal Adaptation
Short Bowel Syndrome (SBS) is a malabsorptive state that often follows extensive surgical resection of the small intestine, congenital defects, or disease-associated loss of absorptive surface area[1][2]. Patients with the most severe form, intestinal failure (IF), are unable to maintain fluid, electrolyte, and nutrient balances through oral intake alone, necessitating long-term parenteral support (PS)[3][4]. Following resection, the remnant intestine undergoes a natural process of "intestinal adaptation," a compensatory response involving structural and functional changes to enhance absorptive capacity[5][6][7]. This process includes epithelial hyperplasia, which leads to increased villus height and crypt depth, as well as enhanced expression of epithelial transporter proteins[5][6]. However, this adaptation is often insufficient to achieve full enteral autonomy. Therapeutic strategies have therefore focused on augmenting this natural process. Among the most promising agents are gut hormones, with glucagon-like peptide-2 (GLP-2) emerging as a key mediator of intestinal growth[5][8].
This compound: A GLP-2 Analog
Mechanism of Action of GLP-2
Glucagon-like peptide-2 is a 33-amino acid peptide hormone secreted by enteroendocrine L-cells in the distal ileum and colon in response to luminal nutrients[5][9]. Its primary physiological role is to act as an intestinotrophic factor, promoting the growth and maintenance of the intestinal mucosa[10][11]. The effects of GLP-2 are pleiotropic and include:
-
Stimulation of Mucosal Growth: GLP-2 enhances crypt cell proliferation and inhibits enterocyte apoptosis, resulting in an expansion of the mucosal surface area[5][10][12].
-
Enhancement of Intestinal Blood Flow: It increases mesenteric and portal blood flow, which is crucial for nutrient delivery and absorption[5][8][13].
-
Reduction of Gastric Motility and Secretion: GLP-2 slows gastric emptying and inhibits gastric acid secretion, allowing more time for digestion and absorption in the small intestine[5][12][14].
-
Improved Gut Barrier Function: It reinforces the integrity of the intestinal barrier[5][12].
This compound's Pharmacological Advantage
Native GLP-2 has a very short half-life of approximately seven minutes due to rapid enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV)[5]. This limits its therapeutic utility. This compound is a recombinant analog of human GLP-2 in which the alanine (B10760859) at position 2 is substituted with glycine[5][15]. This single amino acid change renders this compound resistant to DPP-IV degradation, extending its half-life to about three hours and making it suitable for once-daily subcutaneous administration[5][15].
Signaling Pathways in this compound-Mediated Mucosal Growth
The Indirect GLP-2 Receptor Pathway
A critical aspect of GLP-2 and this compound's mechanism is that their effects on epithelial growth are indirect. The GLP-2 receptor (GLP-2R), a G-protein coupled receptor, is not expressed on the proliferating crypt epithelial cells or absorptive enterocytes[10][12][16]. Instead, GLP-2R is primarily located on intestinal subepithelial myofibroblasts (ISEMFs), enteroendocrine cells, and enteric neurons[10][13][16]. Upon binding of this compound to GLP-2R on these cell types, a cascade of paracrine signals is initiated, which in turn stimulates the adjacent epithelial cells.
dot TD {
graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Diagram 1: this compound's Indirect Mechanism of Action", labelloc=b, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];
}
Diagram 1: this compound's Indirect Mechanism of Action
Role of Insulin-Like Growth Factor-1 (IGF-1)
Compelling evidence points to Insulin-Like Growth Factor-1 (IGF-1) as an essential mediator of the intestinotrophic actions of GLP-2[17][18]. Studies have shown that GLP-2 stimulation leads to the release of IGF-1 from subepithelial myofibroblasts[10]. This locally-acting IGF-1 then binds to IGF-1 receptors on the basolateral membrane of crypt epithelial cells[10]. This interaction activates downstream signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt and β-catenin pathways, which are critical for cell proliferation and survival[10]. The essential role of IGF-1 is highlighted by studies in IGF-1 knockout mice, which fail to exhibit intestinal growth in response to GLP-2 administration[18].
dot TD {
graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Diagram 2: IGF-1 Mediated Signaling in Crypt Cells", labelloc=b, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=11, width=2.5];
edge [fontname="Arial", fontsize=10];
}
Diagram 2: IGF-1 Mediated Signaling in Crypt Cells
Other Mediators and Pathways
While IGF-1 is a primary mediator, other factors contribute to the overall effects of this compound. GLP-2R activation causes the release of keratinocyte growth factor (KGF), nitric oxide (NO), and vasoactive intestinal polypeptide (VIP)[10][15][19]. NO contributes to the increase in mesenteric blood flow[11][13]. GLP-2 has also been shown to induce VIP expression in enteric neurons through a PI3Kγ-dependent signaling pathway, which may contribute to its anti-inflammatory actions[11][20].
Evidence of Intestinal Adaptation and Mucosal Growth
The efficacy of this compound in promoting intestinal adaptation is supported by extensive preclinical and clinical data.
Preclinical Evidence
Animal models of SBS, particularly in piglets and rodents, have been instrumental in elucidating the effects of this compound[21][22]. In these models, this compound administration consistently leads to increased intestinal weight, villus height, crypt depth, and enhanced glucose transport[5][21]. Studies in neonatal piglets with 80% jejunoileal resection showed that this compound improved mucosal surface area and nutrient processing capacity[21].
Clinical Evidence: Morphological and Cellular Changes
Human clinical trials have confirmed the intestinotrophic effects observed in preclinical studies. Biopsies from SBS patients treated with this compound show significant increases in mucosal morphology.
Table 1: Effects of this compound on Intestinal Morphology and Proliferation in SBS Patients
| Parameter | Change with this compound | Placebo/Baseline Comparison | p-value | Citation(s) |
|---|---|---|---|---|
| Villus Height | +38% | Compared to baseline | 0.030 | [23] |
| Crypt Depth | +22% | Compared to baseline | 0.010 | [23] |
| Mitotic Index | +115% | Compared to baseline | 0.010 | [23] |
| Small Bowel Villus Height | Significantly Increased | Compared to placebo | - | [24] |
| Colonic Crypt Depth | Significantly Increased | Compared to placebo | - |[24] |
Data from a Phase II study in SBS patients with end jejunostomy treated for 21 days[23].
Clinical Evidence: Biomarker Response (Plasma Citrulline)
Plasma citrulline is an amino acid produced almost exclusively by enterocytes and is considered a reliable biomarker of functional enterocyte mass[25][26]. Multiple Phase III trials have demonstrated that this compound treatment leads to a rapid and significant increase in plasma citrulline levels, reflecting an expansion of the enterocyte population.
Table 2: Changes in Plasma Citrulline Levels with this compound Treatment (at Week 24)
| Study / Dose | Mean Increase from Baseline (this compound) | Mean Increase from Baseline (Placebo) | p-value (vs. Placebo) | Citation(s) |
|---|---|---|---|---|
| CL0600-004 (0.05 mg/kg/day) | +10.9 µmol/L (~67% increase) | +2.0 µmol/L (~8% increase) | <0.0001 | [25][26] |
| CL0600-004 (0.10 mg/kg/day) | +15.7 µmol/L (~113% increase) | +2.0 µmol/L (~8% increase) | <0.0001 | [25][26] |
| CL0600-020 (0.05 mg/kg/day) | +20.6 µmol/L (~111% increase) | +0.7 µmol/L (~13% increase) | <0.0001 |[25][26] |
Increases were observed as early as week 4 of treatment[25].
Clinical Evidence: Functional Outcomes
The structural and cellular changes induced by this compound translate into clinically meaningful improvements in intestinal function, primarily measured by a reduction in the need for parenteral support.
Table 3: Functional Outcomes of this compound Treatment in SBS Patients
| Parameter | This compound Group | Placebo Group | p-value | Citation(s) |
|---|---|---|---|---|
| STEPS Trial (24 Weeks) | ||||
| Responder Rate¹ | 63% | 30% | 0.002 | [1][2][19] |
| Mean PS Volume Reduction | 4.4 L/week | 2.3 L/week | <0.001 | [5][19] |
| Patients Gaining ≥1 Day Off PS | 54% | 23% | 0.005 | [1][19] |
| Phase II Trial (21 Days) | ||||
| Fecal Wet Weight Reduction | -711 g/day | Baseline Comparison | 0.001 | [23] |
| Fecal Energy Excretion Reduction | -808 kJ/day | Baseline Comparison | 0.040 | [23] |
| Absolute Wet Weight Absorption | +743 g/day | Baseline Comparison | <0.001 |[23] |
¹Responder Rate defined as a 20% to 100% reduction in weekly PS volume at weeks 20 and 24[1].
Key Experimental Methodologies
The evaluation of this compound's role in intestinal adaptation has relied on a combination of animal models and human clinical trials employing specific analytical techniques.
Animal Models of Short Bowel Syndrome
-
Murine Resection Models: Mice are a common model, typically involving a 50-75% resection of the small bowel[7][27]. Proximal resections (jejuno-ileal anastomosis) or distal resections (ileo-cecal or jejuno-colonic anastomosis) can be performed to study adaptation in different remnant bowel segments[27][28]. These models are useful for genetic manipulation and initial mechanistic studies.
-
Porcine Resection Models: Neonatal piglets are a valuable model due to their anatomical and physiological similarities to human infants[21][29]. A standard protocol involves an 80% jejunoileal resection in 48-hour-old piglets, which are then maintained on parenteral nutrition with or without partial enteral nutrition and the study drug[21]. This model allows for detailed analysis of both structural and functional adaptations.
dot TD {
graph [rankdir="LR", splines=true, nodesep=0.4, fontname="Arial", fontsize=12, label="Diagram 3: General Workflow for Preclinical/Clinical Evaluation", labelloc=b, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];
}
Diagram 3: General Workflow for Preclinical/Clinical Evaluation
Human Clinical Trial Design
Pivotal studies like the STEPS trial were Phase III, multicenter, double-blind, placebo-controlled, randomized trials[1][2].
-
Patient Population: Adults with SBS-IF who were dependent on PS for at least 12 months[19].
-
Intervention: Subcutaneous injection of this compound (typically 0.05 mg/kg/day) or placebo for a duration of 24 weeks[26][30].
-
Primary Endpoint: The percentage of patients achieving a 20% to 100% reduction from baseline in weekly PS volume at weeks 20 and 24[1].
-
Secondary Endpoints: Absolute change in weekly PS volume, number of days per week on PS, and changes in plasma citrulline[1][5].
Histomorphometric Analysis
-
Protocol: Endoscopic biopsies are obtained from the small bowel (or stoma) at baseline and end-of-treatment[23]. Tissue samples are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin).
-
Measurement: A pathologist, blinded to the treatment group, uses light microscopy with an eyepiece micrometer to measure the height of at least 10 well-oriented villi and the depth of 10 well-oriented crypts[23][24].
-
Mitotic Index Calculation: The number of mitotic figures per 100 crypt epithelial cells is counted to assess proliferative activity[23].
Biomarker Analysis
-
Sample Collection: Blood samples are collected at specified time points throughout the study (e.g., baseline, week 4, 8, 24)[25].
-
Analysis: Plasma citrulline levels are quantified using validated methods such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS)[30]. This technique provides high sensitivity and specificity for accurate measurement.
Conclusion and Future Directions
This compound has fundamentally altered the therapeutic landscape for SBS-IF by providing a targeted pharmacological means to enhance intestinal adaptation[3][5]. Its mechanism, centered on the indirect, IGF-1-mediated stimulation of mucosal growth, leads to verifiable increases in villus height, crypt depth, and enterocyte mass. These structural changes result in significant functional improvements, reducing or eliminating the need for parenteral support in many patients[4][8].
dot TD {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Diagram 4: Logical Cascade of this compound's Effects", labelloc=b, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=11, width=2.5];
edge [fontname="Arial", fontsize=10];
}
Diagram 4: Logical Cascade of this compound's Effects
Future research should continue to explore the long-term safety and efficacy of this compound, its role in specific pediatric populations, and the potential for synergistic effects when combined with other therapies like partial enteral nutrition[21]. Further elucidation of the downstream signaling pathways may also identify new therapeutic targets to further augment intestinal repair and regeneration. Understanding the variability in patient response will be key to personalizing treatment and maximizing the transformative potential of this targeted therapy[31].
References
- 1. m.youtube.com [m.youtube.com]
- 2. Study of this compound effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound in adults with short bowel syndrome-associated intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased intestinal absorption in the era of this compound and its impact on management strategies in patients with short bowel syndrome-associated intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of adults with intestinal failure associated with short bowel syndrome: pooled safety data from four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Intestinal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New approaches to the treatments of short bowel syndrome-associated intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Use of this compound in Children With Intestinal Failure: A Systematic Review [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLP-2 receptor localizes to enteric neurons and endocrine cells expressing vasoactive peptides and mediates increased blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.regionh.dk [research.regionh.dk]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. Insulin-like growth factor 1: common mediator of multiple enterotrophic hormones and growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The essential role of insulin-like growth factor-1 in the intestinal tropic effects of glucagon-like peptide-2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound for short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucagon-like peptide 2 induces vasoactive intestinal polypeptide expression in enteric neurons via phophatidylinositol 3-kinase-γ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-Stimulated Intestinal Adaptation Is Complemented and Synergistically Enhanced by Partial Enteral Nutrition in a Neonatal Piglet Model of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. This compound (ALX-0600), a dipeptidyl peptidase IV resistant glucagon-like peptide 2 analogue, improves intestinal function in short bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Case Report: Morphologic and Functional Characteristics of Intestinal Mucosa in a Child With Short Bowel Syndrome After Treatment With this compound: Evidence in Favor of GLP-2 Analog Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of this compound, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of this compound, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Distal Small Bowel Resection Yields Enhanced Intestinal and Colonic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Colonic Adaptation Postileal Resection: Bile Acid Absorption in an Ileal Resection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. bioengineer.org [bioengineer.org]
Teduglutide and its Impact on Gut Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of teduglutide, a glucagon-like peptide-2 (GLP-2) analog, and its physiological effects, with a core focus on its mechanism of action and impact on gut hormone secretion and related biomarkers. The information is compiled from pivotal clinical trials and methodological publications to serve as a resource for research and development professionals.
Introduction to this compound
This compound is a recombinant analog of human glucagon-like peptide-2 (GLP-2) developed for the treatment of adults and pediatric patients with Short Bowel Syndrome (SBS) who are dependent on parenteral support (PS). SBS is a malabsorptive state resulting from the surgical resection or congenital defect of a significant portion of the small intestine.[1] The subsequent intestinal adaptation is a natural process mediated by various factors, including gut hormones secreted from enteroendocrine L-cells, such as GLP-1, GLP-2, and Peptide YY (PYY).[2] this compound is designed to enhance this adaptive process by mimicking the intestinotrophic effects of native GLP-2. It differs from native GLP-2 by a single amino acid substitution (Alanine to Glycine at position 2), which confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV), thereby extending its half-life and therapeutic activity.
Mechanism of Action: The GLP-2 Receptor Pathway
This compound exerts its effects by binding to and activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on the surface of various intestinal cells, including enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[3] This activation does not directly stimulate enterocyte proliferation but instead initiates a downstream signaling cascade involving the release of paracrine mediators.
Key steps in the signaling pathway include:
-
Binding and Activation: this compound binds to the GLP-2R.
-
Signal Transduction: This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.
-
Mediator Release: The primary downstream mediator released is Insulin-like Growth Factor 1 (IGF-1).[3] Other factors such as nitric oxide and keratinocyte growth factor (KGF) are also implicated.[3]
-
Intestinotrophic Effects: These mediators act on surrounding intestinal epithelial cells to stimulate crypt cell proliferation and inhibit enterocyte apoptosis.[2] This results in an increase in the mucosal surface area, characterized by taller villi and deeper crypts, which enhances the intestine's absorptive capacity for fluids and nutrients.[4][5]
Additional physiological effects include the inhibition of gastric acid secretion and gastric emptying, as well as an increase in intestinal blood flow.[2]
Impact on Gut Hormone Secretion and Biomarkers
GLP-2
As a GLP-2 analog, this compound directly supplies supraphysiological levels of GLP-2 receptor agonism, bypassing the need for endogenous secretion to achieve its therapeutic effect.
GLP-1 and Peptide YY (PYY)
GLP-1, GLP-2, and PYY are co-secreted from enteroendocrine L-cells in response to nutrient ingestion. A critical question for researchers is whether the administration of an exogenous GLP-2 analog like this compound influences the endogenous secretion of GLP-1 or PYY through a feedback mechanism. However, a review of the pivotal clinical trial data and related literature reveals a lack of published studies that have directly measured fasting or postprandial plasma levels of endogenous GLP-1 and PYY in patients undergoing this compound therapy. Therefore, the direct impact of this compound on the secretory function of L-cells remains an uninvestigated area and a potential focus for future research.
Plasma Citrulline
Plasma citrulline is an amino acid produced almost exclusively by enterocytes of the small intestine; its plasma concentration is considered a reliable quantitative biomarker of the total functional enterocyte mass.[5] In multiple Phase III clinical trials, this compound treatment has been shown to significantly increase plasma citrulline levels, correlating with its known effect of promoting mucosal growth.[5][6]
Quantitative Data from Phase III Clinical Trials
The efficacy of this compound in reducing parenteral support requirements and increasing enterocyte mass has been demonstrated in several key clinical trials. The data below is summarized from two pivotal 24-week, randomized, double-blind, placebo-controlled studies: CL0600-004 and STEPS (CL0600-020).[5][6][7]
Table 1: Efficacy of this compound on Parenteral Support (PS) Volume at Week 24
| Study | Treatment Group | N | Baseline Mean PS Volume (L/week) | Mean Reduction from Baseline (L/week) | P-value vs. Placebo |
|---|---|---|---|---|---|
| STEPS (CL0600-020) | This compound 0.05 mg/kg/day | 43 | 12.9 ± 7.8 | 4.4 ± 3.8 | <0.001 |
| Placebo | 43 | 13.2 ± 7.4 | 2.3 ± 2.7 | - | |
| CL0600-004 | This compound 0.05 mg/kg/day | 35 | 13.7 ± 6.4 | 2.5 (absolute) | 0.08 |
| This compound 0.10 mg/kg/day | 32 | 18.2 ± 10.1 | 2.5 (absolute) | 0.08 | |
| Placebo | 16 | 14.8 ± 8.7 | 0.9 (absolute) | - |
Data sourced from Jeppesen et al., 2011 and Jeppesen et al., 2012.[6][7]
Table 2: Effect of this compound on Plasma Citrulline Levels at Week 24
| Study | Treatment Group | N | Baseline Mean Citrulline (μmol/L) | Mean Change from Baseline (μmol/L) | P-value vs. Placebo |
|---|---|---|---|---|---|
| STEPS (CL0600-020) | This compound 0.05 mg/kg/day | 43 | 17.3 | +20.6 | ≤0.0001 |
| Placebo | 43 | 19.1 | +0.7 | - | |
| CL0600-004 | This compound 0.05 mg/kg/day | 35 | 18.0 | +10.9 | ≤0.0001 |
| This compound 0.10 mg/kg/day | 32 | 16.6 | +15.7 | ≤0.0001 | |
| Placebo | 16 | 17.1 | +2.0 | - |
Data compiled from Seidner et al., 2015, analyzing data from the STEPS and CL0600-004 trials.[5]
Experimental Protocols
Detailed and consistent methodologies are crucial for the evaluation of therapeutics in SBS. The following sections describe common protocols used in this compound clinical trials.
Phase III Clinical Trial Workflow (STEPS Trial Model)
The STEPS trial (NCT00798967) serves as a model for a robust clinical study design in this patient population.[6][8] The workflow involves distinct phases to establish baseline stability before assessing the intervention's efficacy.
Measurement of Plasma Citrulline via LC-MS/MS
This protocol is based on established methods for the highly sensitive and specific quantification of plasma citrulline.[3][9]
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a microcentrifuge tube, add 10 µL of plasma, standard, or blank (water).
-
Add 50 µL of 0.1 M HCl.
-
Add 1 mL of a precipitation solution consisting of Acetonitrile/Water (9:1, v/v) containing a deuterated internal standard (e.g., d7-citrulline at 0.2 mg/L).
-
Vortex mix for 30 seconds.
-
Centrifuge at 16,000 x g for 5 minutes to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a Hydrophilic Interaction Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm particles).
-
Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) to detect the specific mass-to-charge (m/z) transitions for citrulline and its internal standard.
-
L-Citrulline: Quantifier transition m/z 176 → 70.
-
d7-Citrulline (IS): Quantifier transition m/z 180 → 74.
-
-
-
Quantification: Calculate the concentration of citrulline in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated from known concentrations.
Intestinal Biopsy and Morphometric Analysis
This protocol outlines the standard procedure for assessing the histological effects of this compound on the intestinal mucosa.[10]
-
Sample Collection: Obtain small bowel biopsies via endoscopy at baseline and at the end of the treatment period.
-
Tissue Processing:
-
Immediately fix the biopsy specimens in 10% neutral buffered formalin.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Cut 3-5 µm sections and mount them on glass slides.
-
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for visualization of the general tissue architecture.
-
Image Acquisition: Digitize the stained slides using a whole-slide scanner or a microscope equipped with a digital camera at a standard magnification (e.g., 10x or 20x).
-
Morphometric Analysis:
-
Using image analysis software (e.g., ImageJ, Aperio ImageScope), measure well-oriented villi and crypts (at least 10-15 per biopsy).
-
Villus Height (VH): Measure the distance from the tip of the villus to the top of the crypt junction.
-
Crypt Depth (CD): Measure the distance from the crypt junction to the base of the crypt, adjacent to the muscularis mucosae.
-
Villus Height to Crypt Depth Ratio (VH:CD): Calculate the ratio of VH to CD for each villus-crypt unit.
-
Statistical Analysis: Compare the mean VH, CD, and VH:CD ratio between baseline and post-treatment biopsies, and between treatment and placebo groups.
-
Conclusion
This compound is an effective therapy for reducing dependency on parenteral support in patients with Short Bowel Syndrome. Its mechanism of action is well-defined, operating as a GLP-2 receptor agonist that promotes mucosal growth and enhances intestinal absorption. This is clinically evidenced by a significant reduction in parenteral support volume and a corresponding increase in plasma citrulline, a validated biomarker of enterocyte mass.
For the research and drug development community, it is crucial to note the current gap in the literature regarding this compound's direct effects on the endogenous secretion of other L-cell hormones, namely GLP-1 and PYY. Understanding potential feedback mechanisms on L-cell function could provide deeper insights into the integrated gut hormone response and may uncover additional therapeutic implications. Further investigation in this area is warranted to complete our understanding of this compound's full physiological impact.
References
- 1. Short Bowel Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces need for parenteral support among patients with short bowel syndrome with intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised placebo-controlled trial of this compound in reducing parenteral nutrition and/or intravenous fluid requirements in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. bevital.no [bevital.no]
- 10. researchgate.net [researchgate.net]
Investigating the Metabolic Stability of Teduglutide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teduglutide is a recombinant analog of human glucagon-like peptide-2 (GLP-2) used in the treatment of Short Bowel Syndrome (SBS).[1] Its therapeutic efficacy is intrinsically linked to its metabolic stability, which is significantly enhanced compared to its endogenous counterpart. This technical guide provides an in-depth analysis of the metabolic stability of this compound, detailing its degradation pathways, pharmacokinetic profile, and the experimental protocols used to assess its stability. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding for research, development, and clinical application.
Introduction: The Basis of this compound's Enhanced Stability
Endogenous glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide that plays a crucial role in intestinal adaptation and absorption by promoting mucosal growth.[2] However, its therapeutic utility is hampered by a very short half-life of approximately seven minutes, primarily due to rapid enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV).[3]
This compound is a GLP-2 analog engineered for enhanced metabolic stability.[3] It consists of the same 33 amino acids as native GLP-2, with a critical substitution at the second position of the N-terminus: Alanine is replaced by Glycine.[4] This single amino acid change confers resistance to DPP-IV cleavage, dramatically extending the peptide's half-life and, consequently, its duration of action.[5][6] This guide explores the metabolic consequences of this structural modification.
Metabolic Pathway and Degradation
The primary driver of this compound's metabolic stability is its resistance to DPP-IV, the enzyme that rapidly inactivates native GLP-2 by cleaving the N-terminal His-Ala dipeptide.[6] The substitution of Alanine with Glycine at position 2 prevents this cleavage.
While a formal, comprehensive investigation of all metabolic pathways has not been conducted, it is expected that this compound, being a peptide, is ultimately degraded into smaller peptides and constituent amino acids through general catabolic pathways.[7][8] Crucially, its metabolism does not involve the cytochrome P450 (CYP450) enzyme system, minimizing the risk of drug-drug interactions via this common pathway.[8][9] The kidneys are the primary route of clearance for this compound.[4][10]
Potential chemical degradation pathways, outside of enzymatic action, include the rearrangement of the Asp-Gly structure (positions 3 and 4), which can lead to the formation of various impurities.[11]
Pharmacokinetic Profile and Stability Data
The structural modification of this compound results in a significantly improved pharmacokinetic profile compared to native GLP-2, making it suitable for once-daily subcutaneous administration.[12]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Condition | Citation(s) |
| Half-Life (t½) | ~2-3 hours | Humans (Subcutaneous) | [5][6][10] |
| 0.897 - 2.99 hours | Humans (influenced by body weight) | [13] | |
| Bioavailability | 87% ± 14% | Humans (Subcutaneous) | [6][10] |
| Tmax (Time to Peak Conc.) | 3-5 hours | Humans (Subcutaneous) | [4][8] |
| Plasma Clearance | ~127 mL/hr/kg | Humans (Intravenous) | [4][9] |
| Apparent Clearance (CL/F) | 12.4 L/h (Males), 10.5 L/h (Females) | Humans | [13] |
Table 2: Physicochemical Stability of Reconstituted this compound
| Storage Container | Storage Temperature | Duration of Stability | Citation(s) |
| Commercial Vial | 25°C | 3 hours | [5][9] |
| Commercial Vial | 4°C | At least 7 days | [5] |
| Polypropylene Syringe | 4°C | At least 28 days | [5] |
| Polypropylene Syringe | -20°C | At least 45 days | [5] |
Experimental Protocols for Stability Assessment
Assessing the metabolic stability of peptide-based drugs like this compound involves various in-vitro assays. Below are detailed methodologies for key experiments.
Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s, contained within microsomes. Although this compound is not metabolized by CYPs, this protocol serves as a standard procedure to confirm the lack of involvement of this pathway.
Objective: To determine the in vitro intrinsic clearance of a test compound using liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., 1 mM NADPH, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
Quenching solution (e.g., Acetonitrile with internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer to the desired concentration (e.g., 1 µM).
-
Incubation Setup: In a 96-well plate, add the phosphate buffer and the microsomal protein (e.g., to a final concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-warm the plate at 37°C for approximately 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls ("minus cofactor"), add buffer instead.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold quenching solution to stop the reaction. The 0-minute sample is taken immediately after adding the cofactor.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Plasma Stability Assay
This assay is critical for peptide drugs as it determines their stability against proteases and esterases present in blood plasma.
Objective: To determine the rate of degradation of a test compound in plasma from various species.
Materials:
-
Pooled plasma (human, rat, etc.), anticoagulated (e.g., with Heparin)
-
Test compound (this compound) stock solution
-
Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Acetonitrile or Methanol with internal standard)
-
96-well plates, incubator (37°C), centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw pooled plasma at 37°C. Prepare working solutions of the test compound.
-
Incubation: In a 96-well plate, add plasma. Add the test compound to a final concentration of, for example, 1 µM.
-
Time-Course Incubation: Incubate the plate at 37°C.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and immediately add them to the quenching solution to stop enzymatic activity and precipitate plasma proteins.[7]
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. Determine the half-life by plotting the natural logarithm of the percentage remaining against time.
Conclusion: Stability as a Cornerstone of Efficacy
The metabolic stability of this compound is the defining feature that transforms the therapeutic potential of GLP-2 into a viable clinical product. By substituting a single amino acid to confer resistance to DPP-IV degradation, the half-life of the peptide is extended from minutes to hours, enabling a practical once-daily dosing regimen.[5][6] Understanding its metabolic profile—characterized by resistance to major drug-metabolizing enzymes and clearance via renal pathways—is crucial for its safe and effective use. The experimental protocols outlined in this guide provide a framework for researchers to continue investigating the stability of this compound and other therapeutic peptides, ensuring the development of robust and effective treatments for conditions like Short Bowel Syndrome.
References
- 1. tga.gov.au [tga.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. This compound (ALX-0600), a dipeptidyl peptidase IV resistant glucagon-like peptide 2 analogue, improves intestinal function in short bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omizzur.com [omizzur.com]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Teduglutide's Influence on Intestinal Stem Cell Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teduglutide, a recombinant analog of glucagon-like peptide-2 (GLP-2), is a potent intestinotrophic agent approved for the treatment of Short Bowel Syndrome (SBS). Its therapeutic efficacy is fundamentally linked to its ability to enhance intestinal adaptation, a process driven by the modulation of intestinal stem cell (ISC) dynamics. This technical guide provides an in-depth exploration of the molecular mechanisms and cellular responses underpinning this compound's effects on the intestinal epithelium. We will dissect the GLP-2 receptor signaling cascade, detail the experimental protocols used to quantify its impact, and present a comprehensive summary of the quantitative data from key preclinical and clinical studies. This document is intended to serve as a core resource for researchers and professionals in the fields of gastroenterology, regenerative medicine, and drug development.
Introduction: The Role of this compound in Intestinal Rehabilitation
The intestinal epithelium undergoes continuous and rapid renewal, a process orchestrated by a population of actively cycling ISCs residing at the base of the crypts of Lieberkühn.[1][2] These stem cells give rise to all the differentiated cell lineages of the intestine, ensuring the maintenance of mucosal integrity and absorptive function. In conditions such as SBS, where a significant portion of the small intestine is surgically removed, the remnant bowel's ability to compensate through adaptive hyperplastic changes is crucial for patient survival and quality of life.
This compound has emerged as a key therapeutic agent that promotes this adaptive response.[3][4][5] It is a 33-amino acid peptide, engineered with a single amino acid substitution (alanine to glycine (B1666218) at position 2) that confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[3][6] This modification significantly prolongs its half-life compared to endogenous GLP-2, enhancing its biological activity.[3][6] The primary mechanism of this compound involves the stimulation of mucosal growth, leading to increased villus height, crypt depth, and overall absorptive surface area.[4][5][7][8] These morphological changes are a direct consequence of its influence on the proliferation and differentiation of ISCs.
The GLP-2 Receptor Signaling Pathway
This compound exerts its effects by binding to the GLP-2 receptor (GLP-2R), a member of the G-protein coupled receptor superfamily.[7][9] Intriguingly, the GLP-2R is not expressed on the intestinal epithelial stem cells themselves.[10] Instead, it is primarily located on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[6][9][11][12] This localization points to an indirect, paracrine mechanism of action.
Upon binding of this compound to the GLP-2R on subepithelial myofibroblasts, a signaling cascade is initiated, leading to the release of several key growth factors, including Insulin-like Growth Factor-1 (IGF-1) and Keratinocyte Growth Factor (KGF).[11][13] These growth factors then act on the adjacent epithelial crypts, stimulating the proliferation and survival of ISCs and their progeny.[11]
Figure 1: this compound's indirect signaling pathway on intestinal stem cells.
Quantitative Effects of this compound on Intestinal Morphology and Stem Cell Activity
The intestinotrophic effects of this compound have been quantified in numerous preclinical and clinical studies. These studies consistently demonstrate significant increases in key morphometric parameters of the intestine, reflecting enhanced ISC activity.
Table 1: Effects of this compound on Intestinal Morphology in Animal Models
| Species | Model | This compound Dose | Duration | Villus Height Increase (%) | Crypt Depth Increase (%) | Intestinal Weight Increase (%) | Reference |
| Mouse (BDF1) | Normal | 0.2 mg/kg/day | 14 days | 23% | 25% | 28% | [7][8] |
| Mouse (CD1) | Normal | 0.2 mg/kg/day | 14 days | 17% | 15% | ~30% | [13] |
| Mouse (wt) | Short Bowel Syndrome | Not specified | 14 days | 15% | Not reported | Not reported | [14] |
Table 2: Effects of this compound on Intestinal Morphology in Human Studies
| Study Phase | Patient Population | This compound Dose | Duration | Villus Height Increase | Crypt Depth Increase | Mitotic Index Increase | Reference |
| Phase II | SBS with end jejunostomy | Not specified | 3 weeks | Significant (p=0.030) | Significant (p=0.010) | Significant (p=0.010) | [15] |
| Phase II | SBS | Not specified | 21 days | Significant | Not significant | 76% (p=0.170) | [10] |
| Phase III | SBS | 0.05 mg/kg/day & 0.10 mg/kg/day | 24 weeks | Significant | Significant (colonic) | Not reported | [15][16] |
Experimental Protocols for Assessing this compound's Impact on Intestinal Stem Cells
Several key experimental methodologies are employed to elucidate and quantify the effects of this compound on ISC dynamics.
Intestinal Organoid Culture
Intestinal organoids are three-dimensional structures grown in vitro from isolated intestinal crypts or single ISCs.[17][18][19] They recapitulate the crypt-villus architecture and contain all the major cell types of the intestinal epithelium, making them an invaluable tool for studying ISC behavior in a controlled environment.[1][18]
Protocol for this compound Treatment of Intestinal Organoids:
-
Crypt Isolation: Isolate intestinal crypts from mouse or human intestinal tissue following established protocols.
-
Organoid Seeding: Embed the isolated crypts in a basement membrane matrix (e.g., Matrigel) in a multi-well plate.
-
Culture Medium: Culture the organoids in a complete growth medium containing essential niche factors such as EGF, Noggin, and R-spondin.
-
This compound Treatment: Once organoids have formed, treat with varying concentrations of this compound (e.g., 250 nM and 500 nM) or a vehicle control.[11]
-
Analysis: Assess organoid growth by measuring the surface area or diameter over time using brightfield microscopy and image analysis software.[11] Gene expression analysis of stem cell and differentiation markers can be performed using qPCR or single-cell RNA sequencing.
Figure 2: Experimental workflow for intestinal organoid culture and treatment.
Crypt Microcolony Assay
The crypt microcolony assay, also known as the clonogenic stem cell survival assay, is a functional measure of ISC viability and regenerative capacity, particularly after injury such as irradiation.[7][8]
Protocol for Crypt Microcolony Assay:
-
Animal Treatment: Administer this compound or a vehicle control to mice for a specified period (e.g., 6 or 14 days) prior to irradiation.[7][8]
-
Irradiation: Expose the mice to whole-body gamma-irradiation.
-
Tissue Collection: Euthanize the mice at a set time point post-irradiation (typically 3.5 days) and collect sections of the small intestine.
-
Histological Analysis: Prepare histological sections and stain with hematoxylin (B73222) and eosin.
-
Quantification: Count the number of regenerating crypts per intestinal circumference under a microscope. A surviving crypt is typically defined as containing 10 or more stained cells.
-
Data Analysis: Calculate the crypt survival rate and protection factor conferred by this compound treatment.
Figure 3: Workflow for the crypt microcolony assay.
Epithelial Cell Turnover and Migration Rate Analysis
The rate of epithelial cell turnover and migration along the crypt-villus axis is a dynamic measure of intestinal homeostasis and can be influenced by this compound.
Protocol for Measuring Epithelial Cell Migration:
-
Labeling: Administer a thymidine (B127349) analog, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or tritiated thymidine, to animals to label proliferating cells in the crypts.[20]
-
Time Course: Euthanize animals at various time points after label administration.
-
Immunohistochemistry/Autoradiography: Process intestinal sections and use immunohistochemistry (for BrdU) or autoradiography (for tritiated thymidine) to visualize the labeled cells.
-
Measurement: Measure the distance of the leading edge of labeled cells from the base of the crypt at each time point.
-
Calculation: Calculate the migration rate in micrometers per hour or cells per hour.
Conclusion and Future Directions
This compound's profound impact on intestinal stem cell dynamics is central to its therapeutic efficacy in promoting intestinal adaptation. The indirect signaling mechanism, mediated by the release of growth factors from subepithelial myofibroblasts, highlights the complex interplay within the ISC niche. The quantitative data from both preclinical and clinical studies provide robust evidence for its role in stimulating mucosal growth.
Future research should continue to leverage advanced techniques such as single-cell transcriptomics to further dissect the heterogeneity of the ISC response to this compound.[21] Elucidating the downstream intracellular signaling pathways activated by IGF-1 and KGF in ISCs will provide a more complete picture of the mechanism of action. Furthermore, long-term studies are warranted to continue monitoring the safety profile of sustained ISC stimulation. A deeper understanding of these fundamental processes will not only optimize the clinical use of this compound but also pave the way for the development of novel regenerative therapies for a range of gastrointestinal disorders.
References
- 1. Quantitative Analysis of Intestinal Stem Cell Dynamics Using Microfabricated Cell Culture Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of Intestinal Epithelial Proliferation and Differentiation: The Microbiome, Enteroendocrine L Cells, Telocytes, Enteric Nerves, and GLP, Too - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound ([Gly2]GLP‐2) protects small intestinal stem cells from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ([Gly2]GLP-2) protects small intestinal stem cells from radiation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 10. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucagon-like peptide 2 for intestinal stem cell and Paneth cell repair during graft-versus-host disease in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glucagon.com [glucagon.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Case Report: Morphologic and Functional Characteristics of Intestinal Mucosa in a Child With Short Bowel Syndrome After Treatment With this compound: Evidence in Favor of GLP-2 Analog Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. Modeling Intestinal Stem Cell Function with Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organoid Models of Human Gastrointestinal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple method for determining epithelial cell turnover in small intestine. Studies in young and aging rat gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Single-Cell Studies of Intestinal Stem Cell Heterogeneity During Homeostasis and Regeneration | Springer Nature Experiments [experiments.springernature.com]
Teduglutide's Impact on Intestinal Nutrient Transporters: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), is a critical therapeutic agent for adults with short bowel syndrome (SBS) who are dependent on parenteral support.[1] Its primary mechanism involves enhancing the structural and functional integrity of the remaining intestine, thereby improving nutrient and fluid absorption.[2][3] This is achieved by promoting the growth of the intestinal mucosa, characterized by increased villus height and crypt depth, which expands the total absorptive surface area.[4][5][6] This guide delves into the core molecular effects of this compound, focusing specifically on its influence on the expression and function of key nutrient transporters in the gut.
Core Mechanism of Action: The GLP-2 Receptor Signaling Pathway
This compound exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[7] Interestingly, the GLP-2R is not primarily located on the absorptive enterocytes themselves but is expressed on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[6][8] This indicates an indirect signaling cascade.
Upon binding, this compound initiates a complex network of intracellular events. While initial studies in transfected cells suggested a primary role for the adenylyl cyclase/cAMP/PKA pathway, more recent evidence from cells naturally expressing the receptor points towards the phosphatidylinositol 3-kinase (PI3Kγ)/Akt pathway as a key mediator.[9][10] Activation of these pathways in neurons and myofibroblasts leads to the release of secondary messengers and growth factors, such as Insulin-like Growth Factor-1 (IGF-1), Keratinocyte Growth Factor (KGF), and Vasoactive Intestinal Polypeptide (VIP).[6][7][9] These factors then act on the intestinal epithelial cells to stimulate growth and modulate transporter function.
A significant pathway involves the enteric nervous system. GLP-2, secreted in response to luminal sugars, acts on enteric neurons, which in turn regulate the expression of SGLT1 in absorptive enterocytes.[8][11] This neuro-paracrine pathway highlights the intricate communication network within the gut that this compound leverages to enhance nutrient absorption.[11]
Signaling Pathway Diagram
References
- 1. This compound for the treatment of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]
- 3. Increased intestinal absorption in the era of this compound and its impact on management strategies in patients with short bowel syndrome-associated intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cpcscientific.com [cpcscientific.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Glucagon-Like Peptide-2 and the Enteric Nervous System Are Components of Cell-Cell Communication Pathway Regulating Intestinal Na+/Glucose Co-transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide 2 induces vasoactive intestinal polypeptide expression in enteric neurons via phophatidylinositol 3-kinase-γ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Glucagon-Like Peptide-2 and the Enteric Nervous System Are Components of Cell-Cell Communication Pathway Regulating Intestinal Na+/Glucose Co-transport [frontiersin.org]
Exploring the Anti-Inflammatory Properties of Teduglutide in the Intestine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, is an established therapy for short bowel syndrome, prized for its intestinotrophic properties that enhance mucosal growth and absorptive capacity. Emerging evidence, however, illuminates a significant and distinct role for this compound in mitigating intestinal inflammation. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, presenting a compilation of preclinical and clinical data, detailed experimental protocols for investigating its effects, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in inflammatory bowel diseases and other inflammatory conditions of the gut.
Introduction
Chronic intestinal inflammation, the hallmark of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis, results from a dysregulated immune response in genetically susceptible individuals. Current therapeutic strategies often focus on broad immunosuppression, which can be associated with significant side effects. This compound, a GLP-2 analog with a longer half-life than native GLP-2, presents a promising alternative or adjunctive therapeutic avenue by not only promoting mucosal healing but also by actively suppressing inflammatory pathways within the intestine.[1][2][3] This guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing a foundational resource for further research and development.
Mechanism of Action: Anti-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily initiated by its binding to the GLP-2 receptor (GLP-2R). While GLP-2R is not expressed on intestinal epithelial cells, it is found on enteric neurons, enteroendocrine cells, and subepithelial myofibroblasts.[4][5] This indirect mode of action triggers a cascade of downstream signaling events that collectively dampen intestinal inflammation.
Inhibition of Pro-Inflammatory Signaling Cascades
Preclinical studies have demonstrated that GLP-2 analogs can suppress key pro-inflammatory signaling pathways:
-
NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation, and its uncontrolled activation is a characteristic of chronic inflammatory diseases.[6] GLP-2 has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[4][6]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in the inflammatory response, mediating the effects of numerous cytokines implicated in IBD, such as IL-6.[6][7] GLP-2 has been found to inhibit the JAK/STAT3 pathway, contributing to its anti-inflammatory effects.[6][7]
Modulation of Immune Cell Function
This compound and other GLP-2 analogs have been shown to modulate the activity of various immune cells in the intestinal lamina propria:
-
Macrophages: In in vitro models, GLP-2 has been demonstrated to dampen the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).[4]
-
T Cells: While the direct effects on T cell populations are still being fully elucidated, the overall reduction in pro-inflammatory cytokines suggests an indirect modulatory effect on T cell-mediated inflammation.
The Role of Vasoactive Intestinal Peptide (VIP)-Expressing Enteric Neurons
A significant component of this compound's anti-inflammatory action is mediated through the enteric nervous system.[6][8][9][10] GLP-2R activation on enteric neurons stimulates the release of Vasoactive Intestinal Peptide (VIP).[6][8][9][10] VIP is a neuropeptide with potent anti-inflammatory properties, and its release contributes to the overall reduction of inflammation in the gut.[6][8][9][10]
Signaling pathway of this compound's anti-inflammatory action.
Quantitative Data from Preclinical and Clinical Studies
The anti-inflammatory efficacy of this compound has been quantified in various studies, demonstrating significant reductions in inflammatory markers and improvements in histological scores.
Table 1: Effect of GLP-2 Analogs on Pro-Inflammatory Cytokine Levels in Preclinical Models
| Cytokine | Model | Treatment | Change from Control | Reference |
| TNF-α | DSS-induced colitis (mice) | GLP-2 | ↓ | [7] |
| TNBS-induced colitis (rats) | GLP-2 | ↓ | ||
| TPN model (mice) | This compound | Markedly lower | [11] | |
| IL-1β | TNBS-induced colitis (rats) | GLP-2 | ↓ | |
| IL-6 | DSS-induced colitis (mice) | GLP-2 | ↓ | [7] |
| TPN model (mice) | This compound | Markedly lower | [11] | |
| IFN-γ | TNBS-induced colitis (rats) | GLP-2 | ↓ |
DSS: Dextran sulfate (B86663) sodium; TNBS: 2,4,6-Trinitrobenzenesulfonic acid; TPN: Total parenteral nutrition.
Table 2: Histological and Clinical Improvements with this compound/GLP-2 Analogs
| Parameter | Model/Condition | Treatment | Observed Effect | Reference |
| Histological Score | DSS-induced colitis (mice) | GLP-2 | Reduced histological changes and inflammatory cell infiltration | [7] |
| TNBS-induced colitis (rats) | GLP-2 | Significant reduction in gross and histological lesions | ||
| Myeloperoxidase (MPO) Activity | DSS-induced colitis (mice) | GLP-2 | No significant difference | [12] |
| Disease Activity Index (DAI) | DSS-induced colitis (mice) | GLP-2 | Reduced | [7] |
| Clinical Response (CDAI) | Crohn's Disease (human) | This compound (0.2 mg/kg/d) | 44% response vs 32% placebo (Week 2) | [13] |
| Clinical Remission (CDAI <150) | Crohn's Disease (human) | This compound (0.2 mg/kg/d) | 32% remission vs 20% placebo (Week 2) | [13] |
CDAI: Crohn's Disease Activity Index.
Detailed Experimental Protocols
To facilitate further research into the anti-inflammatory properties of this compound, this section provides detailed methodologies for key preclinical experiments.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to induce an acute colitis that resembles human ulcerative colitis.
Materials:
-
6-8 week old female CD1 mice[14]
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound or other GLP-2 analog
-
Vehicle control (e.g., saline)
-
Standard mouse chow and drinking water
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Administer 3.5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.[12] A control group receives regular drinking water.
-
Treatment Administration:
-
Concurrently with DSS administration, begin daily subcutaneous injections of this compound (e.g., 50 µg/kg) or vehicle control.[14]
-
Continue treatment for the duration of the DSS administration and for a subsequent period (e.g., 3-7 days) on regular drinking water to assess recovery.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
The DAI can be scored as follows:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (occult), 4 (gross)
-
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize mice and collect colon tissue.
-
Measure colon length and weight.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize a portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis (ELISA or multiplex assay).
-
Experimental workflow for DSS-induced colitis model.
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats
This model induces a transmural inflammation that shares features with human Crohn's disease.
Materials:
-
Male Sprague-Dawley rats (180-200 g)[15]
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50%)
-
This compound or other GLP-2 analog
-
Vehicle control
-
Polyurethane cannula (2 mm external diameter)
Procedure:
-
Acclimatization: House rats individually for at least one week.
-
Fasting: Fast rats for 24 hours with free access to water before induction.[15]
-
Induction of Colitis:
-
Anesthetize rats (e.g., urethane).
-
Insert the cannula intrarectally to 8 cm from the anus.
-
Slowly instill 1 ml of TNBS solution (e.g., 10 mg in 0.5 ml of 50% ethanol).[15]
-
Keep the rat in a head-down position for a few minutes to ensure distribution of the TNBS solution.
-
-
Treatment Administration:
-
Begin daily subcutaneous injections of this compound or vehicle control 48, 24, and 1 hour prior to TNBS instillation and then daily for the duration of the experiment.[15]
-
-
Monitoring:
-
Monitor body weight daily.
-
Assess stool consistency and the presence of blood.
-
-
Endpoint Analysis:
-
Euthanize rats at a predetermined time point (e.g., 48 hours or longer for chronic models).
-
Excise the colon and assess for macroscopic damage (e.g., inflammation, ulceration, adhesions).
-
Collect tissue for histological analysis, MPO assay, and cytokine measurements as described for the DSS model.
-
In Vitro Macrophage Stimulation Assay
This assay assesses the direct effect of this compound on macrophage inflammatory responses.
Materials:
-
Macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary bone marrow-derived macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture macrophages to 80-90% confluency.
-
Plating: Seed macrophages into 12-well plates at a density of 1 x 10^6 cells/well and allow to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/ml) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.
-
Incubation: Incubate the plates for a specified time (e.g., 16-18 hours).[16]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA.
Workflow for in vitro macrophage stimulation assay.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound in the intestine, which are distinct from its well-established intestinotrophic effects. The ability of this compound to modulate key inflammatory pathways such as NF-κB and JAK/STAT, coupled with its indirect action via VIP-releasing enteric neurons, positions it as a compelling candidate for the treatment of inflammatory bowel diseases.
Future research should focus on:
-
Elucidating the full spectrum of immune cells and molecular pathways modulated by this compound.
-
Conducting large-scale, randomized controlled trials to definitively establish the efficacy and safety of this compound in patients with active Crohn's disease and ulcerative colitis.
-
Investigating the potential of this compound as a mucosal healing agent in combination with existing IBD therapies.
-
Exploring the impact of this compound on the gut microbiota and its contribution to the resolution of inflammation.
By continuing to unravel the intricate anti-inflammatory mechanisms of this compound, the scientific and medical communities can pave the way for novel therapeutic strategies for patients suffering from chronic intestinal inflammation.
References
- 1. GLP-2 analog this compound in active Crohn's disease and short bowel syndrome: Confirmation of anti-inflammatory role and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GLP-1 and GLP-2 Orchestrate Intestine Integrity, Gut Microbiota, and Immune System Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon-like peptide 2 induces vasoactive intestinal polypeptide expression in enteric neurons via phophatidylinositol 3-kinase-γ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrative analysis revealed the role of glucagon-like peptide-2 in improving experimental colitis in mice by inhibiting inflammatory pathways, regulating glucose metabolism, and modulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Enteric Neuronal Circuitry: A Key Ignored Player in Nutrient Sensing Along the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Intestinal Peptides on the Enteric Nervous System: Novel Approaches to Control Glucose Metabolism and Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound, a glucagon-like peptide-2 analog, in eosinophilic enterocolitis: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. This compound, a novel mucosally active analog of glucagon-like peptide-2 (GLP-2) for the treatment of moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucagon-Like Peptide-2 and the Enteric Nervous System Are Components of Cell-Cell Communication Pathway Regulating Intestinal Na+/Glucose Co-transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. scispace.com [scispace.com]
Methodological & Application
Teduglutide In Vivo Administration Protocol for Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), is a therapeutic agent that promotes intestinal growth and enhances fluid and nutrient absorption. It is approved for the treatment of Short Bowel Syndrome (SBS) in adults and pediatric patients who are dependent on parenteral support. In preclinical research, murine models are invaluable for studying the mechanisms of action of this compound and for evaluating its efficacy in promoting intestinal adaptation. These application notes provide detailed protocols for the in vivo administration of this compound in murine models, particularly in the context of SBS.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound administration in various murine models as reported in the scientific literature.
Table 1: this compound Administration Parameters in Murine Models
| Parameter | Details | Mouse Strain(s) | Source |
| Dosage | 0.05 - 0.2 mg/kg/day | C57BL/6, CD1, BDF1, Nod2 k.o. | [1][2] |
| Administration Route | Subcutaneous (s.c.) injection | C57BL/6, CD1, BDF1 | [1][2] |
| Frequency | Once or twice daily (b.i.d.) | C57BL/6, CD1, BDF1 | [1][2] |
| Treatment Duration | 14 days is a common duration for assessing intestinal adaptation. | C57BL/6, CD1, BDF1 | [1][2] |
| Vehicle | Phosphate-Buffered Saline (PBS) or Sterile Water for Injection | C57BL/6 | [2] |
Table 2: Efficacy of this compound in Murine Models of Short Bowel Syndrome
| Efficacy Endpoint | Vehicle Control | This compound Treatment | Percent Change | Mouse Strain | Source |
| Villus Height (µm) | 293 ± 13 | 337 ± 21 | +15% | Wild-type (wt) | [2] |
| Villus Height (µm) | 278 ± 17 | 326 ± 22 | +17% | Nod2 k.o. | [2] |
| Crypt Depth | Increased | Further Increased | Data varies | BDF1 | [1] |
| Small Intestinal Wet Weight | Control | Increased by ~30% | ~+30% | CD1, BDF1 | [1] |
| 14-Day Survival Rate (SBS model) | 44.0% | 86.7% | +97% | Nod2 k.o. | [2] |
| 14-Day Survival Rate (SBS model) | 68.5% | 69.6% | No significant change | Wild-type (wt) | [2] |
| Body Weight Change from Baseline (Day 14) | 84.1 ± 2.3% | 91.1 ± 1.8% | Improved nutritional status | Wild-type (wt) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder (lyophilized)
-
Sterile Water for Injection or Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile insulin (B600854) syringes (or similar, for administration)
Procedure:
-
Reconstitution:
-
The commercial formulation of this compound (Gattex®/Revestive®) is reconstituted with Sterile Water for Injection. For research purposes, sterile PBS can also be used as a vehicle.[2]
-
Aseptically add the calculated volume of sterile diluent to the vial of lyophilized this compound to achieve the desired final concentration. For example, to prepare a 1 mg/mL stock solution from a 5 mg vial, add 5 mL of sterile diluent.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent protein denaturation.
-
-
Storage of Reconstituted Solution:
-
The manufacturer of the commercial product recommends using the reconstituted solution immediately and storing it for no longer than 3 hours at room temperature.[3][4]
-
For research applications, if not used immediately, the reconstituted solution can be stored at 2-8°C for a short period. One study has shown that reconstituted this compound is stable for up to 7 days when stored at 4°C in its original vial or in polypropylene (B1209903) syringes.[5] For longer-term storage, aliquoting and freezing at -20°C may be possible, with one study indicating stability for up to 45 days in syringes.[5] However, it is crucial to perform in-house stability tests if long-term storage is required.
-
-
Dose Calculation and Administration:
-
Calculate the injection volume based on the mouse's body weight and the desired dosage. For a 25g mouse receiving a 0.1 mg/kg dose from a 1 mg/mL solution:
-
Dose = 0.1 mg/kg * 0.025 kg = 0.0025 mg
-
Volume = 0.0025 mg / 1 mg/mL = 0.0025 mL or 2.5 µL.
-
-
It is often practical to dilute the stock solution to a lower concentration (e.g., 0.1 mg/mL) to allow for more accurate and manageable injection volumes.
-
Administer the calculated volume via subcutaneous injection into the dorsal flank, alternating sides daily.
-
Protocol 2: Murine Model of Short Bowel Syndrome (Ileocecal Resection)
This protocol describes a 40% ileocecal resection in mice to model severe SBS.[2]
Materials:
-
Male C57BL/6J or other appropriate mouse strain (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 8-0 or 9-0 non-absorbable suture)
-
Sterile saline
-
Post-operative analgesia (e.g., buprenorphine)
-
Liquid diet
Procedure:
-
Pre-operative Care:
-
Two days prior to surgery, switch the mice from standard chow to a liquid diet to prevent intestinal obstruction post-operatively.
-
-
Surgical Procedure:
-
Anesthetize the mouse using a standardized and approved protocol.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Exteriorize the small intestine and locate the cecum.
-
Ligate the mesenteric blood vessels supplying the distal 12 cm of the ileum and the cecum.
-
Resect the 12 cm segment of the terminal ileum and the entire cecum.
-
Perform an end-to-end jejuno-colonic anastomosis using fine, non-absorbable sutures.
-
Close the abdominal wall in two layers.
-
-
Post-operative Care:
-
Administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.
-
Provide post-operative analgesia as per institutional guidelines.
-
House the mice individually and maintain them on a liquid diet for the duration of the experiment (e.g., 14 days).
-
Monitor the mice daily for signs of distress, weight loss, and survival.
-
-
This compound Administration:
-
Beginning on day 1 post-surgery, administer this compound or vehicle control subcutaneously once or twice daily for the desired treatment period (e.g., 14 days).[2]
-
Visualization of Pathways and Workflows
GLP-2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Establishing a Short Bowel Syndrome Animal Model for Teduglutide Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short Bowel Syndrome (SBS) is a malabsorptive state that often results from extensive surgical resection of the small intestine. This condition can lead to a dependency on parenteral nutrition to maintain fluid and nutrient balance. Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, has emerged as a promising therapeutic agent for SBS. It enhances intestinal adaptation by promoting mucosal growth and increasing the absorptive capacity of the remaining intestine.[1][2] This document provides detailed application notes and protocols for establishing a robust short bowel syndrome animal model in rodents and for evaluating the efficacy of this compound in a preclinical setting.
I. Animal Model Selection and Rationale
Rodent models, particularly rats and mice, are widely used for studying SBS due to their anatomical and physiological similarities to humans, cost-effectiveness, and the availability of well-established surgical techniques.[3]
-
Rat Models: Rats are often preferred for surgical and physiological studies due to their larger size, which facilitates surgical manipulation and repeated blood sampling.
-
Mouse Models: Mice are ideal for studies requiring genetic modifications and for larger-scale screening of therapeutic compounds due to their rapid breeding and lower housing costs.
II. Experimental Protocols
A. Protocol for Establishing a Rat Model of Short Bowel Syndrome
This protocol describes a 75% proximal small bowel resection in Sprague-Dawley rats.[4]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders, vessel clips)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline
-
Heating pad
-
Post-operative analgesics (e.g., buprenorphine)
Surgical Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the abdominal area and sterilize the surgical site with an appropriate antiseptic solution.
-
Laparotomy: Make a 3-4 cm midline laparotomy to expose the abdominal cavity.
-
Intestinal Identification: Gently exteriorize the small intestine and identify the ligament of Treitz (the suspensory ligament of the duodenum) and the cecum.
-
Resection:
-
Measure the total length of the small intestine from the ligament of Treitz to the ileocecal junction.
-
Ligate the mesenteric blood vessels supplying the proximal 75% of the small intestine, starting approximately 5 cm distal to the ligament of Treitz.
-
Resect the designated 75% of the proximal small intestine.
-
-
Anastomosis: Perform an end-to-end anastomosis to reconnect the remaining jejunum to the ileum using 6-0 silk sutures. Ensure the patency of the anastomosis.
-
Closure: Gently return the intestine to the abdominal cavity. Close the abdominal wall in two layers (peritoneum and muscle, then skin) using appropriate suture material.
-
Sham Control: For sham-operated controls, perform a laparotomy and intestinal transection and re-anastomosis at the midpoint of the small intestine without resection.
Post-Operative Care:
-
Administer subcutaneous sterile saline (5-10 ml) for hydration immediately after surgery.[5]
-
Provide post-operative analgesia (e.g., buprenorphine, 0.05 mg/kg) every 8-12 hours for the first 48 hours.
-
House animals individually on clean bedding with easy access to water and a liquid diet for the first 3-5 days, gradually reintroducing solid chow.[6]
-
Monitor the animals daily for signs of pain, distress, infection, and dehydration.[7] Record body weight daily.[7]
B. Protocol for Establishing a Mouse Model of Short Bowel Syndrome
This protocol details a 40-50% mid-small bowel resection in C57BL/6 mice.[8][9]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical microscope or magnifying loupes
-
Microsurgical instruments
-
Suture material (e.g., 8-0 or 9-0 nylon)
-
Sterile saline
-
Heating pad
-
Post-operative analgesics (e.g., carprofen)
Surgical Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse. Shave and sterilize the abdomen.
-
Laparotomy: Perform a 1.5-2 cm midline laparotomy.
-
Intestinal Identification: Gently expose the small intestine and identify the ligament of Treitz and the cecum.
-
Resection:
-
Identify the midpoint of the small intestine.
-
Resect a 40-50% segment of the mid-small intestine. Ligate the associated mesenteric vessels.
-
-
Anastomosis: Perform a meticulous end-to-end anastomosis using 8-0 or 9-0 nylon sutures under a surgical microscope.
-
Closure: Return the intestine to the abdomen and close the incision in two layers.
-
Sham Control: Sham-operated mice undergo a laparotomy with intestinal transection and re-anastomosis without resection.
Post-Operative Care:
-
Provide subcutaneous sterile saline (1-2 ml) for hydration.[5]
-
Administer post-operative analgesia (e.g., carprofen, 5 mg/kg) for 48 hours.
-
House mice on a heating pad until fully recovered from anesthesia.[10]
-
Provide a liquid or soft diet for the initial post-operative days.[11]
-
Monitor daily for wellness, including activity, posture, and grooming.[7] Record body weight daily.[7]
III. This compound Efficacy Study Protocol
Objective: To evaluate the effect of this compound on intestinal adaptation in the established SBS animal model.
Study Groups:
-
Sham-operated + Vehicle
-
SBS + Vehicle
-
SBS + this compound
This compound Administration:
-
Dose: The recommended dose of this compound is 0.05 mg/kg/day.[12]
-
Route: Administer subcutaneously once daily.[12]
-
Duration: Treatment duration typically ranges from 2 to 4 weeks in preclinical studies.
Experimental Workflow:
Caption: Experimental workflow for a preclinical this compound study.
IV. Data Presentation: Quantitative Outcomes
The following tables summarize expected quantitative data from this compound studies in SBS animal models.
Table 1: Effect of this compound on Body Weight in a Mouse SBS Model
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Percent Change in Body Weight |
| Sham + Vehicle | 25.2 ± 0.5 | 27.8 ± 0.6 | +10.3% |
| SBS + Vehicle | 24.9 ± 0.4 | 21.2 ± 0.8 | -14.9% |
| SBS + this compound | 25.1 ± 0.5 | 23.9 ± 0.7 | -4.8% |
Data are presented as mean ± SEM. Data is illustrative and based on typical outcomes.[9]
Table 2: Effect of this compound on Intestinal Morphometry in a Mouse SBS Model
| Treatment Group | Villus Height (μm) | Crypt Depth (μm) |
| Sham + Vehicle | 250 ± 15 | 100 ± 8 |
| SBS + Vehicle | 293 ± 13 | 125 ± 10 |
| SBS + this compound | 337 ± 21 | 145 ± 12 |
Data are presented as mean ± SEM. Data derived from a study in wild-type mice 14 days post-resection.[9]
V. Mechanism of Action: GLP-2 Signaling Pathway
This compound exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[13][14] Activation of the GLP-2R initiates a signaling cascade that promotes intestinal growth and enhances absorptive function.
Caption: GLP-2 signaling pathway activated by this compound.
VI. Conclusion
The successful establishment of a short bowel syndrome animal model is crucial for the preclinical evaluation of therapeutic agents like this compound. The protocols outlined in this document provide a detailed framework for inducing SBS in rodents and for assessing the efficacy of this compound in promoting intestinal adaptation. The provided data and diagrams serve as a valuable resource for researchers in the field of gastroenterology and drug development. Consistent and meticulous surgical technique, coupled with diligent post-operative care, is paramount to the success and reproducibility of these studies.
References
- 1. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased intestinal absorption in the era of this compound and its impact on management strategies in patients with short bowel syndrome-associated intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fecal microbiota transplantation in a rodent model of short bowel syndrome: A therapeutic approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. research.ucsb.edu [research.ucsb.edu]
- 6. rosecottagevetcentre.co.uk [rosecottagevetcentre.co.uk]
- 7. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 8. d-nb.info [d-nb.info]
- 9. This compound Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 11. SSAT - ESTABLISHING A SHORT BOWEL MODEL IN MICE AND RESULTS AFTER THE FIRST 104 ANIMALS [meetings.ssat.com]
- 12. researchgate.net [researchgate.net]
- 13. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 14. glucagon.com [glucagon.com]
Application Notes and Protocols for Determining Teduglutide Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teduglutide is a recombinant analog of human glucagon-like peptide-2 (GLP-2) used in the treatment of Short Bowel Syndrome (SBS).[1] It enhances intestinal absorption of fluids and nutrients by promoting the growth and repair of the intestinal lining.[1] As a GLP-2 analog, this compound's mechanism of action involves binding to and activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[2][3] This activation stimulates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling pathway ultimately results in increased intestinal cell proliferation and function.
Accurate and reproducible in vitro bioassays are crucial for determining the potency and biological activity of this compound and other GLP-2 analogs during drug development, manufacturing, and quality control. These assays provide a quantitative measure of the drug's ability to elicit a specific biological response in a controlled cellular environment. This document provides detailed protocols for three commonly employed in vitro bioassays for assessing this compound activity: a Reporter Gene Assay (RGA), a cAMP Accumulation Assay, and a Cell Proliferation Assay.
This compound Signaling Pathway
The binding of this compound to the GLP-2 receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.
Protocol 1: Reporter Gene Assay (RGA) for this compound Activity
This assay measures the ability of this compound to activate the GLP-2R and induce the expression of a reporter gene, typically luciferase, under the control of a cAMP response element (CRE).[4]
Experimental Workflow
Materials
-
Cell Line: HEK293 cells stably expressing the human GLP-2 receptor and a CRE-luciferase reporter gene (HEK293-GLP-2R-Luc).[4]
-
This compound: Standard reference and test samples.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plate: White, clear-bottom 96-well microplate.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer: Plate reader capable of measuring luminescence.
Methodology
-
Cell Seeding:
-
Culture HEK293-GLP-2R-Luc cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of approximately 4 x 104 cells per well in 100 µL of culture medium.[4][5]
-
Incubate the plate overnight (16-24 hours) at 37°C in a 5% CO2 incubator.[4][5]
-
-
This compound Preparation and Addition:
-
On the following day, prepare serial dilutions of the this compound standard and test samples in culture medium. A common starting concentration is 10 µg/mL, with subsequent 7-fold serial dilutions.[4][5]
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for at least 3 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 (half-maximal effective concentration).
-
The relative potency of a test sample can be calculated by comparing its EC50 to that of the standard reference.
Protocol 2: cAMP Accumulation Assay
This assay directly measures the increase in intracellular cAMP levels in response to GLP-2R activation by this compound.
Materials
-
Cell Line: A stable cell line overexpressing the GLP-2 receptor (e.g., HEK293-GLP-2R).
-
This compound: Standard reference and test samples.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Assay Kit: Commercially available kit for measuring cAMP (e.g., HTRF, LANCE, or ELISA-based kits).
-
Plate Reader: Instrument compatible with the chosen cAMP assay kit (e.g., for fluorescence, time-resolved fluorescence, or absorbance).
Methodology
-
Cell Preparation:
-
Seed the GLP-2R expressing cells in a suitable multi-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor and incubate for a short period to allow for equilibration.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound to the cells and incubate for the recommended time to stimulate cAMP production (e.g., 90 minutes).[3]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
Perform the cAMP detection steps as per the manufacturer's instructions. This typically involves the addition of detection reagents and incubation.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.
-
Data Analysis
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC50 value using a 4PL curve fit.
Protocol 3: Cell Proliferation Assay
This assay assesses the ability of this compound to stimulate the proliferation of intestinal epithelial cells.
Materials
-
This compound: Standard reference and test samples.
-
Cell Culture Medium: DMEM with 10% FBS.
-
Serum-Free Medium: For treating cells with this compound.
-
Spectrophotometer: Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
Methodology
-
Cell Seeding:
-
This compound Treatment:
-
Proliferation Measurement:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 30 minutes to 4 hours at 37°C, protected from light.[6][7]
-
If using MTT, solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).[7]
-
Measure the absorbance at the appropriate wavelength.
-
Data Analysis
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Plot the percentage of proliferation against the this compound concentration.
Data Presentation
Table 1: Potency of GLP-2 Analogs in a Reporter Gene Assay
| GLP-2 Analog | EC50 (nM) | Relative Potency (%) vs. This compound |
| This compound | 0.075 | 100 |
| Glepaglutide | ~0.075 | ~100 |
| Apraglutide | Data not available | Data not available |
| Elsiglutide | Data not available | Data not available |
| (Data derived from publicly available information for illustrative purposes)[8] |
Table 2: Caco-2 Cell Proliferation in Response to this compound
| This compound Concentration (µM) | Mean Cell Proliferation (%) ± SD (vs. Untreated Control) |
| 0 | 0 |
| 1.21 | 19 ± 0.30 |
| 3.64 | 33 ± 7.82 |
| (Data adapted from a study on recombinant this compound)[7] |
Table 3: Validation Parameters for a this compound Reporter Gene Assay
| Parameter | Acceptance Criteria | Result |
| Accuracy | Recovery within 80-120% | Pass |
| Precision (Intra-assay) | CV ≤ 15% | Pass |
| Precision (Inter-assay) | CV ≤ 20% | Pass |
| Linearity | R² ≥ 0.98 | Pass |
| Specificity | No significant response from related peptides | Pass |
| (Representative validation parameters for a robust bioassay)[4] |
Conclusion
The selection of an appropriate in vitro bioassay for this compound will depend on the specific application, such as potency testing, stability studies, or mechanism of action elucidation. The protocols provided herein offer detailed methodologies for robust and reproducible assessment of this compound activity. Proper validation of these assays is essential to ensure the reliability of the generated data for regulatory submissions and quality control purposes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. innoprot.com [innoprot.com]
- 3. altasciences.com [altasciences.com]
- 4. Development of a Mechanism of Action-Reflective Cell-Based Reporter Gene Assay for Measuring Bioactivities of Therapeutic Glucagon-like Peptide-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glucagonlike Peptide 2 Analogue this compound: Stimulation of Proliferation but Reduction of Differentiation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, Purification and Characterization of Functional this compound Using GST Fusion System in Prokaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human GLP-2R (Luc) HEK293 Reporter Cell | ACROBiosystems [jp.acrobiosystems.com]
Application Notes and Protocols for Immunohistochemical Analysis of GLP-2 Receptor in Teduglutide-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teduglutide, a recombinant analog of glucagon-like peptide-2 (GLP-2), is a critical therapeutic agent for treating conditions such as short bowel syndrome (SBS)[1][2]. Its primary mechanism of action involves binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor, which stimulates mucosal growth, enhances intestinal fluid and nutrient absorption, and improves the overall structural integrity of the intestine[1][3]. The expression and localization of GLP-2R are key determinants of the therapeutic response to this compound. This document provides a detailed protocol for the immunohistochemical (IHC) detection of GLP-2R in intestinal tissues following this compound treatment, methods for quantitative analysis, and an overview of the associated signaling pathways.
GLP-2R is predominantly expressed in the gastrointestinal tract, with the highest concentrations found in the jejunum, followed by the ileum and colon[1][4]. The cellular localization of the receptor has been identified in various cell types, including enteric neurons, enteroendocrine cells, and subepithelial myofibroblasts[4][5]. Notably, the receptor is generally not found on crypt epithelial cells or enterocytes, suggesting that this compound's effects are mediated indirectly through paracrine signaling[1]. Treatment with this compound has been shown to increase the expression of GLP-2R in the intestines of mice, which may enhance the therapeutic effect[6].
Data Presentation: Quantitative Effects of this compound Treatment
The administration of this compound leads to significant morphological and molecular changes in the intestinal mucosa. The following table summarizes key quantitative data observed in preclinical and clinical studies.
| Parameter | Species | Treatment Details | Observed Change | Reference |
| Intestinal Weight | Mouse (BDF1) | 0.2 mg/kg/day this compound for 14 days | ~28% increase | [7] |
| Villus Height | Mouse (BDF1) | 0.2 mg/kg/day this compound for 14 days | ~23% increase | [7] |
| Villus Area | Mouse (BDF1) | 0.2 mg/kg/day this compound for 14 days | ~36% increase | [7] |
| Crypt Depth/Height | Human | This compound treatment for 35 days | Increased crypt depth | [2] |
| Crypt Area | Mouse (BDF1) | 0.2 mg/kg/day this compound for 14 days | ~32% increase | [7] |
| GLP-2R Expression | Mouse | This compound treatment from day -3 to day +10 | Increased intestinal Glp-2r expression | [6] |
| Fecal Weight | Human (SBS) | This compound treatment for 3 weeks | Reduction of ~700 g/day | [1][3] |
| Intestinal Fluid Absorption | Human (SBS) | This compound treatment for 24 weeks | Significant increase, leading to reduced need for parenteral support | [3] |
Experimental Workflow for GLP-2R Immunohistochemistry
The following diagram outlines the key steps for processing and staining this compound-treated intestinal tissue for GLP-2R.
Detailed Immunohistochemistry Protocol for GLP-2R
This protocol is a general guideline and may require optimization based on the specific antibody and tissue used.
1. Materials and Reagents
-
Tissues: Formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections (4-5 µm) from control and this compound-treated subjects.
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-GLP-2R antibody. (Consult manufacturer's datasheet for recommended dilution, e.g., 1:200).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG.
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0).
-
Blocking Solution: 10% Normal Goat Serum in PBS with 0.1% Triton X-100.
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Harris' Hematoxylin.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
2. Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Rehydrate through two changes of 100% ethanol (B145695) for 10 minutes each.
-
Rehydrate through two changes of 95% ethanol for 10 minutes each.
-
Rinse in 70% ethanol for 10 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Preheat citrate buffer (pH 6.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and maintain temperature for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water and then in PBST.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 30 minutes at room temperature to block endogenous peroxidase activity[8].
-
Rinse thoroughly with PBST (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with the blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-GLP-2R antibody in the blocking buffer to its optimal concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber[8].
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution just before use and apply to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes). The target protein will appear as a brown precipitate.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Stain the sections with Harris' Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
3. Controls
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express GLP-2R, such as normal jejunum or ileum[9].
GLP-2 Receptor Signaling Pathway
Activation of the GLP-2R by this compound initiates a cascade of intracellular signaling events that culminate in the observed intestinotrophic effects. The binding of GLP-2 or its analogs to GLP-2R, a Gs protein-coupled receptor, primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[5][10]. Additionally, GLP-2R activation can engage other pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation[5][11]. The anti-apoptotic effects of GLP-2 may be independent of PKA activation[10]. The trophic effects on the intestinal epithelium are largely indirect, mediated by the release of growth factors such as Insulin-like Growth Factor 1 (IGF-1) and Keratinocyte Growth Factor (KGF) from GLP-2R-expressing cells like subepithelial myofibroblasts[1][12][13].
References
- 1. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of GLP-2 and Development of this compound for Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Localization of Glucagon-Like Peptide-2 Receptor Expression in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. Glucagon-like peptide 2 for intestinal stem cell and Paneth cell repair during graft-versus-host disease in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ([Gly2]GLP‐2) protects small intestinal stem cells from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of immunohistochemical staining for glucagon in human pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glucagon.com [glucagon.com]
- 11. The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring Intestinal Morphological Changes Following Teduglutide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), is a critical therapeutic agent for patients with short bowel syndrome (SBS). Its primary mechanism of action involves the stimulation of intestinal growth and enhancement of fluid and nutrient absorption. A key indicator of this compound's efficacy is the induction of morphological changes in the intestinal mucosa, specifically an increase in villus height and crypt depth. These structural adaptations lead to an expanded mucosal surface area, which is crucial for improved intestinal function.
This document provides detailed application notes and protocols for the accurate measurement and analysis of these histological changes. It is intended to guide researchers in generating robust and reproducible data to evaluate the therapeutic effects of this compound.
Mechanism of Action: GLP-2 Signaling Pathway
This compound mimics the action of endogenous GLP-2 by binding to the GLP-2 receptor (GLP-2R), which is expressed on various intestinal cell types, including enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons. This binding initiates a signaling cascade that promotes intestinal growth. The activation of the GLP-2R leads to the release of several growth factors, including Insulin-Like Growth Factor-1 (IGF-1), nitric oxide, and keratinocyte growth factor.[1] These mediators then act on intestinal epithelial cells to stimulate proliferation and inhibit apoptosis, ultimately leading to an increase in villus height and crypt depth. The signaling pathways involved include the Phosphatidylinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2]
Data Presentation: Quantitative Changes in Villus Height and Crypt Depth
The following tables summarize the quantitative data on the effects of this compound on intestinal morphology from clinical and preclinical studies.
Table 1: Villus Height Changes After this compound Treatment
| Study Population | Treatment Group | Baseline Villus Height (μm) (Mean ± SD) | Post-Treatment Villus Height (μm) (Mean ± SD) | Duration of Treatment | Reference |
| Pediatric Patient (Case Study) | This compound (0.05 mg/kg/day) | 223 | 653 | 52 weeks | [3] |
| Adult SBS Patients | This compound | Not Reported | Statistically Significant Increase | 3 weeks | [4] |
| Neonatal Piglets (SBS model) | This compound (0.1 mg/kg/day) | Not Reported | Statistically Significant Increase | 7 days |
Table 2: Crypt Depth Changes After this compound Treatment
| Study Population | Treatment Group | Baseline Crypt Depth (μm) (Mean ± SD) | Post-Treatment Crypt Depth (μm) (Mean ± SD) | Duration of Treatment | Reference |
| Adult SBS Patients | This compound | Not Reported | Statistically Significant Increase | 3 weeks | [4] |
| Neonatal Piglets (SBS model) | This compound (0.1 mg/kg/day) | Not Reported | Statistically Significant Increase | 7 days |
Experimental Protocols
The following protocols provide a step-by-step guide for the assessment of intestinal morphological changes.
Tissue Collection and Fixation
Proper tissue handling from the outset is critical for accurate histological analysis.
Protocol:
-
Sample Collection: Obtain intestinal biopsies or tissue sections via endoscopy or surgical resection. For preclinical models, euthanasia should be performed according to approved animal care and use protocols.
-
Immediate Fixation: Immediately place the fresh tissue in 10% neutral buffered formalin. The volume of fixative should be at least 10 times the volume of the tissue to ensure proper fixation.
-
Orientation: For optimal cross-sections of villi and crypts, gently orient the tissue on a flat surface (e.g., a small piece of cardboard or a histology sponge) before immersion in formalin. This prevents curling and ensures proper orientation for sectioning.
-
Fixation Duration: Fix the tissue for 24-48 hours at room temperature. Over-fixation can make the tissue brittle and may interfere with certain staining procedures.
Tissue Processing and Embedding
This process prepares the fixed tissue for sectioning by embedding it in paraffin (B1166041) wax.
Protocol:
-
Dehydration: Sequentially immerse the fixed tissue in increasing concentrations of ethanol (B145695) to remove water:
-
70% Ethanol: 60 minutes
-
80% Ethanol: 60 minutes
-
95% Ethanol (two changes): 60 minutes each
-
100% Ethanol (three changes): 60 minutes each
-
-
Clearing: Remove the ethanol by immersing the tissue in xylene (two changes) for 60 minutes each.
-
Infiltration: Place the tissue in molten paraffin wax at 60°C. Perform three changes of paraffin wax, each for 60 minutes, to ensure complete infiltration.
-
Embedding: Embed the infiltrated tissue in a paraffin block using a mold. Ensure the tissue is oriented correctly to allow for cross-sectional cuts of the villi and crypts. Allow the block to cool and solidify on a cold plate.
Tissue Sectioning and Staining (Hematoxylin and Eosin (B541160) - H&E)
Thin sections of the paraffin-embedded tissue are cut and stained to visualize the cellular structures.
Protocol:
-
Sectioning: Using a microtome, cut 4-5 μm thick sections from the paraffin block.
-
Mounting: Float the sections on a warm water bath (40-45°C) and mount them onto glass microscope slides.
-
Drying: Dry the slides overnight in an oven at 37°C or for 1-2 hours at 60°C.
-
Deparaffinization and Rehydration:
-
Xylene (two changes): 5 minutes each
-
100% Ethanol (two changes): 3 minutes each
-
95% Ethanol: 3 minutes
-
70% Ethanol: 3 minutes
-
Distilled water: 5 minutes
-
-
Hematoxylin (B73222) Staining:
-
Immerse slides in Harris hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.
-
Rinse in running tap water for 1 minute.
-
"Blue" the sections in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Counterstain with eosin Y solution for 1-2 minutes.
-
Rinse briefly in tap water.
-
-
Dehydration and Mounting:
-
95% Ethanol (two changes): 3 minutes each
-
100% Ethanol (two changes): 3 minutes each
-
Xylene (two changes): 5 minutes each
-
Mount a coverslip over the tissue section using a xylene-based mounting medium.
-
Microscopic Imaging and Morphometric Analysis using ImageJ
Quantitative measurements of villus height and crypt depth are performed on the stained tissue sections using digital imaging software.
Protocol:
-
Image Acquisition:
-
Use a light microscope equipped with a digital camera to capture images of the H&E stained sections.
-
Ensure that images are captured at a consistent magnification (e.g., 100x or 200x) and that a scale bar is included in each image for calibration.
-
Capture images of well-oriented villi and crypts, avoiding tangential sections.
-
-
ImageJ Software Setup:
-
Download and install the free ImageJ software from the NIH website.
-
Open the captured image in ImageJ.
-
-
Scale Calibration:
-
Use the "Straight Line" tool to draw a line along the scale bar in the image.
-
Go to "Analyze" > "Set Scale".
-
Enter the known distance of the scale bar and the unit of length (e.g., micrometers, μm).
-
Check the "Global" box to apply this calibration to all subsequent measurements.
-
-
Villus Height Measurement:
-
Select the "Straight Line" tool.
-
Draw a line from the tip of the villus to the villus-crypt junction.
-
Go to "Analyze" > "Measure" (or press Ctrl+M). The length will be displayed in the "Results" window.
-
Repeat this measurement for at least 10-20 well-oriented villi per sample and calculate the average.
-
-
Crypt Depth Measurement:
-
Using the "Straight Line" tool, draw a line from the villus-crypt junction to the base of the crypt.
-
Go to "Analyze" > "Measure".
-
Repeat this measurement for at least 10-20 well-oriented crypts per sample and calculate the average.
-
-
Data Export:
-
Copy the data from the "Results" window and paste it into a spreadsheet program (e.g., Microsoft Excel) for further statistical analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative PCR Analysis of Gene Expression Changes Induced by Teduglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), is a therapeutic agent approved for the treatment of Short Bowel Syndrome (SBS). It enhances intestinal rehabilitation by promoting the structural and functional integrity of the remaining intestine. This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze changes in gene expression in intestinal tissues or cells following treatment with this compound. Understanding these molecular changes is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Mechanism of Action
This compound binds to the GLP-2 receptor, a G-protein coupled receptor located on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[1] This interaction triggers a downstream signaling cascade, primarily involving the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This leads to the release of several growth factors, including Insulin-like Growth Factor-1 (IGF-1) and Keratinocyte Growth Factor (KGF), which in turn stimulate intestinal cell proliferation, differentiation, and survival.[1] The activation of the GLP-2 receptor has also been linked to the PI3K/Akt and MEK/ERK signaling pathways, further promoting cell growth and anti-apoptotic effects.
Application of qPCR in this compound Research
Quantitative PCR is a sensitive and specific method for measuring changes in gene expression. In the context of this compound research, qPCR can be employed to:
-
Elucidate the molecular mechanisms underlying this compound's therapeutic effects by quantifying the upregulation of genes involved in intestinal growth, nutrient transport, and barrier function.
-
Identify potential biomarkers of treatment response by correlating changes in gene expression with clinical outcomes.
-
Screen for novel therapeutic targets within the GLP-2 signaling pathway.
-
Assess the impact of this compound on intestinal stem cell populations by analyzing the expression of specific stem cell markers.
Data Presentation
The following table summarizes the expected changes in the expression of key genes in response to this compound treatment, based on preclinical and clinical research.
Table 1: Summary of this compound's Effects on Gene Expression
| Gene Category | Target Gene | Gene Symbol | Function | Expected Change in Expression | Illustrative Fold Change (Range) |
| Growth Factors | Insulin-like Growth Factor 1 | IGF-1 | Promotes cell proliferation and differentiation | ↑ | 2 - 5 fold[2] |
| Keratinocyte Growth Factor (Fibroblast Growth Factor 7) | KGF (FGF7) | Stimulates epithelial cell growth | ↑ | 1.5 - 4 fold | |
| Nutrient Transporters | Sodium-Glucose Cotransporter 1 | SGLT1 (SLC5A1) | Glucose absorption | ↑ | 1.5 - 3 fold |
| Tight Junction Proteins | Claudin-1 | CLDN1 | Regulates paracellular permeability | ↑ | 1.2 - 2.5 fold |
| Claudin-10 | CLDN10 | Facilitates sodium and water absorption | ↑ | 1.5 - 3 fold[3][4] | |
| Intestinal Peptides | Trefoil Factor 3 | TFF3 | Promotes mucosal repair and integrity | ↑ | 2 - 6 fold |
Note: The illustrative fold change values are based on published in vitro and in vivo studies of GLP-2 analogs and may vary depending on the experimental model, dose, and duration of treatment.
Experimental Protocols
Protocol 1: In Vitro Treatment of Intestinal Epithelial Cells with this compound
-
Cell Culture: Culture human intestinal epithelial cell lines (e.g., Caco-2, HT-29) in appropriate media and conditions until they reach 70-80% confluency.
-
Serum Starvation: To synchronize the cells and reduce basal signaling, replace the growth medium with a serum-free medium for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Incubation: Remove the serum-free medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control. Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After the incubation period, wash the cells with cold PBS and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.
Protocol 2: RNA Extraction from Intestinal Biopsies or Cell Cultures
-
Homogenization: Homogenize intestinal biopsy samples or cell lysates using a mechanical homogenizer or by passing the lysate through a fine-gauge needle.
-
RNA Isolation: Isolate total RNA using a commercially available RNA isolation kit (e.g., silica-based spin columns or phenol-chloroform extraction) according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: cDNA Synthesis
-
Reverse Transcription Reaction: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with either oligo(dT) primers, random hexamers, or a mixture of both.
-
Reaction Setup: In a sterile, nuclease-free tube, combine the total RNA (e.g., 1 µg), primers, dNTPs, reverse transcriptase enzyme, and reaction buffer.
-
Incubation: Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., 25°C for 10 min, 42-50°C for 30-60 min, followed by enzyme inactivation at 85°C for 5 min).
-
Storage: Store the synthesized cDNA at -20°C until use in qPCR.
Protocol 4: Quantitative PCR (qPCR) Analysis
-
Reaction Setup: Prepare the qPCR reaction mixture in a 96-well or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene or a reference gene, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe).
-
Primer Design: Use validated primer pairs for the target and reference genes. It is recommended to design primers that span an exon-exon junction to avoid amplification of any residual genomic DNA.
Table 2: qPCR Primer Sequences for Human Target Genes
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IGF-1 | CTCTTCAGTTCGTGTGTGGAGAC | CAGCCTCCTTAGATCACAGCTC |
| KGF (FGF7) | CTGTCGAACACAGTGGTACCTG | CCAACTGCCACTGTCCTGATTTC |
| TFF3 | TCCAGCTCTGCTGAGGAGTACG | ATCCTGGAGTCAAAGCAGCAGC |
| CLDN1 | Commercially available validated primers are recommended. | |
| SGLT1 (SLC5A1) | Commercially available validated primers are recommended. | |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Note: Primer sequences are illustrative and should be validated for specificity and efficiency before use. Commercially available, pre-validated primer assays are a reliable alternative.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with the appropriate thermal cycling conditions.
Table 3: Recommended qPCR Cycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | |
| Melt Curve Analysis | (Instrument-specific) | 1 |
Data Analysis
-
Quantification Cycle (Cq): Determine the Cq (also known as Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Reference Gene Normalization: Normalize the Cq values of the target genes to the Cq values of one or more stably expressed reference genes (e.g., GAPDH, ACTB) to correct for variations in RNA input and reverse transcription efficiency.
-
Relative Quantification: Calculate the relative fold change in gene expression using the ΔΔCq method. The formula is: Fold Change = 2-ΔΔCq, where ΔΔCq = (Cqtarget - Cqref)treated - (Cqtarget - Cqref)control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or low signal | Poor RNA quality or quantity | Verify RNA integrity and concentration. |
| Inefficient primers | Design and validate new primers. | |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. | |
| Non-specific amplification | Primer-dimers | Optimize primer concentration; use a hot-start polymerase. |
| Genomic DNA contamination | Perform DNase treatment of RNA samples. | |
| High variability between replicates | Pipetting errors | Use a master mix and ensure accurate pipetting. |
| Poorly mixed reaction components | Gently vortex and centrifuge the reaction plate before cycling. |
Visualizations
Caption: this compound (GLP-2 Analog) Signaling Pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Proteins Affected by Teduglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, is a therapeutic agent primarily used for the treatment of short bowel syndrome. Its mechanism of action involves binding to the GLP-2 receptor (GLP-2R), which promotes intestinal mucosal growth, enhances fluid and nutrient absorption, and improves intestinal function.[1][2][3] The binding of this compound to its receptor initiates a cascade of intracellular signaling events that are crucial for its therapeutic effects. Understanding these signaling pathways is paramount for elucidating the molecular mechanisms of this compound and for the development of novel therapeutics targeting intestinal growth and function.
Western blot analysis is a powerful and widely used technique to investigate the effects of therapeutic agents like this compound on specific protein expression and phosphorylation status. This allows for the quantitative assessment of the activation or inhibition of key signaling pathways. This document provides a comprehensive guide to utilizing Western blot analysis for studying the signaling pathways modulated by this compound, with a focus on the PI3K/Akt and MAPK/ERK pathways, which are known to be downstream of GLP-2R activation.
Key Signaling Pathways
This compound, acting as a GLP-2R agonist, is known to stimulate several key intracellular signaling pathways that are critical for cell proliferation, survival, and growth. The primary pathways implicated in the action of GLP-2, and by extension this compound, include:
-
PI3K/Akt/mTOR Pathway: Activation of the GLP-2R can lead to the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Akt, a central node in this pathway, goes on to phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which in turn regulates protein synthesis and cell growth.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another important pathway in cell proliferation and differentiation. Evidence suggests that GLP-2 can stimulate the phosphorylation and activation of ERK1 and ERK2.
-
Role of IGF-1: The effects of GLP-2 are also mediated in part by the release of Insulin-like Growth Factor-1 (IGF-1). IGF-1 can then act in a paracrine manner to activate its own receptor (IGF-1R), which in turn can also stimulate the PI3K/Akt and MAPK/ERK pathways.
Data Presentation: Quantitative Analysis of Protein Phosphorylation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of GLP-2 (as a proxy for this compound) on the phosphorylation of key signaling proteins in an intestinal cell line. The data is presented as the fold change in the ratio of the phosphorylated protein to the total protein, normalized to a vehicle control.
| Target Protein | Treatment | Fold Change (Phospho/Total Protein) vs. Control |
| Akt (Ser473) | GLP-2 (20 nM, 30 min) | 2.5 ± 0.3 |
| Akt (Thr308) | GLP-2 (20 nM, 30 min) | 2.1 ± 0.2 |
| p70S6K (Thr389) | GLP-2 (20 nM, 30 min) | 3.2 ± 0.4 |
| 4E-BP1 (Thr37/46) | GLP-2 (20 nM, 30 min) | 2.8 ± 0.3 |
| ERK1/2 (Thr202/Tyr204) | GLP-2 (10 µM, 5 min) | Significantly Increased |
Data is illustrative and based on findings from studies on GLP-2 signaling. Actual results may vary depending on the experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound/GLP-2 signaling pathway.
Experimental Protocols: Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol is optimized for the detection of phosphorylated proteins in intestinal cell lines following treatment with this compound.
1. Materials and Reagents
-
Cell Culture: Intestinal epithelial cell line (e.g., Caco-2, IEC-6)
-
This compound: Lyophilized powder, reconstituted according to manufacturer's instructions.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris base, glycine, methanol (B129727).
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Cell Culture and Treatment
-
Culture intestinal epithelial cells to 70-80% confluency in appropriate growth medium.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time points (e.g., 5, 15, 30, 60 minutes).
3. Sample Preparation
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Activate the PVDF membrane in methanol for 1 minute before transfer.
5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities using image analysis software (e.g., ImageJ).
-
To determine the relative phosphorylation, first normalize the intensity of the phosphorylated protein band to the loading control (β-actin). Then, normalize the intensity of the total protein band to the loading control. Finally, calculate the ratio of the normalized phosphorylated protein to the normalized total protein.
-
For re-probing with another antibody (e.g., total Akt), strip the membrane using a mild stripping buffer and repeat the immunoblotting process starting from the blocking step.
References
- 1. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Teduglutide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teduglutide is a recombinant analog of human glucagon-like peptide-2 (GLP-2), a naturally occurring peptide involved in the regeneration and repair of the intestinal epithelium.[1] It is used as a therapeutic agent for short bowel syndrome (SBS), a condition characterized by a reduced ability to absorb nutrients due to a shortened intestine.[2] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is critical for ensuring product quality, performing pharmacokinetic studies, and optimizing therapeutic dosing. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used analytical technique for the quantification of peptides like this compound.[2][3] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound is introduced into the system and binds to the stationary phase. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase (a gradient elution), the hydrophobicity of the mobile phase is increased, leading to the elution of this compound from the column. The concentration of the eluted this compound is then measured by a UV detector, typically at 214 nm or 230 nm, where the peptide bond absorbs light.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
-
Sodium Bicarbonate
-
Potassium dihydrogen phosphate
-
0.2 µm or 0.45 µm syringe filters
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Pipettes and volumetric flasks
Sample Preparation
1. Standard Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of this compound reference standard.
- Dissolve in 10 mL of a suitable diluent (e.g., a mixture of 5mM Sodium Bicarbonate and Acetonitrile (80:20 v/v)) in a volumetric flask.[3]
- Sonicate for 5-10 minutes to ensure complete dissolution.
2. Working Standard Solutions:
- Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from, for example, 5 to 100 µg/mL. These will be used to construct a calibration curve.
3. Sample Preparation (from formulated product):
- Reconstitute the lyophilized this compound product according to the manufacturer's instructions.
- Dilute the reconstituted solution with the HPLC diluent to fall within the concentration range of the calibration curve.
- Filter the final diluted sample through a 0.2 µm or 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[4]
HPLC Conditions
| Parameter | Setting |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][5] Key validation parameters are summarized in the table below.
Data Presentation
The following tables summarize the quantitative data typically obtained during the validation of an HPLC method for this compound quantification.
Table 1: Method Validation Parameters
| Parameter | Typical Result |
| Linearity (R²) | > 0.999 |
| Range | 5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Example of Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 10 | 1.5 | 1.8 | 101.2 |
| 50 | 1.2 | 1.5 | 99.8 |
| 90 | 1.0 | 1.3 | 100.5 |
Visualizations
This compound Quantification Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: Experimental workflow for this compound quantification by HPLC.
This compound Signaling Pathway
This compound exerts its therapeutic effect by activating the GLP-2 receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that promotes intestinal cell proliferation and survival.
Caption: Simplified signaling pathway of this compound via the GLP-2 receptor.
Conclusion
The described RP-HPLC method provides a reliable and accurate approach for the quantification of this compound. Proper method validation is essential to ensure the generation of high-quality, reproducible data for pharmaceutical quality control and research applications. The provided protocols and parameters can serve as a starting point for method development and can be optimized further based on specific instrumentation and sample matrices.
References
- 1. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for identification and quantification of intact this compound peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. HPLC Purification of Peptides [protocols.io]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Teduglutide Detection via Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative determination of Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).
Introduction
This compound is a recombinant analog of human glucagon-like peptide-2 (GLP-2) used in the treatment of Short Bowel Syndrome (SBS).[1][2] It enhances intestinal absorption of fluids and nutrients.[2] Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, drug monitoring, and overall drug development. The competitive ELISA format is a highly sensitive and specific method for this purpose.[3][4]
This assay involves competition between unlabeled this compound in the sample and a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of binding sites on a specific anti-Teduglutide antibody coated on a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.
This compound (GLP-2) Signaling Pathway
This compound exerts its therapeutic effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor found on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons. This interaction triggers a downstream signaling cascade, leading to the release of trophic factors like Insulin-like Growth Factor-1 (IGF-1). Ultimately, this results in increased intestinal cell proliferation, enhanced villus height, and improved intestinal absorption.
Quantitative Data Summary
The performance characteristics of commercially available this compound ELISA kits can vary. The following table summarizes typical quantitative data for such kits. It is important to validate the chosen assay for its intended use.
| Parameter | Kit A | Kit B | Kit C |
| Catalog Number | KDB76601[1] | CEX304Ge[3] | MBS2710360 (Anti-Teduglutide)[5] |
| Assay Type | Quantitative | Competitive Inhibition | Indirect ELISA |
| Detection Range | 156.25 - 10,000 ng/mL[1] | 3.70 - 300 ng/mL[3] | 3.12 - 200 ng/mL[5] |
| Sensitivity | 99.45 ng/mL[1] | < 1.35 ng/mL[3] | 1.22 ng/mL[5] |
| Sample Type | Plasma, Serum[1] | Serum, Plasma, other biological fluids[3] | Biological Agents |
| Precision (CV%) | < 20%[1] | Intra-Assay: <10%, Inter-Assay: <12% (for Anti-Teduglutide)[5] | Not Specified |
| Recovery | 80 - 120%[1] | Not Specified | Not Specified |
| Cross-Reactivity | Not specified, but potential for cross-reactivity with endogenous GLP-2 and related peptides has been noted.[6] | No significant cross-reactivity or interference between this compound and analogues was observed.[3] | No significant cross-reactivity or interference between Anti-Teduglutide Antibody and analogues was observed.[5] |
Note: Kit C is for the detection of anti-Teduglutide antibodies, and its parameters are included for comparative purposes. A GLP-2 ELISA from Ansh Labs showed 102% cross-reactivity with this compound, indicating that some GLP-2 assays can be used for this compound detection.[7]
Experimental Protocol: Competitive ELISA for this compound
This protocol is a generalized procedure based on common competitive ELISA principles and information from commercially available kits.[3][4] Optimization may be required for specific applications.
Materials Required
-
Anti-Teduglutide antibody-coated 96-well microplate
-
This compound standard solutions
-
Biotinylated this compound or HRP-conjugated this compound
-
Assay Diluent (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Streptavidin-HRP (if using biotinylated this compound)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized water
Assay Procedure
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed by the specific kit manual. Allow all reagents to reach room temperature before use.
-
Standard/Sample Addition: Add 50 µL of each this compound standard, sample, and blank to the appropriate wells of the anti-Teduglutide antibody-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of biotinylated or HRP-conjugated this compound to each well. Mix gently by tapping the plate.
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining buffer.
-
Secondary Detection (if using biotinylated this compound): Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing (if secondary detection was performed): Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve. The concentration of the analyte is inversely proportional to the signal.
Experimental Workflow Diagram
Assay Validation Considerations
For use in regulated environments, the ELISA method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Precision: Intra- and inter-assay precision should be assessed. Typically, a coefficient of variation (CV) of <15% is acceptable, with <20% at the lower limit of quantification (LLOQ).[8]
-
Accuracy: Determined by spike-recovery experiments in the relevant biological matrix.
-
Linearity: Assessed by diluting high-concentration samples to ensure the assay response is proportional to the analyte concentration.
-
Specificity and Selectivity: The potential for cross-reactivity with endogenous GLP-2 and other related peptides should be thoroughly investigated.[6] Matrix effects from different lots of biological fluid should also be evaluated.[8]
-
Stability: The stability of this compound in the biological matrix under different storage conditions (freeze-thaw cycles, short-term and long-term storage) should be determined.
Conclusion
The competitive ELISA is a robust and sensitive method for the quantification of this compound in biological samples, making it a valuable tool in both research and clinical development settings. Careful assay selection and thorough validation are essential to ensure the generation of accurate and reliable data.
References
- 1. This compound ELISA Kit_AntibodySystem [antibodysystem.com]
- 2. researchgate.net [researchgate.net]
- 3. ELISA Kit for this compound (TFA) | CEX304Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mybiosource.com [mybiosource.com]
- 6. tga.gov.au [tga.gov.au]
- 7. anshlabs.com [anshlabs.com]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols for Studying Teduglutide Effects on Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the Caco-2 human colorectal adenocarcinoma cell line as an in vitro model to investigate the cellular and molecular effects of Teduglutide, a glucagon-like peptide-2 (GLP-2) analog. This compound is known for its intestinotrophic properties, promoting intestinal growth and function.[1][2][3] The following protocols are designed to assess this compound's impact on Caco-2 cell proliferation, differentiation, and intestinal barrier integrity.
Core Protocols: Caco-2 Cell Culture and Differentiation
Successful investigation of this compound's effects begins with proper Caco-2 cell culture and differentiation to form a monolayer that mimics the intestinal epithelium.[4][5][6]
Protocol 1.1: General Caco-2 Cell Culture
-
Cell Line: Caco-2 (ATCC® HTB-37™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 50 mg/L gentamycin.[7]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]
-
Subculturing: Passage cells when they reach approximately 50% confluence to maintain a high proliferation potential.[5] This differs from standard protocols that often wait for 80% confluency.
Protocol 1.2: Caco-2 Differentiation for Barrier Function Studies
-
Seeding on Transwell Inserts: Seed Caco-2 cells at a density of 1 x 10^5 cells/cm^2 onto polycarbonate (PC) membrane Transwell® inserts (0.4 µm pore size).[8]
-
Culture Period: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.[4]
-
Medium Changes: Change the culture medium every 2-3 days.[9]
-
Verification of Differentiation: The formation of a functional monolayer can be confirmed by measuring the Transepithelial Electrical Resistance (TEER), as detailed in Protocol 3. A TEER value of ≥ 200 Ω x cm^2 generally indicates a suitable monolayer for permeability studies.[9]
Investigating this compound's Effect on Caco-2 Cell Proliferation
This compound has been shown to stimulate the proliferation of Caco-2 cells.[10][11][12][13] The following protocols can be used to quantify this effect.
Protocol 2.1: MTS Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate 10,000 Caco-2 cells per well in a 96-well plate and incubate for 24 hours.[10]
-
This compound Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0 to 1000 nM).[10]
-
Incubation: Incubate the cells for 72 hours.[10]
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well and incubate in the dark at 37°C for 30 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
Protocol 2.2: BrdU Incorporation Assay for DNA Synthesis
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.
-
BrdU Labeling: Six hours before the end of the 72-hour incubation, add 10 µM BrdU to the culture medium.[10]
-
Cell Staining and Analysis: Harvest the cells and stain for BrdU incorporation and total DNA content (using a dye like propidium (B1200493) iodide) according to the manufacturer's instructions of a commercial BrdU flow cytometry kit.[10]
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of BrdU-positive cells.[10]
Table 1: Summary of this compound's Proliferative Effects on Caco-2 Cells
| Assay | This compound Concentration | Treatment Duration | Result |
| MTS Assay | 500 nM | 72 hours | ~10% increase in cell number compared to untreated controls.[10][11] |
| MTT Assay | 1.21 µM | 72 hours | 19% increase in cell proliferation compared to untreated cells.[13] |
| MTT Assay | 3.64 µM | 72 hours | 33% increase in cell proliferation compared to untreated cells.[13] |
| BrdU Incorporation | 500 nM | 72 hours | Increase in BrdU-positive cells from ~12.0% to ~21.1%.[10] |
Assessing this compound's Influence on Intestinal Barrier Function
The integrity of the intestinal barrier is crucial, and it can be assessed by measuring the Transepithelial Electrical Resistance (TEER). GLP-2, which this compound mimics, has been shown to enhance epithelial barrier formation.[14]
Protocol 3.1: TEER Measurement
-
Differentiate Caco-2 cells: Prepare Caco-2 monolayers on Transwell inserts as described in Protocol 1.2.
-
This compound Treatment: Treat the differentiated monolayers with the desired concentration of this compound (e.g., 500 nM) in serum-free medium for a specified duration (e.g., 72 hours). Add this compound to the basolateral compartment.[14]
-
Equilibration: Before measurement, allow the plates to equilibrate to room temperature.[8]
-
TEER Measurement: Use an EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.[8][15]
-
Calculation: Record the resistance in Ohms (Ω). To obtain the TEER in Ω x cm², subtract the resistance of a blank insert and multiply by the surface area of the membrane.[15]
Investigating this compound's Impact on Caco-2 Cell Differentiation
While this compound promotes proliferation, it has been observed to reduce the expression of some markers of enterocytic differentiation.[10][11] This can be investigated using quantitative reverse transcription PCR (qRT-PCR).
Protocol 4.1: qRT-PCR for Differentiation Markers
-
Cell Treatment: Treat Caco-2 cells with this compound (e.g., 500 nM) in serum-free medium for 72 hours.[10]
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using SYBR® Green qPCR kits with primers specific for differentiation markers such as villin, sucrase-isomaltase, GLUT2, and DPP-4, as well as transcription factors like Cdx2.[10][11]
-
Data Analysis: Analyze the gene expression data using the 2^-ΔΔCT method, normalizing to a housekeeping gene (e.g., GAPDH).[16]
Table 2: Effect of this compound on Caco-2 Differentiation Markers
| Gene Marker | This compound Concentration | Treatment Duration | Result (Mean Reduction in Expression) |
| Villin | 500 nM | 72 hours | 29%[10][11] |
| Sucrase-isomaltase | 500 nM | 72 hours | 28%[10][11] |
| GLUT2 | 500 nM | 72 hours | 40%[10][11] |
| DPP-4 | 500 nM | 72 hours | 15%[10][11] |
| Cdx2 | 500 nM | 72 hours | 31%[10][11] |
| SLFN12 | 500 nM | 72 hours | 61%[10][11] |
Signaling Pathway Analysis
This compound acts by binding to the GLP-2 receptor, which can activate downstream signaling pathways like the PI 3-kinase and MAPK pathways, leading to cell proliferation.[1][17]
Protocol 5.1: Western Blotting for Signaling Proteins
-
Cell Lysis: After treatment with this compound for various time points (e.g., 0, 5, 15, 30 minutes), lyse the Caco-2 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Caption: this compound signaling cascade in intestinal cells.
Experimental Workflow
The following diagram outlines a comprehensive workflow for studying the effects of this compound on Caco-2 cells.
Caption: Workflow for Teduglitide studies on Caco-2 cells.
References
- 1. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]
- 2. Bridging intestinal failure with this compound – A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. culturecollections.org.uk [culturecollections.org.uk]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Glucagonlike Peptide 2 Analogue this compound: Stimulation of Proliferation but Reduction of Differentiation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucagonlike peptide 2 analogue this compound: stimulation of proliferation but reduction of differentiation in human Caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression, Purification and Characterization of Functional this compound Using GST Fusion System in Prokaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GLP-2 enhances barrier formation and attenuates TNFα-induced changes in a Caco-2 cell model of the intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.7. Measurement of the Electrical Resistance of Caco-2 Cell Layers [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Progression in Response to Teduglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teduglutide, a recombinant analog of human glucagon-like peptide 2 (GLP-2), is a therapeutic agent known for its intestinotrophic effects.[1][2][3][4] It promotes the growth and repair of the intestinal epithelium, primarily by stimulating crypt cell proliferation and inhibiting enterocyte apoptosis.[2][5][6][7] This mechanism of action makes this compound a valuable treatment for conditions such as Short Bowel Syndrome (SBS), where an increased intestinal absorptive surface is beneficial.[2][4][8][9] Understanding the impact of this compound on cell cycle progression is crucial for elucidating its therapeutic effects and for the development of similar regenerative therapies.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[10][11][12] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][13] This application note provides a detailed protocol for using flow cytometry to analyze the effects of this compound on the cell cycle progression of intestinal epithelial cells.
Principle of the Assay
This protocol describes the preparation and analysis of intestinal epithelial cells (e.g., Caco-2) treated with this compound for cell cycle analysis by flow cytometry. The cells are harvested, fixed to permeabilize the cell membrane, and then stained with propidium iodide (PI). PI is a fluorescent intercalating agent that stains DNA.[13] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[13] Cells in the G0/G1 phase have a normal (2N) DNA content, cells in the G2/M phase have a doubled (4N) DNA content, and cells in the S phase, where DNA synthesis occurs, have a DNA content between 2N and 4N.[10][11] A flow cytometer is used to measure the fluorescence of individual cells, and the resulting data is used to generate a histogram that displays the distribution of cells in each phase of the cell cycle. An increase in the proportion of cells in the S and G2/M phases following this compound treatment is indicative of stimulated cell proliferation.[8]
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison between control and this compound-treated cells.
| Treatment Group | Concentration | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 nM | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound | 100 nM | 58.7 ± 2.9 | 28.1 ± 2.2 | 13.2 ± 1.3 |
| This compound | 250 nM | 52.1 ± 2.5 | 35.4 ± 2.0 | 12.5 ± 1.1 |
| This compound | 500 nM | 45.3 ± 2.2 | 41.6 ± 2.4 | 13.1 ± 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and this compound concentrations used. A study on Caco-2 cells showed a significant increase in the S-phase fraction with 500nM this compound treatment.[8]
Experimental Protocols
Materials and Reagents
-
Intestinal epithelial cell line (e.g., Caco-2)
-
Complete cell culture medium
-
This compound (lyophilized)
-
Vehicle control (e.g., sterile water or PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
5 ml flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
References
- 1. This compound ([Gly2]GLP‐2) protects small intestinal stem cells from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridging intestinal failure with this compound – A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C164H252N44O55S | CID 16139605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dual regulation of cell proliferation and survival via activation of glucagon-like peptide-2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research on the Biological Effects of GLP-2 - Creative Diagnostics [creative-diagnostics.com]
- 7. Effect of this compound, a glucagon-like peptide-2 analog, in eosinophilic enterocolitis: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagonlike Peptide 2 Analogue this compound: Stimulation of Proliferation but Reduction of Differentiation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. nanocellect.com [nanocellect.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes & Protocols: Surgical Creation of Short Bowel Syndrome (SBS) Models in Rodents for Teduglutide Research
These application notes provide detailed protocols for establishing and utilizing rodent models of Short Bowel Syndrome (SBS) to investigate the efficacy of Teduglutide, a glucagon-like peptide-2 (GLP-2) analog. The protocols are intended for researchers, scientists, and drug development professionals working to understand intestinal adaptation and develop therapies for SBS.
Introduction to Short Bowel Syndrome and this compound
Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from the surgical resection of a significant portion of the small intestine.[1] Following resection, the remaining intestine undergoes a natural process of adaptation, characterized by morphological and functional changes to increase nutrient absorption.[2] This adaptive response, however, is often insufficient, leading to a dependency on parenteral nutrition (PN).[3]
Glucagon-like peptide-2 (GLP-2) is an endogenous peptide that promotes intestinal cell proliferation, increases villus height and crypt depth, and enhances intestinal blood flow and barrier function.[4][5] this compound is a recombinant analog of GLP-2, engineered with a single amino acid substitution that renders it resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[4] This modification significantly extends its half-life, making it a viable therapeutic agent for augmenting the natural intestinal adaptive process in SBS patients.[4][6] Rodent models of SBS are essential for preclinical evaluation of this compound and other potential therapies.[1]
Experimental Protocols
Protocol for Surgical Creation of SBS in Mice
This protocol describes a 50% proximal small bowel resection (SBR), a widely used and validated model in mice.[1][2][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-26 g)[7]
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
10-0 nylon suture[7]
-
Sterile saline
-
Heating pad
-
Liquid elemental diet[8]
Procedure:
-
Animal Preparation: Acclimate mice for at least one week before the experiment.[7] Anesthetize the mouse using isoflurane (B1672236) and place it on a sterile surgical field over a heating pad to maintain body temperature.
-
Surgical Incision: Make a 2 cm midline laparotomy incision to expose the abdominal cavity.
-
Bowel Identification and Resection: Gently exteriorize the small intestine. Identify the ligament of Treitz (duodenojejunal flexure) and the cecum.
-
For a 50% SBR , transect the small intestine 6 cm proximal to the cecum.[7] Resect the proximal small bowel, leaving the distal 6 cm intact.
-
Anastomosis: Perform an end-to-end anastomosis of the remaining bowel segments using 10-0 nylon suture with interrupted stitches.[7][8] Ensure the mesenteric defect is closed to prevent internal herniation.
-
Closure: Return the bowel to the abdominal cavity. Close the abdominal wall in two layers (peritoneum and skin).
-
Sham Operation (Control): For sham-operated controls, perform a transection of the small bowel at a corresponding location followed by immediate re-anastomosis without resection.[8]
Post-Operative Care:
-
Administer subcutaneous saline for hydration.
-
Provide water ad libitum for the first 24 hours.[2]
-
From day 1 to day 7 post-op, provide a liquid elemental diet ad libitum to improve survival and facilitate recovery.[8]
-
Monitor mice daily for weight loss, dehydration, and signs of distress.[7]
Protocol for Surgical Creation of SBS in Rats
Rat models often involve a more extensive resection (75-80%) to induce a state of intestinal failure requiring nutritional support.[9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical instruments
-
8-0 or 9-0 sutures
-
Sterile saline
-
Heating pad
Procedure:
-
Animal Preparation: Follow the same anesthetic and aseptic procedures as for mice.
-
Surgical Incision: Perform a midline laparotomy.
-
Bowel Identification and Resection: Identify the ligament of Treitz and the cecum. For an 80% jejunoileal resection , resect the small intestine beginning 10 cm distal to the ligament of Treitz and ending 10 cm proximal to the cecum.[10]
-
Anastomosis: Create an end-to-end anastomosis using appropriate sutures (e.g., 8-0 silk).
-
Closure and Post-Operative Care: Close the abdomen and provide post-operative care similar to the mouse protocol, adjusting fluid volumes for the larger animal size.
Protocol for this compound Administration
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or as specified by the manufacturer)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation: Reconstitute this compound according to the manufacturer's instructions to the desired concentration.
-
Dosing: A typical effective dose in rodent and piglet models is 0.1 mg/kg/day, administered subcutaneously.[10] Doses in clinical studies have ranged from 0.05 mg/kg/day to 0.10 mg/kg/day.[11]
-
Administration: Administer the daily dose via subcutaneous injection. The treatment period in preclinical studies typically lasts from 7 to 21 days.
Protocol for Assessment of Intestinal Adaptation
1. Morphological Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the remnant small intestine and measure its length and weight.
-
Flush the lumen with cold saline.
-
Fix segments of the intestine (e.g., jejunum and ileum) in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Measure villus height and crypt depth using light microscopy and imaging software.[2][4]
2. Functional Analysis (D-xylose Absorption Assay):
-
This assay measures the absorptive capacity of the small intestine.[12]
-
Fast animals overnight.
-
Administer a D-xylose solution via oral gavage.
-
Collect blood samples at specified time points (e.g., 30, 60, 90, 120 minutes) after gavage.
-
Measure plasma D-xylose concentrations using a colorimetric assay kit. Higher plasma concentrations indicate better intestinal absorption.[12]
Data Presentation: Expected Outcomes
Treatment with this compound in rodent SBS models is expected to significantly enhance intestinal adaptation compared to vehicle-treated controls.
Table 1: Morphological Changes in Response to SBS and this compound Treatment
| Parameter | Sham Control | SBS + Vehicle | SBS + this compound |
|---|---|---|---|
| Small Intestinal Weight (g) | Baseline | Increased vs. Sham | Significantly Increased vs. SBS + Vehicle[12] |
| Villus Height (µm) | Baseline | Increased vs. Sham | Significantly Increased vs. SBS + Vehicle[4][12] |
| Crypt Depth (µm) | Baseline | Increased vs. Sham | Significantly Increased vs. SBS + Vehicle[4][12] |
Table 2: Functional Improvements with this compound Treatment
| Parameter | Sham Control | SBS + Vehicle | SBS + this compound |
|---|---|---|---|
| Plasma D-xylose (mg/dL) at 60 min | High | Significantly Reduced | Significantly Increased vs. SBS + Vehicle[12] |
| Body Weight Change (%) | Gain | Loss / Maintenance | Significantly Improved Weight Gain[13] |
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram outlines the typical workflow for an SBS rodent study investigating this compound.
Caption: Experimental workflow for rodent SBS studies.
This compound (GLP-2 Analog) Signaling Pathway
This compound enhances intestinal adaptation through a well-defined signaling pathway that promotes cell growth and survival.
Caption: this compound's mechanism of action in the intestine.
References
- 1. Animal models of gastrointestinal and liver diseases. Animal models of infant short bowel syndrome: translational relevance and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons learned: optimization of a murine small bowel resection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide-2 analogues for Crohn’s disease patients with short bowel syndrome and intestinal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extent of Small Bowel Resection Does Not Influence the Magnitude of Intestinal Adaptation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colonic Adaptation Postileal Resection: Bile Acid Absorption in an Ileal Resection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HM15912, a Novel Long-Acting Glucagon-Like Peptide-2 Analog, Improves Intestinal Growth and Absorption Capacity in a Male Rat Model of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Stimulated Intestinal Adaptation Is Complemented and Synergistically Enhanced by Partial Enteral Nutrition in a Neonatal Piglet Model of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances structural adaptation of the small intestinal mucosa in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Histological Staining Techniques for Assessing Intestinal Morphology after Teduglutide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for histological staining techniques to assess the morphological changes in the intestine following treatment with Teduglutide, a glucagon-like peptide-2 (GLP-2) analog. This compound is known to enhance intestinal growth and function, making histological evaluation a critical component of efficacy and safety assessment in preclinical and clinical studies.[1][2][3][4]
Introduction to this compound and Intestinal Morphology
This compound is an analog of the naturally occurring human glucagon-like peptide-2 (GLP-2) and is used to treat Short Bowel Syndrome (SBS).[1] It functions by binding to GLP-2 receptors, which stimulates the release of growth factors like insulin-like growth factor-1 (IGF-1), leading to increased crypt cell growth and a larger mucosal surface area for absorption.[1][2] This intestinotrophic effect manifests as measurable changes in intestinal morphology, including increased villus height and crypt depth.[1][3][5][6][7][8] Histological staining is essential for visualizing and quantifying these structural adaptations.
Key Histological Staining Techniques
Several staining techniques are employed to evaluate the impact of this compound on intestinal morphology. The most common and informative methods include:
-
Hematoxylin and Eosin (H&E) Staining: For general assessment of tissue structure, including villus height, crypt depth, and overall mucosal architecture.
-
Alcian Blue/Periodic acid-Schiff (PAS) Staining: To identify and quantify goblet cells and mucins, which are crucial for gut barrier function.
-
Immunohistochemistry (IHC) for Proliferation Markers (e.g., Ki-67, PCNA): To assess the proliferative activity in the intestinal crypts, providing insight into the mechanism of mucosal growth.
Quantitative Data Summary
Treatment with this compound has been shown to produce significant changes in intestinal morphology. The following tables summarize quantitative data from clinical studies.
| Parameter | Baseline (Mean ± SD) | After this compound Treatment (Mean ± SD) | Percentage Change | p-value | Reference |
| Villus Height | - | - | +38% (45%) | 0.030 | [5][7] |
| Crypt Depth | - | - | +22% (18%) | 0.010 | [5][7] |
| Mitotic Index | - | - | +115% (108%) | 0.010 | [5][7] |
| Dosage | Parameter | Change from Baseline | p-value | Reference |
| 0.05 mg/kg/day | Villus Height | Significant Increase | <0.05 | [6] |
| 0.05 mg/kg/day | Crypt Depth | Significant Increase | <0.05 | [6] |
| 0.10 mg/kg/day | Villus Height | Significant Increase | <0.05 | [6] |
| 0.10 mg/kg/day | Crypt Depth | Significant Increase | <0.05 | [6] |
Signaling Pathway and Experimental Workflow
To understand the biological processes and the experimental approach, the following diagrams illustrate the this compound signaling pathway and a typical histological workflow.
Caption: this compound signaling pathway.
Caption: General histological workflow.
Experimental Protocols
Hematoxylin and Eosin (H&E) Staining
This protocol provides a general overview of the H&E staining process for assessing intestinal morphology.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Distilled water
-
Mayer's Hematoxylin solution
-
Eosin Y solution (1% aqueous or alcoholic)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Ammonia (B1221849) water or Scott's tap water substitute
-
Mounting medium
Protocol:
-
Deparaffinization:
-
Rehydration:
-
Nuclear Staining (Hematoxylin):
-
Differentiation:
-
Bluing:
-
Cytoplasmic Staining (Eosin):
-
Dehydration:
-
Clearing:
-
Mounting:
-
Apply a coverslip using a xylene-based mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm and connective tissue: Shades of pink/red
Alcian Blue/Periodic acid-Schiff (PAS) Staining
This combined method is used to differentiate between acidic and neutral mucins.
Materials:
-
FFPE intestinal tissue sections on slides
-
Alcian Blue solution (pH 2.5)
-
Periodic acid solution (0.5%)
-
Schiff reagent
-
Hematoxylin (for counterstain, optional)
Protocol:
-
Deparaffinize and rehydrate sections to distilled water as described in the H&E protocol.
-
Alcian Blue Staining:
-
PAS Staining:
-
Counterstain (Optional):
-
Stain with Hematoxylin for 1 minute to visualize nuclei.
-
Wash, blue, and rinse as in the H&E protocol.
-
-
Dehydrate, clear, and mount as described in the H&E protocol.
Expected Results:
Immunohistochemistry for Ki-67
This protocol outlines the detection of the Ki-67 proliferation marker.
Materials:
-
FFPE intestinal tissue sections on slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Ki-67
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate sections to distilled water.
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating in a microwave, pressure cooker, or water bath according to manufacturer's instructions.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary Ki-67 antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.[16]
-
-
Secondary Antibody Incubation:
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes.
-
-
Detection:
-
Rinse with PBS.
-
Incubate with streptavidin-HRP complex for 30-60 minutes.
-
-
Chromogen Development:
-
Rinse with PBS.
-
Incubate with DAB substrate until a brown color develops.
-
Wash with distilled water.
-
-
Counterstain:
-
Lightly counterstain with Hematoxylin.
-
-
Dehydrate, clear, and mount.
Expected Results:
-
Proliferating cell nuclei (Ki-67 positive): Brown
-
Other nuclei: Blue
These protocols provide a foundation for the histological assessment of intestinal morphology following this compound treatment. Optimization of incubation times and reagent concentrations may be necessary depending on the specific tissues and antibodies used.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]
- 3. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. This compound (ALX-0600), a dipeptidyl peptidase IV resistant glucagon-like peptide 2 analogue, improves intestinal function in short bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case Report: Morphologic and Functional Characteristics of Intestinal Mucosa in a Child With Short Bowel Syndrome After Treatment With this compound: Evidence in Favor of GLP-2 Analog Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 10. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 11. Haematoxylin Eosin (H&E) staining [protocols.io]
- 12. Hematoxylin and Eosin Staining to Assess Colon Damage in DSS-Induced Colitis [jove.com]
- 13. Alcian Blue and PAS Staining Protocol - IHC WORLD [ihcworld.com]
- 14. webpath.med.utah.edu [webpath.med.utah.edu]
- 15. Histology: PAS/Alcian Blue Stain [bio-protocol.org]
- 16. Protocol to characterize mouse intestinal epithelial cell lineage using Opal multiplex immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Teduglutide Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to teduglutide solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a 33-amino acid polypeptide that is described as being slightly soluble in water and methanol (B129727) and is hygroscopic[1]. Its solubility is influenced by pH, temperature, and the presence of co-solvents. For quantitative data, refer to the table below.
Q2: What is the recommended solvent for reconstituting lyophilized this compound?
A2: The commercially available formulation of this compound, Revestive®, is reconstituted using sterile water for injection[2][3][4]. For research purposes, sterile, purified water (e.g., Milli-Q or equivalent) or a suitable buffer is recommended as the initial solvent.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents can be used, particularly for hydrophobic peptides[5][6]. Dimethyl sulfoxide (B87167) (DMSO) is a common choice and has been shown to dissolve this compound effectively[7][8]. However, it is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce its solubilizing capacity[7]. When using co-solvents for cell-based assays, it is important to consider their potential cytotoxicity.
Q4: How stable is reconstituted this compound in solution?
A4: The product information for Revestive® recommends immediate use after reconstitution, with chemical and physical stability demonstrated for 3 hours at 25°C[2][9]. However, a long-term stability study has shown that reconstituted this compound solutions maintain high physicochemical stability for up to 28 days when stored at 4°C and for 45 days at -20°C, in either vials or syringes[10][11][12].
Q5: What is the mechanism of action of this compound?
A5: this compound is an analogue of glucagon-like peptide-2 (GLP-2)[1][10][11][13][14]. It binds to and activates the GLP-2 receptor, a G protein-coupled receptor, which is primarily expressed in the gastrointestinal tract and central nervous system[1][14][15][16][17]. This activation stimulates downstream signaling pathways, including the protein kinase A (PKA) and phosphoinositide 3-kinase (PI3K) pathways, leading to the release of various mediators like insulin-like growth factor-1 (IGF-1), keratinocyte growth factor (KGF), and nitric oxide[13][14][15][18][19]. These mediators contribute to increased intestinal cell growth and function[14][19].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in water or buffer. | - Insufficient mixing: The peptide may require more agitation to fully dissolve. - pH is near the isoelectric point (pI): Peptides are least soluble at their pI. - Hydrophobicity: The peptide sequence may have hydrophobic regions hindering dissolution in aqueous solutions. | - Gentle Agitation: Gently roll or vortex the vial. Avoid vigorous shaking to prevent foaming and potential aggregation[3]. - Sonication: Use a bath sonicator for short periods to aid dissolution[5][6][8]. - pH Adjustment: Adjust the pH of the solution away from the peptide's pI. For acidic peptides, a basic buffer may be used, and for basic peptides, an acidic buffer may be helpful[6][20][21]. - Use of a Co-solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer to the desired concentration[5][6]. |
| Precipitate forms after adding this compound solution to cell culture media. | - Solvent Shock: The peptide may precipitate when a concentrated stock in an organic solvent is rapidly diluted in an aqueous medium. - Media Components: Components in the cell culture media may interact with the peptide, causing it to precipitate. | - Gradual Dilution: Add the aqueous buffer to the organic solvent stock slowly while vortexing[5]. - Lower Stock Concentration: Prepare a less concentrated stock solution of this compound. |
| Variability in experimental results. | - Peptide Aggregation: this compound has a tendency to self-associate into oligomers (pentamers and decamers), which can affect its biological activity[22][23]. - Incomplete Dissolution: Undissolved peptide will lead to an inaccurate final concentration. - Solution Instability: The peptide may be degrading over time if not stored properly. | - Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible. - Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material or aggregates[5][6]. Use the supernatant for your experiment. - Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[10][11][12]. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration | pH | Notes |
| Phosphate Buffer | ≥ 18 mg/mL | 7.4 | 17.5 mM buffer concentration[24]. |
| Phosphate Buffer | ≥ 50 mg/mL | 7.8 | 60 mM buffer concentration[24]. |
| DMSO | 100 mg/mL (26.65 mM) | N/A | Use fresh, anhydrous DMSO[7]. |
| DMSO | 40 mg/mL (10.66 mM) | N/A | Sonication is recommended[8]. |
| Water | 10 mg/mL (2.67 mM) | N/A | Sonication is recommended[8]. |
Experimental Protocols & Visualizations
Protocol for Reconstituting this compound
This protocol provides a general guideline for dissolving lyophilized this compound for in vitro experiments.
This compound (GLP-2 Analogue) Signaling Pathway
The following diagram illustrates the simplified signaling pathway of this compound upon binding to the GLP-2 receptor.
References
- 1. This compound | 197922-42-2 [chemicalbook.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. medicines.org.uk [medicines.org.uk]
- 4. This compound (ALX-0600), a dipeptidyl peptidase IV resistant glucagon-like peptide 2 analogue, improves intestinal function in short bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | ALX-0600 | Glucagon-like peptide-2 analogue | TargetMol [targetmol.com]
- 9. tga.gov.au [tga.gov.au]
- 10. Tracking the physicochemical stability of this compound (Revestive®) clinical solutions over time in different storage containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C164H252N44O55S | CID 16139605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. glucagon.com [glucagon.com]
- 16. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cpcscientific.com [cpcscientific.com]
- 20. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 21. News - How to increase the solubility of peptides? [gtpeptide.com]
- 22. The Glucagon-Like Peptide 2 Analog this compound Reversibly Associates to Form Pentamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Troubleshooting Teduglutide Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with teduglutide in a cell culture environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a 33-amino acid polypeptide and an analog of glucagon-like peptide-2 (GLP-2). It is designed with a single amino acid substitution (Alanine to Glycine at the second position) which makes it resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). This substitution extends its half-life significantly compared to native GLP-2.[1][2][3] this compound binds to and activates the GLP-2 receptor, a G protein-coupled receptor, which is expressed on various cells, including intestinal subepithelial myofibroblasts and enteroendocrine cells.[2][4] Activation of the GLP-2 receptor initiates downstream signaling pathways, including the Protein Kinase A (PKA) and Phosphatidylinositol 3-kinase (PI3K) pathways, leading to the release of growth factors like Insulin-like Growth Factor-1 (IGF-1).[5][6] These growth factors ultimately promote intestinal cell proliferation and enhance intestinal function.
Q2: What are the main causes of this compound instability in cell culture?
This compound, being a peptide, is susceptible to several factors in the cell culture environment that can lead to its degradation and loss of activity:
-
Enzymatic Degradation: The most significant cause of instability is enzymatic degradation by proteases present in the cell culture medium, particularly when supplemented with fetal bovine serum (FBS). Cells themselves can also secrete proteases into the medium.
-
pH Shifts: Fluctuations in the pH of the culture medium outside the optimal range can lead to chemical modifications and degradation of the peptide.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware, such as culture plates and pipette tips, reducing the effective concentration in the medium.
-
Oxidation: Certain amino acids within the this compound sequence may be susceptible to oxidation, which can be accelerated by components in the culture medium and exposure to light.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide aggregation and degradation.
Q3: How should I properly store and handle this compound to maintain its stability?
Proper storage and handling are critical for preserving the bioactivity of this compound. A long-term stability study of reconstituted this compound (Revestive®) provides the following recommendations:
| Storage Condition | Container | Duration | Stability |
| Refrigerated (4°C) | Original Vial | 7 days | High physicochemical stability[2][7] |
| Refrigerated (4°C) | Polypropylene Syringes | 28 days | High physicochemical stability[2][7] |
| Frozen (-20°C) | Polypropylene Syringes | 45 days | High physicochemical stability[2][7] |
Handling Recommendations:
-
Reconstitution: Reconstitute lyophilized this compound in a sterile, appropriate solvent as recommended by the manufacturer.
-
Aliquotting: To avoid multiple freeze-thaw cycles, aliquot the reconstituted stock solution into low-protein-binding microcentrifuge tubes and store them at -20°C or -80°C.
-
Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment.
Troubleshooting Guides
Problem: Inconsistent or No Biological Effect of this compound
This is a common issue that can arise from various factors leading to the degradation or reduced availability of active this compound in your cell culture experiments.
Experimental Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Potential Cause 1: Degradation in Serum-Containing Media
-
Explanation: Fetal bovine serum (FBS) is a rich source of proteases that can rapidly degrade peptides like this compound.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the FBS concentration during the this compound treatment.
-
Use Serum-Free Medium: For short-term experiments, consider using a serum-free or reduced-serum medium. Several commercial serum-free media formulations are available.
-
Add Protease Inhibitors: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail. It is recommended to use a cocktail designed for use in tissue culture media to ensure low cytotoxicity.
-
Test Stability Directly: Perform a time-course experiment to directly measure the concentration of intact this compound in your complete culture medium over the duration of your experiment using HPLC.
-
Potential Cause 2: Adsorption to Plasticware
-
Explanation: Peptides can adhere to the surfaces of standard tissue culture plates and tubes, lowering the effective concentration available to the cells.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize low-protein-binding microplates and tubes for your experiments.
-
Pre-treat Plates: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can help minimize non-specific binding.
-
Potential Cause 3: Improper Storage and Handling
-
Explanation: Repeated freeze-thaw cycles of stock solutions can lead to the formation of aggregates and degradation of this compound.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare fresh dilutions of this compound in your culture medium for each experiment.
-
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability in Cell Culture Medium
This protocol allows for the quantitative assessment of this compound stability in your specific experimental conditions.
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution
-
96-well cell culture plate (low-binding recommended)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Dispense the this compound-containing medium into multiple wells of a 96-well plate. Include wells with and without cells to differentiate between chemical and cellular degradation.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium from the wells.
-
Immediately process the samples by precipitating proteins (e.g., with an equal volume of acetonitrile) and centrifuging to pellet debris.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples using a suitable HPLC method. A gradient elution from low to high Mobile Phase B is typically used to separate this compound from other components.[8][9][10]
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Quantify the peak area corresponding to intact this compound at each time point and plot the concentration versus time to determine the stability profile.
Protocol 2: Cell-Based Bioassay for this compound Activity (cAMP Measurement)
This protocol assesses the biological activity of this compound by measuring the downstream signaling event of cAMP production upon GLP-2 receptor activation.
Materials:
-
A cell line stably overexpressing the human GLP-2 receptor (e.g., HEK293-GLP2R).
-
Complete culture medium for the specific cell line.
-
This compound standards and samples.
-
A competitive immunoassay kit for cAMP measurement.
-
Plate reader capable of detecting the signal from the cAMP assay (e.g., luminescence or fluorescence).
Methodology:
-
Cell Seeding: Seed the GLP-2 receptor-expressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of your this compound standards and test samples in an appropriate assay buffer or serum-free medium.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-90 minutes) to stimulate cAMP production.[1]
-
cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve using the data from the this compound standards. Determine the concentration of active this compound in your test samples by interpolating their signals on the standard curve. The biological activity can be expressed as a percentage of the expected activity.
Signaling Pathway and Workflow Diagrams
GLP-2 Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 3. Method for identification and quantification of intact this compound peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01254E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tracking the physicochemical stability of this compound (Revestive®) clinical solutions over time in different storage containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Culture Conditions on the Production of an Extracellular Protease by Bacillus sp. Isolated from Soil Sample of Lavizan Jungle Park - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of recombinant Teduglutide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of recombinant Teduglutide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is recombinant this compound and what is its primary mechanism of action?
A1: Recombinant this compound is a 33-amino acid polypeptide analogue of human glucagon-like peptide-2 (GLP-2).[1][2] It is produced using recombinant DNA technology in a strain of Escherichia coli.[2][3] this compound's mechanism of action involves binding to GLP-2 receptors, which are present on various intestinal cells.[1][4] This binding stimulates the release of several growth factors, including insulin-like growth factor-1 (IGF-1), leading to increased intestinal growth, enhanced fluid and nutrient absorption, and improved gut barrier function.[1][2][4]
Q2: What are the common sources of batch-to-batch variability in recombinant this compound production?
A2: Batch-to-batch variability in recombinant peptides like this compound can arise from several factors throughout the manufacturing process. These include inconsistencies in the upstream fermentation process, such as variations in inoculum size and quality, and fluctuations in raw materials.[5][6] Downstream purification processes can also introduce variability, leading to differences in impurity profiles, such as host cell proteins (HCPs) and endotoxins.[7][8] Furthermore, post-translational modifications, aggregation, and issues with peptide stability during storage and handling can contribute to variability between batches.[9][10][11]
Q3: How can I assess the purity and integrity of my recombinant this compound batch?
A3: A comprehensive analysis of purity and integrity involves multiple analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to determine the purity of the peptide and to separate it from process-related impurities.[12] Mass spectrometry (MS) is essential for confirming the correct molecular weight of this compound and for identifying any modifications or degradation products.[9][13][14] Size-exclusion chromatography (SEC) is employed to detect and quantify aggregates.[9][13]
Q4: What are host cell proteins (HCPs) and why are they a concern for recombinant this compound?
A4: Host cell proteins (HCPs) are proteins produced by the host organism (E. coli in the case of this compound) that remain as impurities in the final product despite purification efforts.[7][15] These impurities are a concern because they can affect the product's quality, efficacy, and safety, potentially leading to immunogenic reactions in patients.[7][15] Monitoring and controlling HCP levels are critical aspects of quality control in the manufacturing of recombinant biopharmaceuticals.
Q5: What is the significance of endotoxin (B1171834) testing for recombinant this compound?
A5: Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria like E. coli and are common contaminants in recombinant protein production.[16] They are potent pyrogens and can trigger severe inflammatory responses, endotoxic shock, and sepsis in humans, even at very low concentrations.[16][17] Therefore, stringent endotoxin testing is mandatory for parenteral drugs like this compound to ensure patient safety.[17]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Observed Between Batches
| Possible Cause | Troubleshooting Steps | Recommended Analytical Assays |
| Variations in Higher-Order Structure | Ensure consistent storage and handling conditions as recommended. Avoid repeated freeze-thaw cycles.[11] Perform stress testing (e.g., thermal, light exposure) to assess stability.[9][13] | Circular Dichroism (CD) Spectroscopy: To assess secondary and tertiary structure.[13][18] Intrinsic Tryptophan Fluorescence: To probe the local environment of tryptophan residues and detect conformational changes.[13] |
| Presence of Impurities | Review the purification process for consistency. Characterize and quantify impurities that may interfere with biological activity. | RP-HPLC: To identify and quantify product-related impurities.[12] Host Cell Protein (HCP) ELISA: To quantify residual HCPs.[7] Mass Spectrometry (LC-MS): For in-depth characterization of impurities. |
| Peptide Aggregation | Analyze for the presence of soluble and insoluble aggregates. Optimize formulation to minimize aggregation.[19] | Size-Exclusion Chromatography (SEC): To detect and quantify soluble aggregates.[9][13] Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution.[9][13] |
| Incorrect Peptide Concentration | Re-quantify the peptide concentration using a reliable method. Ensure proper dissolution of the lyophilized peptide.[11] | Amino Acid Analysis (AAA): For accurate determination of peptide concentration. UV-Vis Spectrophotometry: For a quicker estimation of concentration. |
Issue 2: Unexpected Peaks Observed During RP-HPLC Analysis
| Possible Cause | Troubleshooting Steps | Recommended Analytical Assays |
| Post-Translational Modifications (PTMs) | PTMs can occur during production or storage. Identify the nature of the modification. | Mass Spectrometry (LC-MS/MS): To identify the exact mass shift and location of the modification (e.g., oxidation, deamidation).[14] |
| Peptide Degradation | Investigate storage conditions (temperature, light exposure) and handling procedures.[10][11] | Peptide Mapping using LC-MS/MS: To identify fragments of this compound resulting from degradation.[9][13] |
| Process-Related Impurities | These can co-elute with the main peak. Optimize the HPLC method for better separation. | Mass Spectrometry (LC-MS): To identify the molecular weights of the co-eluting species. |
Experimental Protocols
Protocol 1: Quantification of this compound using RP-HPLC-UV
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in deionized water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 250 mm, 2.2 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 214 nm.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.
-
-
Sample Preparation:
-
Reconstitute lyophilized this compound in sterile water to a stock concentration.
-
Dilute the stock solution with the initial mobile phase composition to fall within the linear range of the standard curve.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound reference standard.
-
Calculate the concentration of the unknown sample based on its peak area relative to the standard curve.
-
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
Protocol 2: Endotoxin Detection using a Chromogenic Assay
-
Assay Principle: This method utilizes a Limulus Amebocyte Lysate (LAL) that contains Factor C, which is activated by endotoxins. This activation initiates an enzymatic cascade that cleaves a chromogenic substrate, resulting in a color change that is proportional to the endotoxin concentration.[20]
-
Materials:
-
Chromogenic Endotoxin Quantitation Kit.
-
Endotoxin-free water, tubes, and pipette tips.
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
-
-
Procedure:
-
Reconstitute the LAL reagent and chromogenic substrate according to the kit instructions.
-
Prepare a standard curve using the provided endotoxin standard.
-
Add samples and standards to a 96-well microplate.
-
Add the LAL reagent to each well and incubate at 37 °C for the time specified in the kit protocol.
-
Add the chromogenic substrate and incubate for the recommended time.
-
Stop the reaction using the stop solution provided in the kit.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the corresponding endotoxin concentrations.
-
Determine the endotoxin concentration in the samples by interpolating their absorbance values from the standard curve. The results are typically expressed in Endotoxin Units per milliliter (EU/mL).
-
Always follow the specific instructions provided with the commercial endotoxin detection kit.
Data Presentation
Table 1: Typical Analytical Methods for this compound Characterization
| Analytical Method | Parameter Measured | Typical Application |
| RP-HPLC | Purity, Impurity Profile | Routine quality control, stability testing |
| Mass Spectrometry (MS) | Molecular Weight, Sequence Verification, PTMs | Identity confirmation, impurity characterization |
| Size-Exclusion Chromatography (SEC) | Aggregation (dimers, multimers) | Detection and quantification of aggregates |
| Circular Dichroism (CD) | Secondary and Tertiary Structure | Conformational analysis, stability assessment |
| Amino Acid Analysis (AAA) | Peptide Concentration | Accurate quantification |
| Endotoxin Testing (LAL) | Endotoxin Levels | Safety and quality control |
| HCP ELISA | Host Cell Protein Levels | Impurity monitoring |
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 10. Tracking the physicochemical stability of this compound (Revestive®) clinical solutions over time in different storage containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Revestive Assessment Report Summary | PDF | Pharmaceutical Formulation | High Performance Liquid Chromatography [scribd.com]
- 13. Comprehensive physicochemical characterization of a peptide-based medicine: this compound (Revestive®) structural description and stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method for identification and quantification of intact this compound peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 16. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Endotoxin Testing Using Recombinant Reagents | PDA [pda.org]
- 18. Expression, Purification and Characterization of Functional this compound Using GST Fusion System in Prokaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. kactusbio.com [kactusbio.com]
Minimizing off-target effects of Teduglutide in cellular assays
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize off-target effects when using Teduglutide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a recombinant analog of human glucagon-like peptide-2 (GLP-2).[1][2][3] It is designed with a single amino acid substitution (alanine to glycine (B1666218) at the second position) which makes it resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-4).[1][3][4] This modification extends its half-life significantly compared to endogenous GLP-2.[1][4] The primary mechanism of action for this compound is binding to and activating the GLP-2 receptor (GLP-2R), a G-protein coupled receptor.[4][5] This interaction primarily stimulates intestinal growth and enhances nutrient and fluid absorption by increasing villus height and crypt depth.[1][2][4][6]
Q2: What are the known downstream signaling pathways activated by this compound?
Upon binding to the GLP-2R, this compound initiates a cascade of intracellular signaling events. This leads to an increase in intracellular cyclic adenosine (B11128) 3'-5'- monophosphate (cAMP) levels and the activation of several downstream pathways, including protein kinase A (PKA) and cAMP response element-binding protein (CREB).[7] The activation of GLP-2R also leads to the release of mediators like insulin-like growth factor-1 (IGF-1), nitric oxide, and keratinocyte growth factor (KGF), which contribute to the observed intestinotrophic effects.[3][4]
Q3: What are the potential off-target effects of this compound in a cellular context?
While this compound is designed for specificity to the GLP-2 receptor, off-target effects can occur in cellular assays, particularly at high concentrations. These may include:
-
Effects in GLP-2R negative cells: Any observed cellular response in cell lines that do not express the GLP-2R is, by definition, an off-target effect.
-
Activation of other signaling pathways: At supra-physiological concentrations, this compound might interact with other receptors or signaling molecules, leading to unintended biological responses.
-
Cell proliferation or toxicity: Unexplained increases or decreases in cell viability in a manner that is inconsistent with known GLP-2R signaling could indicate off-target activity. In Caco-2 cells, which are human epithelial colorectal adenocarcinoma cells, this compound has been shown to induce cell proliferation at concentrations of 1.21 µM and 3.64 µM.[8][9]
Q4: How can I confirm that the observed effects in my assay are on-target?
To confirm that the effects you are observing are mediated by the GLP-2 receptor, you should incorporate the following controls in your experiments:
-
GLP-2R Negative Cell Line: Test this compound in a cell line that does not express the GLP-2 receptor. A lack of response in this cell line supports an on-target effect in your GLP-2R positive cells.
-
GLP-2R Antagonist: Use a known GLP-2R antagonist, such as GLP-2(3-33), to see if it can block the effects of this compound.[10]
-
Gene Knockdown/Knockout: If feasible, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of GLP-2R in your target cells and observe if the response to this compound is diminished.
Troubleshooting Guides
Issue 1: High variability in results between experiments.
Question: I am seeing significant variability in my assay results when treating cells with this compound. What could be the cause and how can I fix it?
Answer: High variability can stem from several sources. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound, being a peptide, can degrade in solution. It has been observed that after 12-14 days at 37°C, a colloidal precipitate can form.[11] Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Consider the stability of the peptide in your specific cell culture medium over the duration of your experiment. |
| Inconsistent Cell Culture Conditions | Ensure that cell passage number, confluency, and overall health are consistent across experiments.[12] Cells at different growth phases can respond differently to treatment. Standardize all cell culture procedures, including seeding density and incubation times. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper techniques, especially when performing serial dilutions. Small errors in concentration can lead to significant differences in biological response.[12] |
| Assay Timing | The response to this compound can be time-dependent. A concentration-dependent drug response has been seen after 4 hours of incubation, with a stronger response at 5 and 6 hours.[11] Optimize and standardize the incubation time with this compound. |
Issue 2: Unexpected cellular proliferation or toxicity.
Question: My cells are showing unexpected rates of proliferation or death after treatment with this compound. How can I determine if this is an off-target effect?
Answer: Unanticipated effects on cell viability are a common concern. The following steps can help you troubleshoot this issue:
-
Confirm GLP-2R Expression: First, verify that your cell line expresses the GLP-2 receptor. If the cell line is GLP-2R negative, any proliferative or cytotoxic effect is off-target.
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the EC50 (effective concentration) or IC50 (inhibitory concentration). Off-target effects are more common at higher concentrations.
-
Use Control Cell Lines: As mentioned in the FAQs, test this compound on a GLP-2R negative cell line. If you observe similar effects, it strongly suggests an off-target mechanism.
-
Structural Analog Control: If available, use a structurally similar but inactive analog of this compound. If this compound produces the same phenotype, the effect is likely not mediated by the GLP-2 receptor.[12]
Issue 3: Difficulty determining the optimal working concentration.
Question: I'm not sure what concentration of this compound to use in my cellular assay. What is a good starting point?
Answer: The optimal concentration of this compound will vary depending on the cell type and the specific assay.
| Assay Type | Recommended Starting Concentration Range | Reference |
| Cell Proliferation (Caco-2 cells) | 0.0625 µM to 3.636 µM | [8][9] |
| Reporter Gene Assay (HEK293-GLP-2R-Luc cells) | 0.000124 ng/mL to 5000 ng/mL | [11] |
| cAMP Accumulation (HEK293 cells with human GLP-2R) | 0.01 µM to > 1 µM | [13] |
It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 pM) and increasing to a high concentration (e.g., 10 µM) to identify the optimal range for your specific experimental setup.
Issue 4: this compound appears to be inactive in my assay.
Question: I am not observing any effect of this compound in my GLP-2R positive cell line. What should I do?
Answer: If this compound appears to be inactive, consider the following:
-
Compound Integrity: Ensure that your this compound stock has not degraded. As previously mentioned, it can be unstable over time at 37°C.[11] Use a fresh vial or a new solution.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive readout or a different type of assay, such as a reporter gene assay.
-
Cell Line Responsiveness: Even if a cell line expresses GLP-2R, it may not respond to this compound in the manner you are expecting. This could be due to factors related to the specific cell line's signaling machinery.
-
Positive Control: Use a known agonist of the GLP-2 receptor to confirm that the receptor in your cells is functional and that your assay is capable of detecting a response.
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Storage
-
Reconstitution: Reconstitute lyophilized this compound in sterile water or a buffer recommended by the manufacturer. For example, a 5 mg vial can be reconstituted in 0.5 mL of sterile water to achieve a concentration of 10 mg/mL.[14]
-
Aliquoting: Aliquot the reconstituted stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 28 days), refrigerated syringes at 4°C can be used.[15]
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol is adapted for Caco-2 cells.[8][9]
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[8][9]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.0625 µM to 3.636 µM) in a serum-free medium for 72 hours.[8][9] Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8][9]
-
Solubilization: Discard the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.
Protocol 3: Reporter Gene Assay for GLP-2R Activation
This protocol is based on a HEK293 cell line stably expressing the GLP-2 receptor and a luciferase reporter gene.[11]
-
Cell Seeding: Seed HEK293-GLP-2R-Luc cells in a 96-well white plate at a density of 4 x 10^4 cells/well and incubate overnight (16-24 hours) at 37°C with 5% CO2.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration is 10 µg/mL, with 7-fold serial dilutions.[11]
-
Treatment: Add the diluted this compound to the cells. The final concentrations may range from 5000 ng/mL to 0.000124 ng/mL.[11]
-
Incubation: Incubate the plate for 4-6 hours at 37°C with 5% CO2.[11]
-
Luciferase Assay: Following the incubation, measure the luciferase activity according to the manufacturer's instructions for your specific luciferase assay system.
-
Data Analysis: Plot the luciferase signal against the log of the this compound concentration to determine the EC50.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C164H252N44O55S | CID 16139605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Expression, Purification and Characterization of Functional this compound Using GST Fusion System in Prokaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression, Purification and Characterization of Functional this compound Using GST Fusion System in Prokaryotic Cells [apb.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Portico [access.portico.org]
- 14. Method for identification and quantification of intact this compound peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01254E [pubs.rsc.org]
- 15. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Technical Support Center: Overcoming Challenges in Teduglutide Peptide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of the Teduglutide peptide.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues during this compound synthesis and purification.
This compound Synthesis (Solid-Phase Peptide Synthesis - SPPS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Crude Peptide Yield | - Incomplete coupling reactions.[1][2] - Peptide aggregation on the resin.[1][2] - Steric hindrance from bulky amino acids. - Poor resin swelling. | - Optimize Coupling: Use highly efficient coupling reagents like HBTU/HOBt or HATU. Consider "double coupling" for difficult residues by repeating the coupling step with fresh reagents.[3][4] - Enhance Solubility: Switch from DMF to NMP as the primary solvent, especially for hydrophobic sequences.[2] Incorporate solubilizing tags like PEG if aggregation is severe.[1] - Improve Deprotection: For incomplete Fmoc-group removal, consider adding 0.1-5% DBU to the piperidine (B6355638) solution to improve resin swelling and deprotection efficiency.[5] |
| Presence of Deletion Impurities | - Incomplete Fmoc deprotection. - Inefficient amino acid coupling.[2] | - Capping: After the coupling step, "cap" any unreacted free amines with acetic anhydride (B1165640) to prevent them from reacting in subsequent cycles.[4] - Verify Deprotection: Use a qualitative test (e.g., Kaiser test) to confirm complete Fmoc removal before proceeding to the next coupling step. |
| Aspartimide Formation | - The Asp-Gly sequence in this compound is highly susceptible to forming a five-membered ring, leading to impurities.[6][7] | - Use Protecting Groups: Employ specialized side-chain protecting groups for Aspartic acid that minimize aspartimide formation.[7] - Modify Deprotection Conditions: Use a deprotection cocktail containing 0.1M-5M of Oxyma or 1-10% formic acid with piperidine to minimize Asp-related impurities.[5] |
| Racemization of Histidine | - The Histidine (His) residue is prone to racemization during the condensation process, forming [D-His1] this compound impurities.[6] | - Use Additives: Include racemization-suppressing additives like 6-Cl-HOBt during the amino acid coupling reaction.[7] |
| Oxidation of Methionine | - The Methionine (Met) residue can be oxidized during synthesis and cleavage, resulting in Met(O) impurities.[6][8] | - Use Scavengers: Add scavengers like dithiothreitol (B142953) (DTT) or anisole (B1667542) to the cleavage cocktail to prevent oxidation. - Work under Inert Atmosphere: Perform synthesis and cleavage under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
This compound Purification (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution/Co-elution of Impurities | - Suboptimal mobile phase composition. - Inappropriate gradient profile. - Column overloading. | - Mobile Phase Optimization: Adjust the concentration of the organic solvent (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA). - Gradient Adjustment: Employ a shallower gradient during the elution of the target peptide to improve separation from closely eluting impurities.[9] - Reduce Sample Load: Decrease the amount of crude peptide loaded onto the column. |
| Low Recovery of Purified Peptide | - Peptide precipitation in the mobile phase. - Irreversible adsorption to the column. - Peptide degradation during purification. | - Improve Solubility: Dissolve the crude peptide in a suitable buffer before loading. An acetonitrile-acetic acid mixed water solution can be used for initial dissolution.[9] - Column Choice: Use a column with a suitable stationary phase (e.g., C8 or C18) and pore size for peptide purification.[10] |
| Peak Tailing | - Secondary interactions between the peptide and the stationary phase. - Presence of silanol (B1196071) groups on the silica-based column. | - Adjust Mobile Phase pH: Modify the pH of the mobile phase to minimize ionic interactions. - Use End-Capped Column: Employ an end-capped RP-HPLC column to reduce interactions with free silanol groups. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis strategy for this compound?
A1: this compound is a 33-amino acid peptide that can be synthesized using either a sequential coupling approach or a fragment coupling approach via Solid-Phase Peptide Synthesis (SPPS).[5][6] The Fmoc/tBu strategy is commonly employed.[5] While sequential coupling is straightforward, the long peptide chain can lead to an accumulation of impurities.[6] Fragment condensation can improve yield but may introduce challenges with fragment solubility and racemization during ligation.[5]
Q2: What are the most common impurities in synthetic this compound?
A2: Common impurities include:
-
[D-His1] this compound from racemization.[6]
-
Aspartimide-related impurities such as [Asu3], [D-Asp3], and [iso-Asp3] this compound, arising from the rearrangement of the Asp-Gly sequence.[6][8]
-
Methionine oxidation and alkylation products.[6]
-
Deletion sequences from incomplete coupling reactions.
Q3: What purity level should I aim for, and how is it measured?
A3: For research and therapeutic applications, a high purity of >98% is often required.[5] Purity is typically assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and the identity of the peptide is confirmed by mass spectrometry (MS).[11][12]
Q4: How should I dissolve and store my synthetic this compound?
A4: Lyophilized this compound should be stored at -20°C for long-term stability.[13][14] For reconstitution, it is recommended to first use distilled, sterile water. If solubility is an issue, a suitable buffer can be used.[15] It is advisable to prepare a concentrated stock solution and then dilute it to the working concentration to avoid repeated freeze-thaw cycles, which can cause peptide degradation.[6][13]
Q5: What are the key parameters to consider for RP-HPLC purification of this compound?
A5: Key parameters include:
-
Column: A C8 or C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A typical mobile phase system consists of an aqueous phase (A) with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) and an organic phase (B) of acetonitrile (B52724) with 0.1% TFA.[16]
-
Gradient: A linear gradient from a lower to a higher concentration of the organic phase is used to elute the peptide.[16]
-
Detection: UV detection at a wavelength of 200-300 nm is standard.[5]
Quantitative Data Summary
The following table summarizes quantitative data related to this compound synthesis and purification based on available information.
| Parameter | Value | Reference |
| Crude Purity (SPPS) | 57.63% | [5] |
| Final Purity (after RP-HPLC) | >98% | [5] |
| RP-HPLC Flow Rate | 0.1 - 2000 mL/min | [5] |
| RP-HPLC Detection Wavelength | 200 - 300 nm | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol provides a general outline for the manual synthesis of this compound. Automated synthesizers will follow a similar logic.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours).
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence: H-His-Gly-Asp-Gly-Ser-Phe-Ser-Asp-Glu-Met-Asn-Thr-Ile-Leu-Asp-Asn-Leu-Ala-Ala-Arg-Asp-Phe-Ile-Asn-Trp-Leu-Ile-Gln-Thr-Lys-Ile-Thr-Asp-OH.[17]
-
Cleavage and Global Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Lyophilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water) and lyophilize to obtain a powder.
Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude lyophilized this compound in a suitable buffer. A mixture of acetonitrile and acetic acid in water can be used to aid dissolution.[9] Filter the solution through a 0.2µm filter.
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., C18) with the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).
-
Injection and Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing mobile phase B concentration to elute the peptide. The specific gradient will need to be optimized for the best separation.
-
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: RP-HPLC purification workflow for this compound.
Caption: Simplified signaling pathway of this compound.[17]
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. omizzur.com [omizzur.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN104045707A - Purification method of this compound - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Method for identification and quantification of intact this compound peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01254E [pubs.rsc.org]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. biocat.com [biocat.com]
- 14. biomatik.com [biomatik.com]
- 15. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 16. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 17. cpcscientific.com [cpcscientific.com]
Technical Support Center: Teduglutide Storage & Handling
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage of Teduglutide for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the manufacturer-recommended storage conditions for this compound?
A: this compound, available as a lyophilized powder in single-dose vials, should be stored according to the manufacturer's prescribing information.
-
Unreconstituted Vials: Store in a refrigerator at 2°C to 8°C (36°F to 46°F).
-
Reconstituted Solution: The Summary of Product Characteristics recommends immediate use.[1] The FDA prescribing information for Gattex® states it should be used within 3 hours if stored at room temperature (up to 25°C).[2][3] Do not freeze the reconstituted solution.
Q2: Can reconstituted this compound be stored for longer periods for research purposes?
A: While official guidelines recommend immediate use, recent stability studies provide evidence for extended storage under specific conditions, which may be valuable for experimental planning. A 2022 study demonstrated that reconstituted this compound (Revestive®) maintains high physicochemical stability beyond the recommended 3 hours.[1][3]
Key findings from this study show that the solution remains stable when stored:
-
At 4°C (refrigerated) for up to 28 days in syringes.
-
At -20°C (frozen) for up to 45 days in syringes.[3]
The study concluded that the medicine maintains its quality, efficacy, and safety profiles under these conditions.[1] It is critical to note that this is for research information only and deviates from the manufacturer's clinical recommendations. Any extended storage protocol should be validated internally.
Q3: What happens if there is a temperature excursion with the lyophilized powder?
A: Temperature excursions outside the recommended 2°C to 8°C range can potentially impact the stability of the lyophilized peptide. Forced degradation studies have subjected this compound to various stress conditions, including heat (40°C and 60°C), light exposure, and shaking.[4][5] While the peptide has a degree of resilience, significant deviations may lead to degradation. If a temperature excursion is suspected, the vial should be quarantined, and its stability assessed using appropriate analytical methods before use in any experiment.
Q4: How does this compound work, and how might storage affect its function?
A: this compound is a recombinant analog of human glucagon-like peptide-2 (GLP-2).[6][7] It binds to GLP-2 receptors in the intestine, stimulating the release of factors like Insulin-like Growth Factor-1 (IGF-1), which promote intestinal cell growth, increase villus height, and enhance nutrient and fluid absorption.[6][8] Improper storage can lead to degradation or aggregation of the peptide, altering its three-dimensional structure. This can prevent it from binding effectively to the GLP-2 receptor, thereby reducing or eliminating its biological activity.
Data Summary: Extended Stability of Reconstituted this compound
The following table summarizes findings from a long-term stability study of reconstituted this compound (10 mg/mL) for research purposes.[1][3]
| Parameter | Storage Condition | Duration | Container | Result |
| Physicochemical Stability | 4°C (Refrigerated) | 28 Days | Plastic Syringe | Stable |
| Physicochemical Stability | -20°C (Frozen) | 45 Days | Plastic Syringe | Stable |
| Secondary Structure | 4°C (Refrigerated) | 7 Days | Original Vial | Unchanged |
Note: These conditions are for informational and research purposes only and are not an endorsement for deviating from the manufacturer's clinical guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Precipitation in Reconstituted Solution | pH shift, contamination, or interaction with buffer components. | Do not use the solution. Review reconstitution protocol and ensure use of specified sterile water for injection.[9] Consider analyzing the precipitate to identify the cause. |
| Loss of Biological Activity in Assay | Peptide degradation due to improper storage (temperature excursion, extended storage at room temp). Aggregation. | Quarantine the lot. Perform a stability analysis using a method like RP-HPLC to check for degradation products or aggregation. Use a new, properly stored vial for comparison. |
| Inconsistent Results Between Aliquots | Uneven freezing/thawing, multiple freeze-thaw cycles, adsorption to container walls. | Aliquot reconstituted solution into low-protein-binding tubes for single-use to avoid freeze-thaw cycles. Ensure aliquots are fully thawed and gently mixed before use. |
Visualizations & Protocols
This compound Signaling Pathway
This compound mimics endogenous GLP-2, binding to the GLP-2 receptor on various intestinal cells.[6] This initiates a signaling cascade that leads to the release of growth factors, promoting intestinal adaptation and absorption.[7][8]
Caption: Simplified signaling pathway of this compound via the GLP-2 receptor.
Experimental Workflow: Temperature Excursion Troubleshooting
This workflow outlines a logical process for researchers to follow when a storage temperature deviation is discovered.
Caption: Decision workflow for handling a this compound temperature excursion.
Experimental Protocol Example
Objective: To assess the stability of this compound after a suspected temperature excursion using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is based on methodologies developed for this compound quantification and degradation analysis.[5]
Materials:
-
Test sample (this compound from excursion event), reconstituted to 10 mg/mL.
-
Control sample (this compound from a properly stored vial), reconstituted to 10 mg/mL.
-
UHPLC or HPLC system with UV detector.
-
C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
Methodology:
-
Sample Preparation:
-
Reconstitute both control and test vials with 0.5 mL of Sterile Water for Injection to a final concentration of 10 mg/mL.[9]
-
Further dilute samples with Mobile Phase A to a suitable concentration for UV detection (e.g., 0.5 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
UV Detection Wavelength: 214 nm
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start with 25% Mobile Phase B.
-
Linearly increase to 45% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes for column wash.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
-
Data Analysis:
-
Inject the control sample to establish the retention time and peak area for intact this compound.
-
Inject the test sample.
-
Compare the chromatograms. Look for:
-
A decrease in the peak area of the main this compound peak compared to the control.
-
The appearance of new peaks (impurities or degradation products) at different retention times.
-
-
Quantify the percentage of intact this compound in the test sample relative to the control. A significant decrease (>5-10%) or the presence of significant degradation peaks indicates instability.
-
This analytical approach allows for the quantitative assessment of the peptide's primary structure integrity and is a critical tool for quality control in a research setting.[10]
References
- 1. Tracking the physicochemical stability of this compound (Revestive®) clinical solutions over time in different storage containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gattexrems.com [gattexrems.com]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. Comprehensive physicochemical characterization of a peptide-based medicine: this compound (Revestive®) structural description and stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for identification and quantification of intact this compound peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. cpcscientific.com [cpcscientific.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
Preventing degradation of Teduglutide during experimental procedures
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Teduglutide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a recombinant analog of glucagon-like peptide-2 (GLP-2), is susceptible to degradation through several pathways. The primary routes of degradation include oxidation, deamidation, and isomerization.[1][2] The substitution of alanine (B10760859) with glycine (B1666218) at the second position of the N-terminus makes this compound resistant to in vivo degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), which significantly extends its half-life compared to native GLP-2.[3][4] However, like other peptides, it can degrade under suboptimal handling and storage conditions. The aspartic acid at the third position can also lead to impurities through the formation of a five-membered ring that can open to form racemized and iso-aspartic acid variants.[5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the stability of this compound. For the lyophilized powder, a shelf life of 60 months is supported when stored in stainless steel containers at -20°C ± 5°C.[6] After reconstitution, the solution's stability is more limited. The manufacturer recommends use within 3 hours when stored at 25°C.[1][6] However, studies have shown that reconstituted this compound (Revestive®) maintains high physicochemical stability for longer periods under specific conditions. For instance, it remains stable in its original vial for up to 7 days when refrigerated at 4°C, in polypropylene (B1209903) syringes for up to 28 days at 4°C, and for up to 45 days when frozen at -20°C.[1][7][8]
Q3: Can I freeze reconstituted this compound solutions?
A3: Yes, studies have demonstrated that reconstituted this compound solutions can be stored at -20°C in polypropylene syringes for at least 45 days without significant degradation.[1][7][8] It is important to avoid repeated freeze-thaw cycles as this can potentially affect the stability of peptide-based drugs.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can manifest as changes in its physicochemical properties. These changes can include the formation of aggregates, particulates, and oligomers, as well as modifications to its primary, secondary, and tertiary structures.[1][7][8] Analytical techniques such as size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry are used to detect these degradation products.[1][2] Visual inspection for particulate matter or changes in solution clarity can be a preliminary indicator, but instrumental analysis is necessary for a comprehensive assessment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation of the peptide due to improper storage temperature. | Store lyophilized this compound at -20°C.[6] After reconstitution, store at 4°C for short-term use (up to 28 days in syringes) or at -20°C for longer-term storage (up to 45 days in syringes).[1][7][8] Avoid temperatures above 25°C for extended periods.[6] |
| Oxidation of methionine residues. | Minimize exposure to light and excessive handling, which can introduce oxidative stress.[2] Use degassed buffers and consider adding antioxidants if compatible with the experimental setup. | |
| Formation of aggregates. | Self-association of this compound can occur at higher concentrations, leading to the formation of pentamers and potentially decamers.[9][10] Work with concentrations below 0.1 mg/mL to ensure the peptide is primarily in its monomeric form if aggregation is a concern.[9] Use size-exclusion chromatography to monitor for aggregation.[2] | |
| Inconsistent experimental results | Variability in this compound concentration due to adsorption to container surfaces. | Studies have shown that the concentration of this compound remains constant when stored in both glass vials and polypropylene syringes, suggesting minimal adsorption to these materials.[1] However, it is good practice to use low-protein-binding tubes and pipette tips. |
| pH shifts in the solution. | The pH of the reconstituted solution should be monitored.[1][7] Use buffered solutions appropriate for your experiment to maintain a stable pH. The formulation of Revestive® includes L-histidine, mannitol, and sodium phosphates to control pH.[11] | |
| Presence of unexpected peaks in analytical chromatography | Formation of degradation products such as oxidized, deamidated, or isomerized forms. | Review handling and storage procedures to identify potential stressors. Forced degradation studies have shown that exposure to heat (40°C and 60°C), light, and shaking can induce degradation.[2][12] Protect solutions from light and avoid vigorous shaking. |
| Impurities from synthesis. | The synthesis of a long peptide like this compound can result in impurities.[5] Ensure the purity of the this compound being used by obtaining it from a reputable source with a certificate of analysis. |
Data Summary: Stability of Reconstituted this compound
| Storage Container | Storage Temperature | Duration of Stability | Key Stability Parameters Measured |
| Original Vial | 4°C | 7 days | Primary, secondary, and tertiary structure; aggregates; particulate matter; concentration; pH.[1] |
| Polypropylene Syringe | 4°C | 28 days | Primary, secondary, and tertiary structure; aggregates; particulate matter; concentration; pH.[1][7] |
| Polypropylene Syringe | -20°C | 45 days | Primary, secondary, and tertiary structure; aggregates; particulate matter; concentration; pH.[1][7] |
| Original Vial | 25°C | 3 hours | Physicochemical stability as per Summary of Product Characteristics.[1][6] |
Key Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Objective: To properly reconstitute lyophilized this compound powder for experimental use.
-
Materials:
-
Vial of lyophilized this compound (e.g., Revestive® 5 mg)[11]
-
Sterile water for injection or appropriate sterile buffer.
-
Sterile syringe and needle.
-
-
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Using a sterile syringe, slowly inject the recommended volume of sterile water for injection (e.g., 0.5 mL for a 5 mg vial to achieve a 10 mg/mL concentration) into the vial.[11]
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing to prevent aggregation.
-
Visually inspect the solution for clarity and the absence of particulate matter.
-
Use the reconstituted solution immediately or store it under appropriate conditions as outlined in the stability table above.
-
Protocol 2: Analysis of this compound Degradation by RP-HPLC
-
Objective: To detect and quantify degradation products of this compound using reverse-phase high-performance liquid chromatography.
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Methodology (based on published methods): [1][13]
-
Column: A suitable C18 column.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute this compound and its degradation products. The exact gradient will depend on the specific column and system.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Detection: UV detection at 214 nm.
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 15 mg/L) in a suitable buffer.[13]
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak, which would indicate degradation. Mass spectrometry can be coupled with the HPLC system for the identification of degradation products.[13]
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified signaling pathway of this compound.
References
- 1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 3. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. omizzur.com [omizzur.com]
- 6. tga.gov.au [tga.gov.au]
- 7. Tracking the physicochemical stability of this compound (Revestive®) clinical solutions over time in different storage containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Glucagon-Like Peptide 2 Analog this compound Reversibly Associates to Form Pentamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Comprehensive physicochemical characterization of a peptide-based medicine: this compound (Revestive®) structural description and stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for identification and quantification of intact this compound peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01254E [pubs.rsc.org]
Technical Support Center: Teduglutide Treatment Protocols in Preclinical Short Bowel Syndrome (SBS) Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teduglutide in various preclinical models of Short Bowel Syndrome (SBS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in a rat model of SBS?
For a rat model of Short Bowel Syndrome, a common starting dose for this compound is in the range of 0.05 mg/kg/day to 0.1 mg/kg/day administered subcutaneously.[1] The optimal dose may vary depending on the specific research question, the extent of bowel resection, and the specific rat strain used. It is advisable to conduct a pilot study to determine the most effective dose for your experimental setup.
Q2: How should I reconstitute and store this compound for my animal experiments?
This compound is typically supplied as a lyophilized powder and should be reconstituted with sterile water for injection. Once reconstituted, it is recommended to use the solution within 3 hours if stored at room temperature.[2] For longer-term storage of the reconstituted solution, it is crucial to follow the manufacturer's specific instructions, as stability can be a concern.[3][4] To minimize waste and ensure consistent dosing, consider preparing aliquots for single use.
Q3: What are the expected morphological changes in the intestine following this compound treatment in a piglet SBS model?
In neonatal piglet models of SBS, this compound treatment has been shown to significantly improve mucosal surface area.[5] Expected changes include increased villus height in the duodenum, jejunum, and ileum, as well as increased crypt depth in the ileum and colon.[5] These structural adaptations are indicative of the intestinotrophic effects of this compound.
Q4: Can this compound be administered via a different route other than subcutaneous injection in animal models?
The majority of preclinical and clinical studies have utilized subcutaneous administration for this compound due to its high bioavailability (approximately 87%).[2][6] While other routes may be technically feasible, they would require significant validation to understand the pharmacokinetic and pharmacodynamic profiles. For consistency and comparability with existing literature, subcutaneous injection is the recommended route.
Q5: What is the mechanism of action of this compound?
This compound is a glucagon-like peptide-2 (GLP-2) analog.[2] It binds to GLP-2 receptors, which are found on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[7] This binding activates a signaling cascade that leads to the release of trophic factors like Insulin-like Growth Factor-1 (IGF-1), resulting in increased intestinal cell proliferation, decreased apoptosis, and ultimately, an increase in the absorptive surface area of the intestine.[5][7]
Troubleshooting Guides
Issue 1: High mortality rate in the SBS animal model post-surgery.
-
Possible Cause: Surgical stress, dehydration, or malnutrition immediately following the extensive bowel resection.
-
Troubleshooting Steps:
-
Optimize Surgical Technique: Ensure meticulous surgical technique to minimize tissue trauma and bleeding. Refer to detailed surgical protocols for the specific animal model.
-
Fluid and Electrolyte Balance: Provide adequate postoperative fluid and electrolyte support. In some models, parenteral nutrition may be necessary to maintain hydration and nutritional status, especially in the initial days following surgery.
-
Pain Management: Implement a comprehensive analgesic plan to manage postoperative pain, which can reduce stress and improve recovery.
-
Gradual Introduction of Diet: If animals are to be fed enterally, introduce a liquid or semi-solid diet gradually to allow the remnant bowel to adapt.
-
Issue 2: Injection site reactions in mice receiving daily subcutaneous this compound.
-
Possible Cause: Irritation from the vehicle or the drug itself, or improper injection technique.
-
Troubleshooting Steps:
-
Rotate Injection Sites: Alternate the site of subcutaneous injection daily to prevent localized irritation. Common sites in rodents include the dorsal back and flank regions.
-
Vehicle Control: Include a control group that receives only the vehicle to determine if the reaction is specific to this compound.
-
Dilution of this compound: If reactions persist, consider if the concentration of the reconstituted drug can be adjusted by increasing the volume of the vehicle, while still delivering the correct dose.
-
Observe for Infection: Monitor for signs of infection at the injection site and maintain aseptic technique during drug preparation and administration.
-
Issue 3: Inconsistent or lack of expected intestinal growth with this compound treatment.
-
Possible Cause: Suboptimal dosage, issues with drug stability, or insufficient duration of treatment.
-
Troubleshooting Steps:
-
Verify Drug Potency: Ensure that the this compound has been stored and reconstituted correctly to maintain its biological activity.[3][4]
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your specific SBS model and experimental conditions.
-
Extend Treatment Duration: The trophic effects of this compound are often time-dependent. Consider extending the treatment period to allow for sufficient intestinal adaptation.
-
Assess Nutritional Support: Ensure that the animals are receiving adequate nutritional support, as this can work synergistically with this compound to promote intestinal growth.
-
Issue 4: Unexpected adverse effects such as abdominal distension or signs of obstruction.
-
Possible Cause: this compound can increase fluid absorption and may alter intestinal motility, which in some cases can lead to these complications.
-
Troubleshooting Steps:
-
Monitor Animal Health Closely: Regularly monitor animals for clinical signs of distress, including abdominal bloating, reduced fecal output, and changes in behavior.
-
Adjust Parenteral Support: If providing parenteral fluids, carefully monitor the animal's hydration status and adjust the volume as needed to prevent fluid overload.[8]
-
Necropsy and Histopathology: In case of mortality or at the end of the study, perform a thorough necropsy and histopathological examination of the gastrointestinal tract to investigate for signs of obstruction or other abnormalities.
-
Quantitative Data Summary
Table 1: Effects of this compound on Intestinal Morphology in a Neonatal Piglet SBS Model
| Parameter | Control Group | This compound Group (0.1 mg/kg/d) | P-value |
| Duodenal Villus Height (µm) | Data not specified | Significantly Increased | < 0.05 |
| Jejunal Villus Height (µm) | Data not specified | Significantly Increased | < 0.05 |
| Ileal Villus Height (µm) | Data not specified | Significantly Increased | < 0.05 |
| Ileal Crypt Depth (µm) | Data not specified | Significantly Increased | < 0.05 |
| Colonic Crypt Depth (µm) | Data not specified | Significantly Increased | < 0.05 |
Source: Adapted from preclinical studies in a neonatal piglet model of SBS. The study indicated significant improvements without providing specific mean values in the abstract.[2][5]
Table 2: Effects of this compound on Intestinal Morphology in a Murine SBS Model
| Parameter | Vehicle Control Group | This compound-Treated Group | P-value |
| Jejunal Villus Length (µm) | 293 ± 13 | 337 ± 21 | < 0.05 |
| Bowel Diameter (µm) | 2351 ± 295 | 2352 ± 146 | Not Significant |
Source: Data from a study in wild-type mice that underwent a 40% ileocecal resection.[9]
Experimental Protocols
Protocol 1: Induction of Short Bowel Syndrome in a Rat Model (75% Proximal Small Bowel Resection)
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are fasted for 16 hours with free access to water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or injectable combination).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Identify the ligament of Treitz and the ileocecal junction.
-
Measure the total length of the small intestine.
-
Resect 75% of the proximal small intestine, beginning approximately 5 cm distal to the ligament of Treitz.
-
Perform an end-to-end anastomosis to restore bowel continuity.
-
-
Closure: Close the abdominal wall in layers.
-
Postoperative Care: Provide appropriate postoperative analgesia and fluid support. Monitor the animals closely for signs of distress or complications.[9]
Protocol 2: Assessment of Intestinal Adaptation
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect segments of the remnant small intestine (e.g., jejunum, ileum) and colon.
-
Morphological Analysis:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Embed the tissues in paraffin (B1166041) and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Using a light microscope with imaging software, measure villus height and crypt depth in well-oriented sections.
-
-
Cell Proliferation Assay:
-
Perform immunohistochemistry for a proliferation marker such as Ki67 or incorporate BrdU before tissue collection and perform subsequent detection.
-
Quantify the number of proliferating cells per crypt.
-
Visualizations
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking the physicochemical stability of this compound (Revestive®) clinical solutions over time in different storage containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Promotes Epithelial Tight Junction Pore Function in Murine Short Bowel Syndrome to Alleviate Intestinal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
Technical Support Center: Enhancing the Bioavailability of Teduglutide in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for animal studies focused on enhancing the bioavailability of Teduglutide.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures with this compound.
Issue 1: High Variability in Pharmacokinetic (PK) Data Following Subcutaneous (SC) Administration
Q: We are observing significant inter-animal variability in the plasma concentrations of this compound after subcutaneous injection in our rat model. What are the potential causes and how can we minimize this?
A: High variability in PK data following subcutaneous administration is a common challenge. Several factors can contribute to this issue:
-
Injection Technique: Inconsistent injection depth, angle, or volume can lead to deposition of the drug in different tissue layers with varying vascularity, affecting absorption rates. Leaking from the injection site can also be a significant source of variability.
-
Animal Restraint and Stress: Improper handling and restraint can induce stress in the animals, which may alter physiological conditions such as blood flow to the skin, potentially impacting drug absorption.
-
Injection Site: The rate of absorption can differ depending on the injection site due to variations in blood and lymph flow. It is crucial to be consistent with the chosen site.[1]
-
Formulation Issues: If the this compound formulation is not properly prepared, issues like aggregation or precipitation at the injection site can lead to inconsistent absorption.[2]
Troubleshooting Steps & Optimization:
-
Standardize Injection Protocol:
-
Ensure all personnel are thoroughly trained in a consistent subcutaneous injection technique. A common method is to form a "tent" of loose skin (e.g., in the dorsal scapular region) and insert the needle at the base, parallel to the animal's back.[2][3][4]
-
Use a consistent needle gauge (e.g., 25-27 G for rats) and injection volume.[2][3][4]
-
After injection, pause for a moment before withdrawing the needle to prevent leakage. Gently press the injection site with gauze after withdrawal.[5]
-
-
Refine Animal Handling:
-
Handle animals gently and consistently to minimize stress. Acclimatize them to the handling and injection procedures before the main study.
-
Use appropriate restraint methods that are effective but do not cause undue stress.
-
-
Consistent Injection Site:
-
Choose a specific anatomical location for all injections (e.g., the dorsal thoracic region) and ensure it is used for all animals in the study.[1]
-
-
Formulation Preparation:
-
Ensure the this compound solution is clear and free of particulates before administration. Follow the manufacturer's instructions for reconstitution carefully.
-
Issue 2: Lack of Expected Intestinotrophic Effects
Q: We are not observing the anticipated increase in small intestinal weight or villus height in our mouse model after several weeks of this compound treatment. What could be the underlying reasons?
A: A lack of efficacy can be multifactorial. Here are some potential causes and troubleshooting approaches:
-
Dosing and Administration:
-
Incorrect Dose Calculation: Double-check all dose calculations, ensuring they are appropriate for the species and the intended therapeutic effect.
-
Administration Errors: As mentioned previously, improper subcutaneous injection technique can lead to a significant portion of the dose not being absorbed systemically.
-
-
Drug Stability:
-
Improper Storage: Ensure that the this compound compound and its reconstituted solutions are stored at the recommended temperatures to maintain stability and bioactivity.
-
Degradation: Peptides can be susceptible to degradation. Use freshly prepared solutions for each administration.
-
-
Animal Model Considerations:
-
Strain Differences: Different strains of mice may exhibit varied responses to this compound.
-
Underlying Health Status: The health of the animals can influence their response to treatment. Ensure animals are healthy and free from infections or other conditions that could interfere with the study.
-
-
Anti-Drug Antibodies (ADAs):
-
In long-term studies, the development of anti-Teduglutide antibodies can neutralize the drug's effect.
-
Troubleshooting Steps & Optimization:
-
Verify Dosing and Administration:
-
Review and confirm all dosing calculations and procedures.
-
Consider a small pilot study with a positive control to validate your administration technique and the biological activity of your this compound batch.
-
-
Assess Drug Integrity:
-
Confirm the storage conditions of your this compound supply.
-
If possible, have the bioactivity of your compound independently verified.
-
-
Evaluate the Animal Model:
-
Review literature to ensure the chosen mouse strain is appropriate for this type of study.
-
Perform thorough health checks on all animals before and during the study.
-
-
Consider ADA Formation:
-
If the study is long-term, consider including an assessment for the presence of anti-Teduglutide antibodies in your study design.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical subcutaneous bioavailability of this compound in common animal models?
A1: The absolute bioavailability of this compound following subcutaneous administration has been reported to be high in several species. In monkeys, it ranges from 80% to 99%, and in mice, the mean bioavailability is approximately 80.7%.[6] In healthy human subjects, the absolute bioavailability after abdominal subcutaneous administration is about 88%.[7][8]
Q2: Are there alternative formulations being explored to enhance the oral bioavailability of this compound?
A2: Yes, due to the negligible permeability and rapid degradation of this compound in the gastrointestinal tract, oral delivery is a significant challenge.[9] Research is being conducted on novel oral drug delivery platforms. One such approach involves the use of permeation enhancers like Sodium N-[8-(2-hydroxybenzoyl)aminocaprylate] (SNAC) to enable gastro-mucosal absorption.[9] Studies in rats with a SNAC-based oral formulation have shown promise as a potential alternative to daily injections.[9]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is an analog of glucagon-like peptide-2 (GLP-2).[8] It binds to the GLP-2 receptor, which is primarily expressed on intestinal subepithelial myofibroblasts, enteric neurons, and enteroendocrine cells.[8] This binding activates downstream signaling pathways, including the PI3K/Akt pathway, leading to the release of trophic mediators like Insulin-like Growth Factor-1 (IGF-1).[8][10] These mediators then act on intestinal epithelial cells to stimulate crypt cell proliferation and inhibit enterocyte apoptosis, resulting in increased villus height, crypt depth, and overall enhanced intestinal absorptive capacity.[6][8]
Q4: What are the key considerations when designing a pharmacokinetic study for this compound in rodents?
A4: A well-designed PK study is crucial for accurate data. Key considerations include:
-
Animal Model: The choice of species and strain can impact the results. Rats and mice are commonly used.
-
Route of Administration: For subcutaneous administration, consistency in technique and location is paramount.
-
Dosing: The dose should be carefully selected based on previous studies or dose-ranging experiments.
-
Blood Sampling: A serial bleeding protocol, where multiple samples are taken from a single animal, is often preferred as it reduces inter-animal variability and the number of animals required.[11] Common sampling sites in mice include the submandibular vein and retro-orbital plexus.[11]
-
Sample Handling: Blood samples should be processed promptly and stored appropriately to ensure the stability of this compound.
-
Analytical Method: A sensitive and validated bioanalytical method, such as LC-MS/MS, is necessary for the accurate quantification of this compound in plasma.
Q5: Are there any known issues with injection site reactions for this compound in animal studies?
A5: In preclinical toxicology studies, injection site reactions have been observed. For instance, in juvenile minipigs, subcutaneous administration was associated with inflammation and necrosis at the injection site.[6] In healthy human subjects, injection site pain was observed to increase with higher doses and injection volumes.[12] To mitigate this, it is recommended to rotate injection sites daily.
Data Presentation
Table 1: Pharmacokinetic Parameters of Subcutaneous this compound in Animal Models
| Animal Model | Dose | Absolute Bioavailability (%) | Tmax (hours) |
| Mouse | Not Specified | 80.7 (mean) | Not Reported |
| Monkey | Not Specified | 80 - 99 | Not Reported |
Data sourced from FDA regulatory documents.[6]
Table 2: Effects of this compound on Intestinal Morphology in Animal Models
| Animal Model | Dose | Duration | Observed Effects |
| CD-1 Mice | 0.05 mg/kg/day | Not Specified | Increased weight and length of the small intestine. |
| Rats | 0.2 mg/kg/day | Not Specified | Increased rate of intestinal adaptive response after 75% intestinal resection. |
| Rats and Monkeys | Not Specified | Not Specified | Enhanced D-xylose absorption, indicating improved intestinal absorptive function. |
Data sourced from FDA regulatory documents.[6]
Experimental Protocols
1. Protocol for Subcutaneous Administration of this compound in Rats
-
Materials:
-
This compound for injection
-
Sterile Water for Injection
-
Sterile insulin (B600854) syringes (e.g., 27-30 G needle)
-
70% ethanol (B145695) wipes
-
Animal restrainer (optional)
-
-
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound powder with the appropriate volume of Sterile Water for Injection to achieve the desired concentration. Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight and the target dose (e.g., 0.05 mg/kg).
-
Animal Restraint: Gently restrain the rat. This can be done manually or with a suitable restraining device.
-
Site Preparation: Select an injection site, typically the loose skin over the dorsal scapular (scruff) region. Clean the area with a 70% ethanol wipe.
-
Injection:
-
Grasp the loose skin to form a "tent".
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's back.
-
Gently aspirate to ensure the needle is not in a blood vessel. You should feel negative pressure.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions. Rotate injection sites for subsequent doses.[3][4][5]
-
2. Protocol for Pharmacokinetic Blood Sampling in Mice
-
Materials:
-
Heparinized capillary tubes or syringes with appropriate gauge needles
-
Microcentrifuge tubes (pre-labeled)
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
Centrifuge
-
-
Procedure (Serial Sampling):
-
Pre-dose: Collect a baseline blood sample before administering this compound.
-
Post-dose Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.
-
Sampling Technique (Submandibular Vein):
-
Properly restrain the mouse.
-
Use a lancet to puncture the submandibular vein.
-
Collect the required volume of blood (e.g., 30-50 µL) into a heparinized capillary tube.
-
Apply gentle pressure with gauze to stop the bleeding.
-
-
Terminal Bleed (Cardiac Puncture):
-
Anesthetize the mouse with isoflurane.
-
Perform a cardiac puncture to collect a larger volume of blood for the final time point.
-
-
Sample Processing:
-
3. Protocol for Histological Analysis of Rat Intestinal Tissue
-
Materials:
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Standard histology processing reagents (ethanol series, xylene, paraffin (B1166041) wax)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
-
-
Procedure:
-
Tissue Collection: At the end of the study, euthanize the rat and carefully excise the small intestine.
-
Fixation: Gently flush the intestinal lumen with cold PBS to remove contents. Cut the desired intestinal segments (e.g., duodenum, jejunum, ileum) and immediately place them in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing:
-
After fixation, transfer the tissue to 70% ethanol.
-
Process the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E).
-
Imaging and Morphometry:
-
Capture images of the stained sections using a microscope equipped with a camera.
-
Use imaging software to measure villus height (from the tip to the crypt-villus junction) and crypt depth (from the base of the crypt to the crypt-villus junction).
-
Measure at least 10 well-oriented villi and crypts per section to obtain an average value.[15][16]
-
-
Visualizations
Caption: this compound GLP-2 Receptor Signaling Pathway.
Caption: Experimental Workflow for a this compound Bioavailability Study.
References
- 1. Mechanistic Determinants of Biotherapeutics Absorption Following SC Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 4. queensu.ca [queensu.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Teduglutide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Teduglutide.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Cell-Based Assays
Issue 1: Inconsistent or Low Proliferation in Caco-2 Cell Assays (e.g., MTT/MTS)
-
Question: We are observing high variability or lower-than-expected proliferation in our Caco-2 cell proliferation assays with this compound. What are the potential causes and solutions?
-
Answer: Inconsistent results in Caco-2 cell proliferation assays are common and can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Cell Culture Conditions:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable responses. For a 96-well plate, a starting density of 10,000 cells/well is a good starting point.[1][2]
-
Cell Passage Number: Use Caco-2 cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered GLP-2 receptor expression.
-
Serum Starvation: Proper serum starvation is crucial to reduce baseline proliferation and increase the signal-to-noise ratio. Incomplete serum starvation can mask the proliferative effects of this compound.
-
-
This compound Preparation and Handling:
-
Peptide Stability: this compound is a peptide and can be susceptible to degradation. Reconstitute lyophilized peptide in sterile, nuclease-free water or a recommended buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Studies have shown that reconstituted this compound is stable for extended periods when stored properly.
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces. To minimize this, use low-protein-binding tubes and pipette tips.
-
-
Assay Protocol:
-
Incubation Time: The duration of this compound exposure can impact the results. A 72-hour incubation period is commonly used to observe proliferative effects.[1][2]
-
MTT/MTS Reagent: Ensure the MTT or MTS reagent is fresh and protected from light. The incubation time with the reagent should be optimized (typically 1-4 hours) to ensure sufficient formazan (B1609692) production without causing cytotoxicity.[3]
-
-
Issue 2: Low Signal or High Variability in GLP-2 Receptor (GLP-2R) Reporter Gene Assays
-
Question: Our GLP-2R luciferase reporter gene assay in HEK293 cells is showing a weak signal or high well-to-well variability. How can we troubleshoot this?
-
Answer: A low signal or high variability in reporter gene assays can be frustrating. Here are some common causes and solutions:
-
Transfection Efficiency:
-
Optimization: If using transient transfection, optimize the DNA-to-transfection reagent ratio and cell density at the time of transfection.
-
Stable Cell Line: For more consistent results, consider using a stable cell line expressing the GLP-2 receptor and the luciferase reporter.[4]
-
-
Reporter Construct and Cell Line:
-
Promoter Strength: The choice of promoter driving the reporter gene can influence signal strength. A CRE (cAMP response element) promoter is commonly used for GLP-2R signaling.[4]
-
Cell Line Integrity: Ensure the HEK293 cells are healthy and free from mycoplasma contamination.
-
-
Assay Conditions:
-
Agonist Concentration: Use a positive control like native GLP-2 to confirm that the signaling pathway is functional. Titrate this compound to determine the optimal concentration range for your assay.
-
Incubation Time: An incubation time of 5-6 hours is often sufficient for a robust signal in CRE-luciferase assays.[5]
-
Lysis Buffer and Luciferase Reagent: Use fresh, high-quality lysis buffer and luciferase assay reagent. Ensure complete cell lysis to release all the luciferase enzyme.
-
-
In Vivo Animal Studies
Issue 3: High Variability in Response in Murine Short Bowel Syndrome (SBS) Models
-
Question: We are observing significant variability in intestinal adaptation and other endpoints among mice treated with this compound in our SBS model. What factors could be contributing to this?
-
Answer: In vivo models inherently have more variability than in vitro systems. Here are key factors to consider in a murine SBS model:
-
Surgical Procedure:
-
Consistency: The extent of intestinal resection should be as consistent as possible across all animals. Variations in the length of the remaining intestine will significantly impact the degree of malabsorption and the response to treatment.
-
Anastomosis Technique: The quality of the surgical anastomosis can affect post-operative recovery and outcomes.
-
-
Animal Husbandry and Diet:
-
Acclimatization: Ensure animals are properly acclimatized before surgery and treatment.
-
Dietary Intake: Monitor and control food and water intake, as this can influence intestinal adaptation. Pair-feeding may be necessary to control for differences in appetite.
-
-
This compound Administration:
-
Dosing Accuracy: Ensure accurate and consistent subcutaneous administration of this compound.
-
Injection Site: Rotate injection sites to avoid local reactions, which have been noted in some studies.
-
-
Outcome Measures:
-
Timing of Measurements: Be consistent with the timing of sample collection and endpoint measurements (e.g., body weight, intestinal length and weight, histological analysis).
-
Blinding: Whenever possible, researchers assessing outcomes should be blinded to the treatment groups to minimize bias.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a recombinant analog of human glucagon-like peptide-2 (GLP-2). It binds to the GLP-2 receptor, which is expressed on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons. This binding initiates a signaling cascade that leads to the release of downstream mediators like insulin-like growth factor-1 (IGF-1). The ultimate effects are increased intestinal cell proliferation, decreased apoptosis, and enhanced intestinal absorption of fluids and nutrients.
Q2: What are the expected effects of this compound in a Caco-2 cell proliferation assay?
A2: this compound has been shown to modestly increase the proliferation of Caco-2 cells. The magnitude of this effect can vary depending on the specific assay conditions. It's important to note that while this compound promotes proliferation, some studies suggest it may also reduce the expression of certain differentiation markers in this cell line.[2][6]
Q3: How should I prepare and store my this compound for experiments?
A3: For lyophilized this compound, it is recommended to reconstitute it in sterile, high-purity water or a buffer recommended by the supplier. To avoid degradation from repeated freeze-thaw cycles, it is best to create single-use aliquots and store them at -20°C or -80°C. Studies on the reconstituted clinical formulation of this compound (Revestive®) have demonstrated good physicochemical stability under various storage conditions.
Q4: What are some key downstream signaling pathways activated by this compound?
A4: Activation of the GLP-2 receptor by this compound primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Other pathways, such as the PI3K/Akt and MAPK/ERK pathways, may also be indirectly activated.
Q5: What are common adverse effects observed in animal studies with this compound?
A5: In animal models, commonly observed effects are consistent with the mechanism of action and include intestinal mucosal hypertrophy. In some clinical and preclinical studies, gastrointestinal side effects such as abdominal distension and injection site reactions have been reported.[7]
Data Presentation
Table 1: In Vitro Proliferative Effects of this compound on Caco-2 Cells
| Concentration (µM) | Percent Increase in Cell Proliferation (Mean ± SD) | Assay Type | Reference |
| 0.5 | 10% ± 2% | MTS | [6] |
| 1.21 | 19% ± 0.30% | MTT | [1] |
| 3.64 | 33% ± 7.82% | MTT | [1] |
Table 2: In Vivo Efficacy of this compound in a Phase III Clinical Trial (24 weeks)
| Treatment Group | Responder Rate (>20% reduction in parenteral support) | Mean Reduction in Parenteral Support Volume (L/week) | Reference |
| This compound (0.05 mg/kg/day) | 63% | 4.4 | [8] |
| Placebo | 30% | 2.3 | [8] |
Experimental Protocols
Protocol 1: Caco-2 Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 10,000 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the serum-free medium from the cells and add the this compound dilutions. Include a vehicle-only control. Incubate for 72 hours.[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[1]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Protocol 2: GLP-2 Receptor Luciferase Reporter Gene Assay
-
Cell Seeding: Seed HEK293 cells stably expressing the human GLP-2 receptor and a CRE-luciferase reporter construct into a white, clear-bottom 96-well plate at a density of 30,000-40,000 cells per well in 90 µl of assay medium.[5]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 16 to 24 hours.[5]
-
Agonist Preparation: Prepare a serial dilution of this compound in assay medium at concentrations 10-fold higher than the desired final concentration.
-
Treatment: Add 10 µl of the this compound serial dilutions to the appropriate wells. Add 10 µl of assay medium to the "Untreated Control" wells.[5]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-6 hours.[5]
-
Luciferase Assay: Add 100 µl of a one-step luciferase reagent to each well and gently rock at room temperature for approximately 15 minutes.[5]
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
Visualizations
Caption: this compound binds to the GLP-2R, activating the cAMP/PKA pathway.
Caption: Workflow for assessing this compound-induced Caco-2 cell proliferation.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Expression, Purification and Characterization of Functional this compound Using GST Fusion System in Prokaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagonlike Peptide 2 Analogue this compound: Stimulation of Proliferation but Reduction of Differentiation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Glucagonlike peptide 2 analogue this compound: stimulation of proliferation but reduction of differentiation in human Caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. The real-world analysis of adverse events with this compound: a pharmacovigilance study based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Histological Preparation of Teduglutide-Treated Intestinal Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the fixation and embedding of intestinal tissue treated with Teduglutide. Given that this compound, a GLP-2 analog, induces mucosal hyperplasia, specific adjustments to standard histological protocols are often necessary to ensure optimal tissue preservation and high-quality downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on intestinal tissue that impacts histological processing?
A1: this compound stimulates the growth of the intestinal mucosa, leading to increased villus height and crypt depth.[1][2] This thickening of the mucosal layer can pose challenges for adequate and uniform fixation and subsequent processing steps if standard protocols are followed without modification.
Q2: Can I use standard 10% Neutral Buffered Formalin (NBF) for fixing this compound-treated intestinal tissue?
A2: Yes, 10% NBF is a suitable fixative for this compound-treated intestinal tissue. However, due to the increased mucosal thickness, it is crucial to ensure an adequate volume of fixative and sufficient fixation time to allow for complete penetration.[3][4]
Q3: How can I prevent artifacts such as tissue folding or poor orientation, which might be exacerbated by the increased mucosal growth?
A3: Proper tissue handling and orientation during grossing are critical. Techniques like the "Swiss roll" method for longitudinal sections or careful pinning of the tissue with the mucosal side up can help maintain the correct orientation and prevent folding.[5] Ensuring the tissue is flat before and during fixation is essential.
Q4: Will the increased cell proliferation in this compound-treated tissue affect immunohistochemistry (IHC)?
A4: The increased proliferation can be a key endpoint to measure, often using markers like Ki67.[6][7] Fixation must be optimal to preserve antigenicity. Over-fixation can mask epitopes, requiring antigen retrieval, while under-fixation can lead to poor morphology and false-negative results.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor nuclear detail and smudgy morphology in the deeper mucosal layers. | Incomplete fixative penetration due to increased tissue thickness. | - Ensure a fixative-to-tissue volume ratio of at least 20:1.[4][8]- Increase fixation time (e.g., 24-48 hours for 10% NBF).[3][4]- Open the intestine longitudinally to expose the mucosal surface to the fixative directly.[5] |
| Tissue is brittle and difficult to section. | Over-fixation or excessive dehydration. | - Adhere to recommended fixation times; avoid leaving tissues in formalin for extended periods.[3]- Follow a gradual dehydration schedule with incremental ethanol (B145695) concentrations.[9][10] |
| Sections detach from the slide during IHC. | Inadequate slide adhesion; aggressive antigen retrieval. | - Use positively charged slides.[11]- Consider a gentle antigen retrieval method (e.g., lower temperature, shorter time).- Ensure slides are completely dry before staining. |
| Uneven staining or high background in IHC. | Incomplete deparaffinization or residual fixative. | - Ensure complete removal of paraffin (B1166041) with sufficient xylene washes.- Thoroughly wash tissues after fixation and before processing to remove excess formalin. |
| Mucosal layer separates from the submucosa. | Rough handling during tissue collection or processing. | - Handle tissues gently with fine-tipped forceps, avoiding grasping the mucosal surface directly.[5]- Ensure proper infiltration with paraffin to support all tissue layers. |
Experimental Protocols
I. Optimal Fixation Protocol
-
Tissue Collection: Immediately after excision, gently flush the intestinal lumen with cold phosphate-buffered saline (PBS) to remove contents.[5]
-
Orientation: For longitudinal sections, prepare the intestine using the "Swiss roll" technique. For cross-sections, cut segments no thicker than 4-5 mm.[3]
-
Fixation: Immerse the tissue in 10% Neutral Buffered Formalin (NBF) at a volume of at least 20 times that of the tissue.[4][8]
-
Duration: Fix for 24-48 hours at room temperature. The exact time will depend on the thickness of the tissue.[3][4]
-
Post-Fixation: After fixation, wash the tissue thoroughly in PBS to remove excess formalin before proceeding to processing.
II. Tissue Processing and Embedding Protocol
This protocol is for an automated tissue processor but can be adapted for manual processing.
| Step | Reagent | Duration | Temperature |
| 1 | 70% Ethanol | 1 hour | Room Temp |
| 2 | 80% Ethanol | 1 hour | Room Temp |
| 3 | 95% Ethanol | 1 hour | Room Temp |
| 4 | 100% Ethanol I | 1 hour | Room Temp |
| 5 | 100% Ethanol II | 1.5 hours | Room Temp |
| 6 | 100% Ethanol III | 1.5 hours | Room Temp |
| 7 | Xylene I | 1 hour | Room Temp |
| 8 | Xylene II | 1.5 hours | Room Temp |
| 9 | Paraffin I | 1.5 hours | 60°C |
| 10 | Paraffin II | 2 hours | 60°C |
Embedding:
-
Select an appropriately sized mold.
-
Fill the mold with molten paraffin.
-
Carefully orient the tissue in the mold to ensure the correct plane of sectioning will be achieved. For cross-sections, ensure the lumen is perpendicular to the cutting surface.
-
Cool the block on a cold plate to solidify the paraffin.
Visualizations
Experimental Workflow for Tissue Preparation
Caption: Experimental workflow for fixation and embedding of intestinal tissue.
This compound (GLP-2 Analog) Signaling Pathway
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. sysy-histosure.com [sysy-histosure.com]
- 3. content.ilabsolutions.com [content.ilabsolutions.com]
- 4. healthsciences.usask.ca [healthsciences.usask.ca]
- 5. bcchr.ca [bcchr.ca]
- 6. sc.edu [sc.edu]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Common Problems in Tissue Processing and How to Solve Them - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. genomeme.ca [genomeme.ca]
Refinement of analytical methods for Teduglutide quantification in biological samples
Welcome to the technical support center for the analytical quantification of Teduglutide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Methods
Question 1: What are the primary challenges associated with quantifying this compound in biological samples?
Quantifying peptides like this compound presents several challenges:
-
Protein Binding: this compound can bind to plasma proteins, which can interfere with accurate measurement. Sample preparation methods should aim to disrupt this binding.
-
Non-Specific Binding (NSB): Peptides are prone to adhering to surfaces such as glass or plasticware, leading to analyte loss.[1] Using polypropylene (B1209903) tubes or low-binding materials can mitigate this issue.
-
Solubility: Maintaining peptide solubility throughout the sample preparation and analysis process is crucial to prevent precipitation and inaccurate results.
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[2][3][4]
-
Low Concentration Levels: Therapeutic concentrations of this compound in biological samples can be very low, requiring highly sensitive analytical methods.[2]
Question 2: I am observing low recovery of this compound during sample preparation. What are the possible causes and solutions?
Low recovery is a common issue in peptide quantification.[1] Consider the following:
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Protein Precipitation | The protein precipitation step may not be effectively releasing this compound from plasma proteins. Consider optimizing the ratio of organic solvent (e.g., methanol, acetonitrile) to plasma.[2] More aggressive denaturation techniques using agents like guanidine (B92328) HCl or urea (B33335) can also be explored. |
| Suboptimal Solid-Phase Extraction (SPE) | The SPE cartridge type, wash steps, and elution solvent may not be optimized for this compound. Ensure the SPE sorbent is appropriate for peptide extraction (e.g., mixed-mode anion exchange).[2] Optimize wash steps to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough for complete recovery. |
| Non-Specific Binding | This compound may be adsorbing to sample tubes and pipette tips. Use low-binding polypropylene materials. Adding a small amount of a non-ionic surfactant or organic modifier to your solutions can also help reduce NSB. |
| Incomplete Reconstitution | If a dry-down step is used, this compound may not fully redissolve. Using a µElution format can eliminate the need for evaporation and reconstitution. If drying is necessary, optimize the reconstitution solvent and vortexing/sonication time. |
Question 3: My assay is showing significant matrix effects. How can I minimize them?
Matrix effects can significantly impact the accuracy and precision of your assay.[3] Here are some strategies to mitigate them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample. Switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) can significantly improve sample cleanliness.[3]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components can be effective.[3] This may involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.
A study using a UHPLC-MS/MS method showed no significant matrix effects for this compound across six different plasma batches, with matrix factors of 0.96 at low QC and 0.98 at high QC levels.[2]
Question 4: I am seeing poor peak shape and retention for this compound. What can I do to improve the chromatography?
Basic peptides like this compound can exhibit poor chromatographic performance.[5] Consider these adjustments:
-
Mobile Phase Additives: The use of ion-pairing agents like trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), or heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape and retention for basic peptides.[5] Formic acid (e.g., 0.1%) is also commonly used.[2][6]
-
Column Chemistry: A C18 column is commonly used for this compound analysis.[2][6][7] Ensure the column is suitable for peptide separations.
-
Column Temperature: Optimizing the column temperature can affect retention time and peak shape. A temperature of 50°C has been used successfully.[2]
ELISA Methods
Question 5: I am not getting any signal in my this compound ELISA, but the standard curve looks fine. What could be the problem?
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Sample Dilution | The concentration of this compound in your samples may be below the detection limit of the assay. Try analyzing less diluted samples or concentrating the samples if possible. Conversely, very high concentrations can sometimes lead to a "hook effect" in sandwich ELISAs, causing a lower signal.[8] |
| Matrix Interference | Components in the biological sample matrix may be interfering with the antibody-antigen binding.[9][10] Diluting the sample with the assay buffer can sometimes mitigate this. |
| Analyte Degradation | This compound may have degraded during sample collection, storage, or processing. Ensure proper sample handling and storage conditions are maintained. A stability study of this compound solutions showed high physicochemical stability over time at 4°C and -20°C.[11] |
| Cross-Reactivity Issues | If using a kit, there might be a mismatch between the antibody and the specific form of this compound in your sample, especially if there are modifications or fragments. |
Question 6: The variability between my duplicate ELISA wells is high. What are the common causes?
| Potential Cause | Troubleshooting Suggestion |
| Pipetting Inconsistency | Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips for each standard and sample. Total dispensing time for reagents should not exceed 10 minutes to ensure equal elapsed time for each step. |
| Inadequate Mixing | Gently tap the plate after adding reagents to ensure thorough mixing. Avoid foaming. |
| Improper Washing | Incomplete washing can lead to high background and variability. Ensure all wells are filled and emptied completely during each wash step. |
| Plate Sealer Issues | Ensure proper adhesion of plate sealers during incubation to prevent evaporation and temperature gradients across the plate. |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the quantification of this compound in human plasma.[2]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 0.5–100.0 ng/mL |
| LLOQ | 0.5 ng/mL |
| Weighting | 1/x² |
| Correlation Coefficient (r) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 105.40 | 10.73 | 103.20 | 8.95 |
| LQC | 100.19 | 4.45 | 101.33 | 5.32 |
| MQC | 102.33 | 3.14 | 102.87 | 3.55 |
| HQC | 101.46 | 2.58 | 102.40 | 3.12 |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Global Recovery | 97.83 % (RSD: 2.43 %) |
| Matrix Factor (LQC) | 0.96 |
| Matrix Factor (HQC) | 0.98 |
Experimental Protocols
Detailed UHPLC-MS/MS Method for this compound Quantification in Human Plasma[3]
1. Sample Preparation
-
To 500 µL of K₂EDTA human plasma, add 600 µL of methanol.
-
Vortex for 10 minutes.
-
Centrifuge at 13,700 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial.
-
Add 700 µL of 5% aqueous ammonia (B1221849) and vortex for 30 seconds.
-
Condition a Mixed-mode Anion Exchange SPE cartridge.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge sequentially with 0.5 mL of 5% ammonia in methanol:water (1:1, v/v) and 0.5 mL of 20% acetonitrile (B52724) in water containing 0.05% formic acid.
-
Elute this compound with 0.2 mL of 0.3% formic acid in acetonitrile:water (1:1, v/v).
-
Inject 50 µL of the eluate into the LC-MS/MS system.
2. Chromatographic Conditions
-
UHPLC System: Nexera X2
-
Column: Shim-pack Scepter C18-120 (1.9 µm, 100 x 3.0 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Elution Mode: Gradient
-
Column Temperature: 50°C
3. Mass Spectrometric Conditions
-
MS System: LCMS-8060RX
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Nebulizing Gas Flow: 3 L/min
-
Drying Gas Flow: 10 L/min
-
Heating Gas Flow: 10 L/min
-
Interface Temperature: 300°C
-
Desolvation Line Temperature: 250°C
-
Heat Block Temperature: 400°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: UHPLC-MS/MS Experimental Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. oxfordglobal.com [oxfordglobal.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. eijppr.com [eijppr.com]
- 4. medipharmsai.com [medipharmsai.com]
- 5. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 6. Method for identification and quantification of intact this compound peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01254E [pubs.rsc.org]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 11. Tracking the physicochemical stability of this compound (Revestive®) clinical solutions over time in different storage containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Teduglutide Shows Enhanced Efficacy and Prolonged Action Compared to Native GLP-2 in Promoting Intestinal Adaptation
Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, demonstrates superior efficacy and a more sustained duration of action in comparison to native GLP-2. This enhanced performance is primarily attributed to its resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV), leading to a significantly longer half-life.[1][2][3] This key difference allows for once-daily administration of this compound, offering a significant advantage in clinical applications for conditions such as Short Bowel Syndrome (SBS).[4]
Native GLP-2 is a naturally occurring peptide hormone secreted by intestinal L-cells that plays a crucial role in intestinal growth and function.[2][5] However, its therapeutic potential is limited by its rapid breakdown by DPP-IV, with a half-life of only about seven minutes.[6][7] this compound was developed to overcome this limitation through a single amino acid substitution—glycine for alanine (B10760859) at the second position—which protects it from DPP-IV cleavage.[1][2][5] This modification extends its biological half-life to approximately 2-3 hours, thereby enhancing its intestinotrophic effects.[2][7]
Comparative Efficacy Data
The enhanced stability of this compound translates into more pronounced effects on intestinal morphology and function. Studies in animal models and clinical trials in humans have consistently shown that this compound leads to greater increases in intestinal villus height, crypt depth, and overall intestinal weight compared to native GLP-2.[1][4][8] These morphological changes result in an expanded mucosal surface area, which in turn improves the absorption of fluids, electrolytes, and nutrients.[1][5][9]
| Parameter | Native GLP-2 | This compound | Key Findings |
| Half-life | ~7 minutes[6][7] | ~2-3 hours[2][7] | This compound's resistance to DPP-IV degradation leads to a significantly longer half-life.[1][2] |
| Intestinal Villus Height | Modest increase[4] | Significant increase (e.g., 38% in a phase II trial)[1] | This compound demonstrates a more potent effect on increasing villus height.[1][8] |
| Intestinal Crypt Depth | Modest increase[4] | Significant increase (e.g., 22% in a phase II trial)[1] | This compound leads to a greater increase in crypt depth, indicating enhanced cell proliferation.[1][8] |
| Fluid Absorption | Increased | Significantly increased (e.g., by 743 ± 477 g/day in a phase II study)[2] | Clinical trials have shown that this compound significantly improves intestinal fluid absorption in patients with SBS.[2] |
| Nutrient Absorption | Enhanced | Fecal energy excretion reduced by 808 kJ/day in a phase II trial[1] | This compound has been shown to improve nutrient uptake in patients with SBS.[1] |
Signaling Pathway
Both native GLP-2 and this compound exert their effects by binding to the GLP-2 receptor (GLP-2R), which is primarily located on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[5] Activation of the GLP-2R triggers a downstream signaling cascade that involves the release of several growth factors, including Insulin-like Growth Factor-1 (IGF-1).[5] These growth factors then act on intestinal epithelial cells to stimulate proliferation and inhibit apoptosis, leading to the observed intestinotrophic effects.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the efficacy of this compound and native GLP-2 in a preclinical setting, based on methodologies described in the literature.
Objective: To compare the intestinotrophic effects of this compound and native GLP-2 in a rodent model of Short Bowel Syndrome.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are subjected to a 75% resection of the small intestine to induce SBS. A sham-operated control group undergoes a laparotomy without intestinal resection.
Treatment Groups:
-
Sham-operated + Saline (Control)
-
SBS + Saline
-
SBS + Native GLP-2 (e.g., 400 µg/kg/day, administered via twice-daily subcutaneous injections)
-
SBS + this compound (e.g., 0.2 mg/kg/day, administered via a single daily subcutaneous injection)
Procedure:
-
Following a 7-day post-operative recovery period, animals are randomized into the treatment groups.
-
Treatments are administered for 14 consecutive days.
-
Body weight and food intake are monitored daily.
-
At the end of the treatment period, animals are euthanized, and the remnant small intestine is harvested.
-
Intestinal segments are collected for histological analysis (villus height, crypt depth) and biochemical assays.
Endpoints:
-
Primary: Change in small intestinal weight, villus height, and crypt depth.
-
Secondary: Markers of cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay), and nutrient transporter expression.
References
- 1. Portico [access.portico.org]
- 2. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a glucagon-like peptide-2 analog for the treatment of gastrointestinal diseases, including short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of GLP-2 and Development of this compound for Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discover How GATTEX® (this compound) Works [gattex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GLP-2 Analogs: Teduglutide, Glepaglutide, and Apraglutide
For Researchers, Scientists, and Drug Development Professionals
Glucagon-like peptide-2 (GLP-2) analogs have emerged as a cornerstone in the management of short bowel syndrome (SBS), a debilitating condition characterized by malabsorption due to a significant loss of intestinal length or function. These therapeutic peptides function by enhancing intestinal adaptation, thereby reducing dependence on parenteral support. This guide provides an objective, data-driven comparison of the approved GLP-2 analog, teduglutide, and two next-generation, long-acting analogs, glepaglutide and apraglutide.
Preclinical Performance: A Comparative Overview
Preclinical studies have been instrumental in elucidating the pharmacological differences between these GLP-2 analogs. A key head-to-head preclinical study provides valuable insights into their relative potency, selectivity, and pharmacokinetic profiles.[1][2]
Table 1: Preclinical Pharmacological Comparison of GLP-2 Analogs
| Parameter | This compound | Glepaglutide | Apraglutide | Native hGLP-2 |
| In Vitro Potency at GLP-2R | Comparable to native hGLP-2[1][2] | Less potent than native hGLP-2[1][2] | Comparable to native hGLP-2; ~2-fold more potent than this compound[1] | - |
| In Vitro Selectivity for GLP-2R | Selective for GLP-2R[1][2] | Less selective; also activates GLP-1R[1] | Selective for GLP-2R[1][2] | - |
| Clearance (ml/kg/min) in rats | 9.9[1][2] | 2.8[2] | 0.27[1][2] | 25[1][2] |
| Elimination Half-life (min) in rats | 19[1][2] | 16[2] | 159[1][2] | 6.4[1][2] |
| Human Half-life | ~2-3 hours[3] | ~88-124 hours (effective)[4] | ~30-72 hours[1][5] | ~5-7 minutes[4] |
Apraglutide demonstrates a significantly lower clearance and a markedly longer elimination half-life in preclinical models compared to both this compound and glepaglutide, which is attributed to its enhanced resistance to dipeptidyl peptidase-IV (DPP-IV) degradation and higher plasma protein binding.[1][5] While both apraglutide and this compound show potency and selectivity comparable to native hGLP-2, glepaglutide is reported to be less potent and selective, with some activity at the GLP-1 receptor.[1]
Clinical Efficacy in Short Bowel Syndrome
Clinical trials have demonstrated the efficacy of all three GLP-2 analogs in reducing the need for parenteral support in patients with SBS. However, direct head-to-head clinical trials are lacking, making cross-trial comparisons necessary, which should be interpreted with caution due to potential differences in study populations and designs.
Table 2: Summary of Key Phase 3 Clinical Trial Efficacy Data for GLP-2 Analogs in Adults with SBS
| Feature | This compound (STEPS Trial) | Glepaglutide (EASE-1 Trial) | Apraglutide (STARS Trial) |
| Dosing Regimen | 0.05 mg/kg once daily | 10 mg twice weekly | 5 mg once weekly |
| Primary Endpoint | Percentage of patients with ≥20% reduction in PS volume at week 20 and 24 | Mean reduction in weekly PS volume from baseline at 24 weeks | Relative change from baseline in weekly PS volume at week 24 |
| Reduction in Weekly PS Volume | 4.4 L/week (from a baseline of 12.9 L/week) | 5.13 L/week | 25.5% reduction (vs. 12.5% for placebo) |
| Patients Achieving ≥20% PS Reduction | 63% | 65.7% | Not reported as primary endpoint |
| Patients Achieving Enteral Autonomy | A small number of patients achieved enteral autonomy in long-term studies. | 14% of patients in the twice-weekly group. | 27 patients in a long-term extension analysis. |
All three analogs have shown the ability to significantly reduce the burden of parenteral support for patients with SBS. Glepaglutide and apraglutide offer the advantage of less frequent dosing schedules compared to the daily injections required for this compound.
Mechanism of Action and Signaling Pathways
GLP-2 analogs exert their intestinotrophic effects by binding to the GLP-2 receptor (GLP-2R), a G-protein coupled receptor expressed on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts. The activation of the GLP-2R initiates a cascade of downstream signaling events that ultimately lead to increased intestinal growth, enhanced nutrient and fluid absorption, and improved gut barrier function.
The primary signaling pathways activated by the GLP-2R are the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Safety, and Tolerability of Glepaglutide, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apraglutide, a novel once‐weekly glucagon‐like peptide‐2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open‐label phase 1 and 2 metabolic balance trial - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Assays for Measuring Teduglutide's Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various assays used to measure the effects of Teduglutide, a recombinant analog of glucagon-like peptide-2 (GLP-2) used in the treatment of Short Bowel Syndrome (SBS). This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound enhances the structural and functional integrity of the remaining intestine in patients with SBS.[1] Its efficacy is assessed through a variety of assays that measure clinical outcomes, pharmacodynamic responses, and histological changes in the gut. This guide explores the primary assays used in clinical and research settings to evaluate the therapeutic effects of this compound.
Comparative Analysis of Key Assays
The multifaceted effects of this compound necessitate a range of assays to capture its full impact. These can be broadly categorized into clinical efficacy endpoints, pharmacodynamic markers, and histological markers.
| Assay Category | Specific Assay | Principle | Sample Type | Key Quantitative Readout |
| Clinical Efficacy | Parenteral Support (PS) Volume Reduction | Measurement of the weekly volume of intravenous fluids and/or nutrition required by a patient. A reduction indicates improved intestinal absorption. | Patient-reported diary and investigator prescription data | Percentage and absolute reduction in weekly PS volume (L/week), reduction in infusion days per week.[2][3] |
| Pharmacodynamic | Plasma Citrulline Levels | Citrulline is an amino acid produced almost exclusively by enterocytes; its plasma concentration is a biomarker for functional enterocyte mass.[2] | Plasma | Change in plasma citrulline concentration (μmol/L).[2] |
| Pharmacodynamic | Plasma GLP-2 Levels | Measurement of the concentration of GLP-2, the endogenous counterpart of this compound, in the bloodstream. | Plasma or Serum | GLP-2 concentration (ng/mL or pg/mL). |
| Histological | Villus Height and Crypt Depth | Microscopic measurement of the length of the intestinal villi and the depth of the crypts of Lieberkühn in biopsy samples. An increase indicates mucosal growth. | Intestinal biopsy tissue | Villus height (μm), Crypt depth (μm), Villus height to Crypt depth ratio.[4][5] |
Signaling Pathway of this compound
This compound, an analog of GLP-2, binds to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor found on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[6] This binding initiates a signaling cascade that leads to the release of downstream mediators, including Insulin-like Growth Factor-1 (IGF-1), Nitric Oxide (NO), and Keratinocyte Growth Factor (KGF).[1][6] These factors collectively promote intestinal growth and enhance absorptive capacity.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of this compound's effects.
Measurement of Parenteral Support Volume
This clinical endpoint is a primary measure of this compound's efficacy in reducing dependence on intravenous nutrition and fluids.
Protocol:
-
Baseline Assessment: The weekly parenteral support (PS) volume is established for each patient based on their prescribed regimen and daily diary entries over a baseline period.[2]
-
Treatment Administration: Patients are randomized to receive daily subcutaneous injections of this compound or a placebo.[3]
-
Ongoing Monitoring: Throughout the treatment period, patients maintain a daily diary of all intravenous intake. This is cross-referenced with the investigator-prescribed PS volume.
-
Dose Adjustment Criteria: Reductions in PS volume are permitted at specified intervals (e.g., every 4 weeks) if the patient's 48-hour urine volume exceeds their baseline value by 10% or more, indicating improved fluid absorption.[3]
-
Efficacy Endpoint Calculation: The primary efficacy is typically the percentage of patients achieving a 20% or greater reduction in weekly PS volume from baseline at a specified time point (e.g., weeks 20 and 24).[2] The absolute change in PS volume (L/week) is also a key secondary endpoint.
Plasma Citrulline Measurement by LC-MS/MS
This assay provides a quantitative measure of functional enterocyte mass.
Sample Preparation:
-
Collect whole blood into EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Separate the plasma and store at -80°C until analysis.
-
For analysis, deproteinize the plasma by adding 10 μL of plasma to 50 μL of 0.1 mol/L HCl.
-
Add 1 mL of an acetonitrile/water solution (9:1 v/v) containing a deuterated internal standard (e.g., D7-citrulline).
-
Vortex the mixture and centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to autosampler vials for analysis.[7]
LC-MS/MS Analysis:
-
Utilize an ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Employ hydrophilic interaction liquid chromatography (HILIC) for separation.
-
The mass spectrometer is operated in the positive ion mode, and citrulline is detected using selected reaction monitoring (SRM) of specific mass-to-charge (m/z) transitions (e.g., 176 → 70 for citrulline and 180 → 74 for the internal standard).[8]
-
Quantify the citrulline concentration by comparing the peak area ratio of citrulline to the internal standard against a standard curve.[7]
Histological Measurement of Villus Height and Crypt Depth
This method provides direct evidence of the intestinotrophic effects of this compound.
Tissue Processing:
-
Obtain intestinal biopsies via endoscopy.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) blocks.
-
Section the paraffin blocks into 5-μm thick slices using a microtome.
-
Mount the sections on microscope slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[4]
Microscopic Analysis:
-
Acquire digital images of the H&E-stained sections using a light microscope equipped with a digital camera.
-
Use image analysis software (e.g., ImageJ) for measurements.
-
Villus Height: Measure the distance from the tip of a well-oriented villus to the villus-crypt junction.
-
Crypt Depth: Measure the distance from the base of the crypt to the level of the crypt opening.
-
Perform multiple measurements (e.g., 10 intact villi and crypts per section) and calculate the average for each sample.[5]
-
Calculate the villus height to crypt depth ratio.
Plasma GLP-2 Measurement by ELISA
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify GLP-2 levels in plasma.
Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA and a dipeptidyl peptidase-IV (DPP-IV) inhibitor to prevent GLP-2 degradation.
-
Centrifuge the samples at 1,000 x g for 15 minutes at 4°C.
-
Collect the plasma and store at -80°C until the assay is performed.[9]
ELISA Procedure (Competitive Assay Example):
-
Add standards, control samples, and patient plasma samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Add biotinylated GLP-2 and a specific rabbit anti-GLP-2 antibody to each well.
-
Incubate the plate to allow for competitive binding between the GLP-2 in the sample and the biotinylated GLP-2 for the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated GLP-2 captured by the antibody.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB or OPD), which is converted by HRP to a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of GLP-2 in the sample.[9][10]
Conclusion
The evaluation of this compound's therapeutic effects relies on a complementary set of assays. Clinical efficacy is primarily determined by the reduction in parenteral support, a direct measure of improved intestinal function. This clinical outcome is supported by pharmacodynamic markers, such as increased plasma citrulline, which reflects an expansion of the absorptive mucosal mass. Histological analysis of villus height and crypt depth provides the morphological evidence for this compound's intestinotrophic action. While direct cross-validation studies comparing the sensitivity and specificity of these assays are not extensively published, their combined use in clinical trials provides a comprehensive picture of this compound's mechanism of action and clinical benefit. The selection of assays should be guided by the specific research or clinical question, with the understanding that a multi-faceted approach will yield the most complete assessment of this compound's impact.
References
- 1. This compound for short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces need for parenteral support among patients with short bowel syndrome with intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised placebo-controlled trial of this compound in reducing parenteral nutrition and/or intravenous fluid requirements in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. nvkc.nl [nvkc.nl]
- 8. Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. alpco.com [alpco.com]
Comparative Analysis of Teduglutide's Effects in Different Intestinal Segments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, across different segments of the intestine. This compound is a critical therapeutic agent for patients with short bowel syndrome (SBS) associated with intestinal failure, and understanding its differential impact on the jejunum, ileum, and colon is paramount for optimizing treatment strategies and advancing future drug development. This analysis is supported by experimental data from clinical trials and preclinical studies.
Mechanism of Action: A Segment-Specific Response
This compound, a recombinant analog of GLP-2, exerts its intestinotrophic effects by binding to GLP-2 receptors (GLP-2R).[1][2] These G-protein coupled receptors are not expressed on the absorptive enterocytes or the crypt epithelial cells themselves, suggesting an indirect mechanism of action likely mediated by paracrine signaling from enteroendocrine cells, enteric neurons, and subtelial myofibroblasts.[3] This signaling cascade ultimately stimulates crypt cell growth and inhibits enterocyte apoptosis, leading to an expansion of the intestinal mucosal surface area.[1][4]
The expression of GLP-2R is not uniform throughout the gastrointestinal tract. The highest density of GLP-2R is found in the jejunum, followed by the ileum, and then the colon.[3] This differential expression pattern is a key determinant of the varying morphological and functional responses observed in different intestinal segments following Tedugutide administration.
Comparative Histological Effects
Clinical studies involving intestinal biopsies have provided quantitative evidence of this compound's impact on mucosal architecture. The most pronounced effects are observed in the small intestine, particularly the jejunum.
| Intestinal Segment | Parameter | Placebo | This compound | Percentage Change | p-value | Reference |
| Jejunum | Villus Height (µm) | Baseline | Increased | 38% ± 45% | 0.030 | [3][5] |
| Crypt Depth (µm) | Baseline | Increased | 22% ± 18% | 0.010 | [3][5] | |
| Mitotic Index | Baseline | Increased | 115% ± 108% | 0.010 | [3][5] | |
| Colon | Crypt Depth (µm) | Baseline | Increased | 13% ± 22% | 0.330 (NS) | [3] |
| Mitotic Index | Baseline | Increased | 76% ± 112% | 0.170 (NS) | [3] |
Key Observations:
-
Jejunum: this compound induces significant increases in villus height, crypt depth, and the mitotic index in the jejunum.[3][5] This robust proliferative response directly contributes to an enhanced absorptive surface area.
-
Ileum: While specific quantitative data for the ileum is less consistently reported in human studies, preclinical models show significant increases in villus height and crypt depth in the ileum following this compound treatment.[6] The presence of L-cells, which secrete endogenous GLP-2, in the distal ileum also plays a role in the overall intestinal adaptation.[1]
-
Colon: The effects of this compound on the colon are less pronounced. While some studies report a trend towards increased crypt depth, these changes are often not statistically significant.[3][7] The lower expression of GLP-2R in the colon likely accounts for this attenuated response. However, the presence of a colon-in-continuity is a significant factor in the overall clinical response to this compound, as it contributes to fluid and electrolyte absorption.[8]
Functional Consequences of Segment-Specific Effects
The morphological changes induced by this compound translate into significant functional improvements in intestinal absorption.
| Parameter | Effect | Supporting Data | Reference |
| Intestinal Wet Weight Absorption | Increased | Average increase of 743 ± 477 g/day | [3] |
| Fecal Wet Weight | Decreased | Average decrease of 711 ± 734 g/day | [3] |
| Parenteral Support Volume | Decreased | Significant reduction in weekly parenteral nutrition and/or intravenous fluid volume | [1][9][10] |
| Plasma Citrulline Levels | Increased | A biomarker for functional enterocyte mass, significantly increased in treated patients | [1][11] |
The increase in plasma citrulline, an amino acid primarily produced by enterocytes of the proximal small bowel, serves as a valuable biomarker reflecting the this compound-induced expansion of the functional small intestinal mucosal mass.[1][11]
Experimental Protocols
The following provides a generalized methodology for key experiments cited in the analysis of this compound's effects.
Intestinal Biopsy and Histological Analysis
-
Biopsy Acquisition: Endoscopic biopsies are obtained from specified locations within the duodenum (as a proxy for the jejunum) and colon. Multiple samples are taken from each site to ensure adequate tissue for analysis.
-
Tissue Processing: Biopsy specimens are immediately fixed in 10% neutral buffered formalin, processed through a series of graded alcohols and xylene, and embedded in paraffin (B1166041) wax.
-
Histological Staining: 5 µm sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological assessment.
-
Morphometric Analysis: Stained sections are examined under a light microscope. Digital images are captured, and calibrated morphometric software is used to measure villus height (from the tip of the villus to the crypt-villus junction) and crypt depth (from the crypt-villus junction to the base of the crypt) in well-oriented sections.
-
Mitotic Index: To determine the mitotic index, sections are stained with a marker of proliferation, such as Ki-67. The number of Ki-67-positive cells is counted per crypt and expressed as a percentage of the total number of cells per crypt.
Metabolic Balance Studies
-
Study Design: Patients are admitted to a clinical research unit. They are placed on a constant diet with a known composition of fluids, energy, and electrolytes.
-
Data Collection: Over a defined period (e.g., 72 hours), all oral intake, parenteral nutrition, urine output, and fecal output are meticulously recorded and measured.
-
Analysis: The wet and dry weight of feces is determined. The energy content of the diet and feces is measured by bomb calorimetry. Intestinal wet weight absorption is calculated as the difference between oral fluid intake and fecal wet weight output.
Signaling Pathways and Experimental Workflows
GLP-2 Receptor Signaling Pathway
Caption: GLP-2 receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound's Effects
Caption: Generalized workflow of a clinical trial evaluating this compound.
Logical Relationship of this compound's Effects
Caption: Logical flow from this compound administration to clinical benefit.
References
- 1. Targeted therapy of short-bowel syndrome with this compound: the new kid on the block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (ALX-0600), a dipeptidyl peptidase IV resistant glucagon-like peptide 2 analogue, improves intestinal function in short bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Stimulated Intestinal Adaptation Is Complemented and Synergistically Enhanced by Partial Enteral Nutrition in a Neonatal Piglet Model of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Case Report: Morphologic and Functional Characteristics of Intestinal Mucosa in a Child With Short Bowel Syndrome After Treatment With this compound: Evidence in Favor of GLP-2 Analog Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound on Quality of Life Among Patients With Short Bowel Syndrome and Intestinal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in short bowel syndrome patients: A way back to normal life? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Efficacy of this compound in Pediatric Short Bowel Syndrome: Association with Citrulline Levels and Anatomical Location of Remnant Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Teduglutide's Intestinotrophic Effects Against Other Growth Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intestinotrophic effects of teduglutide, a glucagon-like peptide-2 (GLP-2) analog, with other key growth factors, namely Epidermal Growth Factor (EGF) and Insulin-like Growth Factor-1 (IGF-1). The information presented is supported by experimental data from preclinical studies to aid in research and development decisions.
Executive Summary
This compound is a potent intestinotrophic agent that promotes intestinal growth and enhances absorptive capacity. Its primary mechanism involves the activation of the GLP-2 receptor, leading to a cascade of downstream signaling events that stimulate cell proliferation and survival. When compared to other significant growth factors like EGF and IGF-1, which also play crucial roles in intestinal homeostasis, this compound demonstrates a distinct and potent effect on mucosal hypertrophy. This guide delves into the quantitative differences in their effects on key intestinal morphological parameters and elucidates their respective signaling pathways.
Data Presentation: Comparative Intestinotrophic Effects
The following tables summarize the quantitative effects of this compound (and its native form, GLP-2), EGF, and IGF-1 on intestinal morphology, as observed in various preclinical models.
Table 1: Effects on Villus Height
| Growth Factor | Animal Model | Dosage | Duration | Villus Height Increase (%) | Reference |
| This compound (GLP-2 analog) | Mice | 0.2 mg/kg/day | 14 days | ~17% | [1] |
| GLP-2 | Mice | 0.2 mg/kg/day | 14 days | ~15% | [1] |
| GLP-2 | Wild-Type Mice | Not Specified | 7 days | ~36% (from ~451µm to ~615µm) | [2] |
| IGF-1 | Wild-Type Mice | Not Specified | 7 days | No significant increase | [2] |
| EGF + GLP-2 | C57Bl/6 Mice | Not Specified | Not Specified | Additive increase vs. either agent alone | [3] |
Table 2: Effects on Crypt Depth
| Growth Factor | Animal Model | Dosage | Duration | Crypt Depth Increase (%) | Reference |
| This compound (GLP-2 analog) | Mice | 0.2 mg/kg/day | 14 days | ~32% | [1] |
| GLP-2 | Mice | 0.2 mg/kg/day | 14 days | ~24% | [1] |
| GLP-2 | Wild-Type Mice | Not Specified | 7 days | ~18% (from ~73µm to ~86µm) | [2] |
| IGF-1 | Wild-Type Mice | Not Specified | 7 days | No significant increase | [2] |
| EGF + GLP-2 | C57Bl/6 Mice | Not Specified | Not Specified | Additive increase vs. either agent alone | [3] |
Table 3: Effects on Intestinal Weight
| Growth Factor | Animal Model | Dosage | Duration | Intestinal Weight Increase (%) | Reference |
| This compound (GLP-2 analog) | Mice | 0.2 mg/kg/day | 14 days | ~30% (wet weight) | [1] |
| GLP-2 | Mice | 0.2 mg/kg/day | 14 days | ~30% (wet weight) | [1] |
| EGF + GLP-2 | C57Bl/6 Mice | Not Specified | Not Specified | Additive increase in small intestinal weight | [3] |
Signaling Pathways
The intestinotrophic effects of this compound, EGF, and IGF-1 are mediated by distinct signaling pathways, as illustrated in the diagrams below.
References
- 1. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor suppresses intestinal epithelial cell shedding through a MAPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF signaling regulates the proliferation of intestinal stem cells in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Peptides: A Side-by-Side Comparison of Teduglutide and Dipeptidyl Peptidase-IV Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents is paramount. This guide provides an objective, data-driven comparison of Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, and the class of dipeptidyl peptidase-IV (DPP-IV) inhibitors. While both are peptide-related therapies, their mechanisms, clinical applications, and physiological effects are fundamentally distinct.
This compound is a recombinant analog of human glucagon-like peptide-2, a naturally occurring peptide that plays a crucial role in intestinal growth and function.[1] It is primarily indicated for the treatment of Short Bowel Syndrome (SBS) in patients who are dependent on parenteral support.[2] In contrast, DPP-IV inhibitors, also known as gliptins, are a class of oral hypoglycemic drugs used for the treatment of type 2 diabetes mellitus.[3] Their mechanism of action involves preventing the breakdown of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) secretion.[3][4]
This guide will delve into a detailed comparison of their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them.
Mechanism of Action: Augmenting Gut Function vs. Enhancing Incretin Effect
The therapeutic effects of this compound and DPP-IV inhibitors stem from their interaction with distinct physiological pathways.
This compound acts as a GLP-2 receptor agonist.[5] The binding of this compound to the GLP-2 receptors, which are expressed on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons, initiates a signaling cascade that promotes the growth of the intestinal mucosa.[1][6] This leads to increased villus height and crypt depth, ultimately expanding the surface area for nutrient and fluid absorption.[2] Furthermore, this compound has been shown to stimulate intestinal blood flow and inhibit gastric acid secretion.[1]
DPP-IV inhibitors , on the other hand, do not directly interact with a hormone receptor to elicit their primary effect. Instead, they inhibit the enzymatic activity of dipeptidyl peptidase-IV.[3] DPP-IV is responsible for the rapid degradation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-IV, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells.[4]
Figure 1: this compound Signaling Pathway.
Figure 2: DPP-IV Inhibitor Mechanism.
Clinical Efficacy: A Quantitative Comparison
The clinical efficacy of this compound and DPP-IV inhibitors is assessed using distinct endpoints, reflecting their different therapeutic goals.
This compound in Short Bowel Syndrome:
The primary measure of this compound's efficacy is the reduction in the volume of parenteral support (PS), which includes parenteral nutrition and/or intravenous fluids.
| Efficacy Endpoint | This compound (0.05 mg/kg/day) | Placebo | p-value | Reference |
| Responders with ≥20% reduction in PS volume at weeks 20 & 24 | 63% (27/43) | 30% (13/43) | 0.002 | [2][7] |
| Mean reduction in weekly PS volume at week 24 | 4.4 ± 3.8 L/week | 2.3 ± 2.7 L/week | <0.001 | [7] |
| Patients with ≥1 day reduction in weekly PS | 54% (21/39) | 23% (9/39) | 0.005 | [7] |
DPP-IV Inhibitors in Type 2 Diabetes:
The efficacy of DPP-IV inhibitors is primarily evaluated by their ability to lower glycated hemoglobin (HbA1c) levels.
| Efficacy Endpoint (as monotherapy) | DPP-IV Inhibitors (various) | Placebo | Reference |
| Mean reduction in HbA1c from baseline | -0.6% to -1.05% | - | [8] |
| Proportion of patients achieving HbA1c <7% | ~40% | - | [9] |
Safety and Tolerability: A Look at Adverse Events
Both this compound and DPP-IV inhibitors are generally well-tolerated, but they are associated with distinct adverse event profiles.
This compound:
Common adverse events are often related to its effects on the gastrointestinal tract.
| Adverse Event | This compound (Pooled data) | Placebo (Pooled data) | Reference |
| Abdominal pain | 31% | 23% | [10] |
| Nausea | 29% | 19% | [10] |
| Stoma complications | 24% | 7% | [10] |
DPP-IV Inhibitors (Sitagliptin as an example):
The adverse event profile of DPP-IV inhibitors is generally mild, with a low risk of hypoglycemia when used as monotherapy.
| Adverse Event (Incidence Rate per 100 Patient-years) | Sitagliptin (B1680988) 100 mg | Non-exposed | Reference |
| Nasopharyngitis | More frequent | Less frequent | [11] |
| Headache | More frequent | Less frequent | [11] |
| Hypoglycemia | Less frequent | More frequent (due to sulfonylurea use in non-exposed group) | [11][12] |
| Diarrhea | Less frequent | More frequent (due to metformin (B114582) use in non-exposed group) | [11][12] |
| Pancreatitis (events per 100 patient-years) | 0.08 | 0.10 | [13] |
Experimental Protocols: Methodologies for Evaluation
The evaluation of these drugs in clinical trials involves specific and validated methodologies.
Figure 3: this compound Trial Workflow.
This compound Clinical Trial Methodology (STEPS Trial):
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter trial.[2][7]
-
Patient Population: Adults with Short Bowel Syndrome-associated Intestinal Failure (SBS-IF) dependent on parenteral support.[7]
-
Intervention: Subcutaneous injection of this compound (0.05 mg/kg/day) or placebo once daily.[7]
-
Primary Efficacy Endpoint: The percentage of patients achieving a 20% to 100% reduction from baseline in weekly parenteral support volume at both week 20 and week 24.[7]
-
Parenteral Support Adjustment: Parenteral support volume was reduced at 4-week intervals if the 48-hour urine volume increased by ≥10% from baseline, indicating improved intestinal fluid absorption.[7]
-
Biomarker Assessment: Plasma citrulline levels were measured as a biomarker of mucosal mass.[7]
DPP-IV Inhibitor Clinical Trial Methodology (General):
-
Study Design: Typically randomized, double-blind, placebo-controlled or active-comparator-controlled trials of at least 12 weeks duration.[9]
-
Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control.
-
Intervention: Oral administration of a DPP-IV inhibitor once daily.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline.[9]
-
Secondary Efficacy Endpoints: Change in fasting plasma glucose, and the proportion of patients achieving a target HbA1c of <7%.[9]
-
Safety Assessment: Monitoring of adverse events, including hypoglycemia, and laboratory parameters.
Assay Methods:
-
GLP-1 and DPP-IV Activity: GLP-1 levels can be measured using ELISA kits, while DPP-IV activity is often assessed using colorimetric or fluorometric assays.[14][15] A common method for DPP-IV activity involves measuring the cleavage of a synthetic substrate like Gly-Pro-p-nitroanilide.[16] For more precise quantification, LC-MS based methods can be employed to monitor the formation of the product dipeptide (e.g., Gly-Pro).[16]
-
Intestinal Absorption: In the context of SBS, intestinal absorption can be indirectly measured by monitoring changes in parenteral support requirements and urine output.[7] More direct, though less common in large clinical trials, methods include measuring the absorption of a liquid test meal and analyzing stool or stoma effluent for energy content.[17]
Conclusion: Distinct Roles in Peptide-Based Therapy
References
- 1. Portico [access.portico.org]
- 2. Study of this compound effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glucagon.com [glucagon.com]
- 7. This compound reduces need for parenteral support among patients with short bowel syndrome with intestinal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. researchgate.net [researchgate.net]
- 10. gut.bmj.com [gut.bmj.com]
- 11. Safety and tolerability of sitagliptin in clinical studies: a pooled analysis of data from 10,246 patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Energy absorption as a measure of intestinal failure in the short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating Teduglutide's Specificity for the GLP-2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, with other GLP-2 receptor agonists, focusing on its specificity for the GLP-2 receptor. The information presented is supported by experimental data from publicly available literature, offering a valuable resource for researchers in gastroenterology and drug development.
This compound is a recombinant DNA-produced analog of human GLP-2. A single amino acid substitution of glycine (B1666218) for alanine (B10760859) at the second position of the N-terminus makes it resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). This modification extends its half-life, thereby enhancing its therapeutic effect in conditions like Short Bowel Syndrome (SBS). The specificity of this compound for the GLP-2 receptor is a critical aspect of its pharmacological profile, ensuring targeted therapeutic action and minimizing off-target effects.
Comparative Analysis of GLP-2 Receptor Agonists
To objectively assess this compound's performance, this guide compares its binding affinity and functional potency with native human GLP-2 (hGLP-2) and other GLP-2 analogs, such as Glepaglutide and Apraglutide.
Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki or IC50) and functional potencies (EC50) of various GLP-2 receptor agonists. These values are derived from in vitro studies using cell lines expressing the human GLP-2 receptor.
| Ligand | Receptor | Cell Line | Assay Type | Binding Affinity (Ki / IC50) | Reference |
| This compound | Human GLP-2R | HEK293 | Radioligand Displacement | High-affinity Ki: 20 pMLow-affinity Ki: 85 nM | [1] |
| This compound | Human GLP-2R | BHK | Radioligand Binding | High-affinity IC50: 4.8 pMLow-affinity IC50: 42.9 nM | [1] |
| Human GLP-2 | Human GLP-2R | BHK | Radioligand Binding | High-affinity IC50: 2.2 pMLow-affinity IC50: 49.2 nM | [1] |
Table 1: Comparative Binding Affinities of this compound and Human GLP-2 for the GLP-2 Receptor.
| Ligand | Receptor | Cell Line | Assay Type | Functional Potency (EC50 / pEC50) | Reference |
| This compound | Human GLP-2R | HEK293 | Adenylyl Cyclase Activation | EC50: 0.5 nM | [1] |
| This compound | Human GLP-2R | BHK | cAMP Generation | EC50: 9.2 nM | [1] |
| Human GLP-2 | Human GLP-2R | BHK | cAMP Generation | EC50: 14.0 nM | [1] |
| This compound | Human GLP-2R | HEK293 | Luciferase Reporter Gene Assay | pEC50: 10.05 | [2] |
| This compound | Human GLP-2R | HEK293 | AlphaScreen cAMP Assay | pEC50: 11 | [2] |
| This compound | Human GLP-1R | HEK293 | Luciferase Reporter Gene Assay | pEC50: <6 | [2] |
| Apraglutide | Human GLP-2R | Not Specified | Receptor Activation | ~2-fold more potent than this compound | [3] |
| Glepaglutide | Human GLP-2R | HEK293 | Functional Potency Assay | Similar potency to native GLP-2 | [4] |
Table 2: Comparative Functional Potencies of GLP-2 Receptor Agonists.
The data clearly indicates that this compound binds to the human GLP-2 receptor with high affinity, comparable to that of native hGLP-2. Functionally, this compound is a potent agonist, effectively stimulating the GLP-2 receptor signaling pathway. Importantly, the significantly lower potency of this compound at the GLP-1 receptor (pEC50 <6) compared to the GLP-2 receptor (pEC50 >10) demonstrates its high specificity.[2] While direct head-to-head comparative values for Glepaglutide and Apraglutide are limited in publicly available literature, existing data suggests Apraglutide may have a slightly higher potency than this compound, whereas Glepaglutide's potency is similar to the native peptide.[3][4]
GLP-2 Receptor Signaling Pathway and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: GLP-2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Competitive Binding)
This protocol is adapted from standard methodologies for G protein-coupled receptor (GPCR) binding assays.
1. Membrane Preparation:
-
Culture HEK293 or BHK cells stably expressing the human GLP-2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of radiolabeled GLP-2 (e.g., [¹²⁵I]GLP-2) at a concentration near its Kd.
-
Add varying concentrations of the unlabeled competitor (e.g., this compound, native GLP-2).
-
To determine non-specific binding, include wells with a high concentration of unlabeled native GLP-2.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a typical cell-based assay to measure the functional potency of GLP-2 receptor agonists.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293) stably expressing the human GLP-2 receptor in appropriate growth medium.
-
Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
2. Agonist Stimulation:
-
On the day of the assay, replace the growth medium with a stimulation buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterase activity).
-
Prepare serial dilutions of the GLP-2 receptor agonists (e.g., this compound, native GLP-2) in the stimulation buffer.
-
Add the agonist solutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals from the cell-based experiment to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
The experimental data presented in this guide robustly validates the high specificity of this compound for the human GLP-2 receptor. Its strong binding affinity and potent agonist activity at the GLP-2 receptor, coupled with significantly weaker activity at the related GLP-1 receptor, underscore its targeted mechanism of action. This specificity is fundamental to its clinical efficacy in treating conditions like Short Bowel Syndrome by promoting intestinal rehabilitation. The provided experimental protocols offer a foundation for further comparative studies and the development of next-generation GLP-2 receptor agonists.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. ovid.com [ovid.com]
- 4. Glepaglutide, a novel glucagon-like peptide-2 agonist, has anti-inflammatory and mucosal regenerative effects in an experimental model of inflammatory bowel disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Impact of Teduglutide on Intestinal Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Teduglutide's effects on various intestinal cell lines. The information is compiled from preclinical studies to offer insights into the cellular and molecular mechanisms of this glucagon-like peptide-2 (GLP-2) analog.
This compound, a recombinant analog of human GLP-2, is known to enhance the structural and functional integrity of the intestines.[1] Its primary therapeutic application is in treating short bowel syndrome (SBS) by promoting enterocytic proliferation and increasing the absorptive surface area.[2][3] However, its effects at the cellular level, particularly on different types of intestinal epithelial cells, show significant variability. This guide delves into the comparative impact of this compound on three commonly studied intestinal cell lines: Caco-2, IEC-6, and HT-29.
Proliferation and Differentiation: A Comparative Overview
This compound's influence on cell proliferation and differentiation is a key aspect of its mechanism of action. The following table summarizes the quantitative data from in vitro studies on Caco-2, IEC-6, and HT-29 cell lines.
| Cell Line | Parameter | Effect of this compound/GLP-2 | Quantitative Data | Citation |
| Caco-2 | Proliferation | Stimulation | - 10% increase in cell number (500nM this compound, MTS assay) - 33% increase in cell proliferation (3.64 µM this compound, MTT assay) - Increase in BrdU-positive cells from 12.0% to 19.4% (500nM this compound) | [2][4] |
| Differentiation | Reduction | - Villin expression reduced by 29% - Dipeptidyl peptidase 4 (DPP-4) expression reduced by 15% - Sucrase-isomaltase (SI) expression reduced by 28% - Glucose transporter 2 (GLUT2) expression reduced by 40% (All at 500nM this compound) | [2][3] | |
| IEC-6 | Proliferation | Contradictory Findings | - No stimulation of [3H]thymidine incorporation by GLP-2 - Significant inhibition of proliferation by GLP-2 (MTT assay) | [5] |
| Migration | Stimulation | - Significant stimulation of GLP-2-induced migration | [5] | |
| HT-29 | Proliferation | Indirect Stimulation | - GLP-2 alone has no direct effect on proliferation - Conditioned medium from GLP-2-treated myofibroblasts increases proliferation | [6] |
| Migration & Invasion | Indirect Stimulation | - Conditioned medium from GLP-2-treated myofibroblasts increases migration and invasion | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in this guide.
Caco-2 Cell Proliferation and Differentiation Study
Cell Culture and this compound Treatment: Human Caco-2 intestinal epithelial cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). For experiments, cells are seeded in 96-well plates at a density of 10,000 cells per well. After 24 hours, the medium is replaced with a serum-free medium containing varying concentrations of this compound (e.g., 0 to 1000 nM) and incubated for 72 hours.[3][4]
Proliferation Assays:
-
MTS Assay: To quantify cell proliferation, 20 µL of MTS solution (1 mg/mL) is added to each well and incubated for 30 minutes at 37°C in the dark. The absorbance is then measured at 490 nm.[3]
-
MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The supernatant is then discarded, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured to determine cell viability and proliferation.[4]
-
BrdU Incorporation Assay: Cells are incubated with BrdU, and its incorporation into the DNA of proliferating cells is detected using a fluorescently labeled anti-BrdU antibody and analyzed by flow cytometry.[2][3]
Differentiation Marker Analysis (Quantitative RT-PCR): Following treatment with this compound, total RNA is extracted from the Caco-2 cells. cDNA is synthesized, and quantitative real-time PCR is performed using specific primers for differentiation markers such as villin, DPP-4, sucrase-isomaltase, and GLUT2.[2][3]
GLP-2 Treatment of IEC-6 and HT-29 Cells
While specific protocols for this compound on IEC-6 and HT-29 cells are not as detailed in the available literature, the following can be inferred from studies using GLP-2.
Cell Culture: IEC-6 (rat small intestine epithelial) and HT-29 (human colon adenocarcinoma) cells are maintained in appropriate culture media and conditions.
GLP-2 Treatment: For proliferation or migration assays, cells are typically seeded in multi-well plates. Once they reach a certain confluency, they are treated with varying concentrations of GLP-2 (e.g., 50-500 nM) in a serum-free or low-serum medium for a specified period (e.g., 24-72 hours).[5]
Proliferation and Migration Assays:
-
[3H]Thymidine Incorporation: Proliferation can be assessed by measuring the incorporation of [3H]thymidine into the DNA of the cells.[7]
-
MTT Assay: Similar to the protocol for Caco-2 cells, the MTT assay can be used to measure cell viability as an indicator of proliferation.[5]
-
Wound Healing/Migration Assay: A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the "wound" is monitored and quantified in the presence or absence of GLP-2.[5]
Signaling Pathways and Mechanisms of Action
The differential impact of this compound on these cell lines can be partly explained by the expression levels of the GLP-2 receptor (GLP-2R) and the downstream signaling pathways activated.
Figure 1: this compound Signaling Pathways. This diagram illustrates both the direct and indirect signaling pathways activated by this compound. The indirect pathway, mediated by subepithelial myofibroblasts, is particularly relevant for epithelial cells with low or no GLP-2R expression.
Studies suggest that intestinal epithelial cell lines like Caco-2, HT-29, and IEC-6 have low to non-existent levels of GLP-2R expression. The proliferative effects observed are often attributed to an indirect mechanism where this compound binds to GLP-2R on subepithelial myofibroblasts. This activation leads to the release of growth factors such as Insulin-like Growth Factor-1 (IGF-1), Keratinocyte Growth Factor (KGF), and Vascular Endothelial Growth Factor (VEGF).[1][6][8][9][10] These growth factors then act on the nearby epithelial cells to stimulate proliferation and other responses.
In cells that do express the GLP-2R, or in genetically modified cells expressing the receptor, this compound can directly activate intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are well-known regulators of cell proliferation and survival.[11]
Figure 2: General Experimental Workflow. This flowchart outlines the typical steps involved in an in vitro study investigating the effects of this compound on intestinal cell lines, from cell seeding to data analysis.
Conclusion
The in vitro effects of this compound on intestinal cell lines are complex and cell-type dependent. While it directly stimulates proliferation and reduces differentiation in Caco-2 cells, its effects on IEC-6 and HT-29 cells appear to be more nuanced and likely indirect, mediated by other cell types within the intestinal mucosa. The contradictory findings for IEC-6 proliferation highlight the need for further research to fully elucidate the cellular mechanisms of this compound. For researchers in drug development, understanding these differential responses is critical for interpreting preclinical data and designing future studies. The provided data and protocols serve as a valuable resource for investigating the multifaceted roles of this compound in intestinal health and disease.
References
- 1. GLP-2 stimulates colonic growth via KGF, released by subepithelial myofibroblasts with GLP-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagonlike peptide 2 analogue this compound: stimulation of proliferation but reduction of differentiation in human Caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagonlike Peptide 2 Analogue this compound: Stimulation of Proliferation but Reduction of Differentiation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, Purification and Characterization of Functional this compound Using GST Fusion System in Prokaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide 2 improves intestinal wound healing through induction of epithelial cell migration in vitro-evidence for a TGF--beta-mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon-like petide-2 acts on colon cancer myofibroblasts to stimulate proliferation, migration and invasion of both myofibroblasts and cancer cells via the IGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide 2 stimulates intestinal epithelial proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon like peptide-2 induces intestinal restitution through VEGF release from subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Teduglutide Research Findings: A Comparative Guide
This guide provides a comprehensive comparison of Teduglutide's performance with alternative management strategies for Short Bowel Syndrome (SBS), supported by experimental data from published research. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of this compound's efficacy, mechanism of action, and the methodologies used to evaluate its clinical outcomes.
Efficacy of this compound in Reducing Parenteral Support
This compound, a glucagon-like peptide-2 (GLP-2) analog, has been extensively studied for its ability to reduce dependence on parenteral support (PS) in patients with SBS-associated intestinal failure (SBS-IF). Clinical trials have consistently demonstrated its efficacy in decreasing the volume of PS required, with a significant number of patients achieving a clinically meaningful reduction.
Table 1: Summary of Key Phase III Clinical Trial Efficacy Data for this compound in Adult SBS-IF
| Study Identifier/Reference | Treatment Group | Placebo/Control Group | Primary Efficacy Endpoint | Results |
| Jeppesen et al. (STEPS Trial)[1][2] | This compound 0.05 mg/kg/day | Placebo | ≥20% reduction in weekly PS volume from baseline at week 20 and 24. | 63% of patients on this compound responded vs. 30% on placebo (p=0.002).[1][2] |
| Jeppesen et al.[2][3] | This compound 0.05 mg/kg/day | Placebo | Graded Response Score (intensity and duration of PS reduction). | Statistically significant improvement in GRS vs. placebo (p=0.007).[3] 46% of patients on this compound achieved >20% reduction in PN vs 6% on placebo (p=0.005).[2] |
| Schwartz et al. (Pediatric Study)[4] | This compound 0.025 mg/kg/day & 0.05 mg/kg/day | Standard of Care (SOC) | ≥20% reduction in PS from baseline at week 24. | 54.2% (0.025 mg/kg) and 69.2% (0.05 mg/kg) of patients on this compound responded vs. 11.1% on SOC (p < 0.05).[4] |
Table 2: Comparison of this compound with Other GLP-2 Analogs (from separate trials)
| Feature | This compound (Gattex) | Apraglutide | Glepaglutide |
| Dosing Frequency | Once daily[5] | Once weekly | Once daily or weekly (under investigation)[5] |
| Reported PS Reduction (vs. Placebo) | 4.4 L/week reduction from a baseline of 12.9 L/week. | 25.5% relative reduction. | Showed reduction in fecal output and improvement in intestinal absorption.[4] |
| Half-life | ~3-5 hours[6] | Prolonged elimination half-life.[5] | Long-acting[4] |
| Potency/Selectivity | Potent and selective for GLP-2 receptor.[5] | Potent and selective for GLP-2 receptor.[5][6] | Less potent and selective than this compound and Apraglutide.[5] |
Mechanism of Action: The GLP-2 Signaling Pathway
This compound is a synthetic analog of the naturally occurring human glucagon-like peptide-2 (GLP-2).[2] It is designed to be resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), which prolongs its half-life and therapeutic effect.[7] The primary mechanism of action involves binding to the GLP-2 receptor, a G-protein coupled receptor found predominantly in the gastrointestinal tract.[3][7] This interaction initiates a downstream signaling cascade that leads to several beneficial physiological effects in patients with SBS.
Activation of the GLP-2 receptor stimulates the release of several growth factors, including Insulin-like Growth Factor-1 (IGF-1), nitric oxide, and keratinocyte growth factor.[2] These factors contribute to the intestinotrophic effects of this compound, which include:
-
Increased Villus Height and Crypt Depth: This leads to an expansion of the mucosal surface area available for nutrient and fluid absorption.[8][9]
-
Enhanced Intestinal Blood Flow: Improved circulation to the gut supports the increased metabolic activity of the adapting intestine.
-
Reduced Gastric Emptying and Secretion: This allows for more time for nutrient and fluid absorption in the small intestine.[3]
-
Anti-apoptotic Effects on Enterocytes: Promotes the survival of intestinal epithelial cells.[10]
Caption: this compound's signaling pathway from receptor binding to physiological effects.
Experimental Protocols
The clinical efficacy of this compound has been established through a series of well-controlled clinical trials. Below are the generalized methodologies for the key experiments cited in the efficacy tables.
Phase III Clinical Trial Workflow for Parenteral Support Reduction
The STEPS trial (Study of this compound in Parenteral Nutrition-Dependent Short-Bowel-Syndrome Subjects) is a representative example of the rigorous methodology employed in evaluating this compound.
1. Patient Selection and Baseline Optimization:
-
Inclusion Criteria: Adult patients with a diagnosis of SBS-IF requiring PS at least 3 times per week for a minimum of 12 months.
-
Optimization Phase: A 16-week period prior to randomization where patients' PS was stabilized to establish a consistent baseline. During this phase, PS volumes were adjusted to achieve a daily urine output of 1-2 liters to ensure adequate hydration.
2. Randomization and Treatment:
-
Patients were randomized in a double-blind manner to receive either subcutaneous this compound (0.05 mg/kg/day) or a placebo for 24 weeks.
3. Weaning Protocol:
-
Reductions in PS volume were permitted at 4-week intervals.
-
A 10-30% reduction from the baseline PS volume was allowed if the 48-hour urine volume exceeded the baseline value by more than 10%.
4. Efficacy Assessment:
-
Primary Endpoint: The percentage of patients achieving a 20% to 100% reduction in weekly PS volume from baseline at week 20, which was maintained at week 24.
-
Secondary Endpoints: Absolute change in PS volume, number of days off PS, and changes in biomarkers of intestinal absorption.
Caption: A generalized workflow for a Phase III clinical trial of this compound.
Measurement of Intestinal Mucosal Morphology
A key indicator of this compound's intestinotrophic effect is the change in villus height and crypt depth. The following protocol is a summary of the methods used in clinical studies.
-
Biopsy Collection: Endoscopic examinations are performed at baseline and after the treatment period. Biopsy samples are obtained from the small intestine (e.g., jejunum) and/or colon.[8]
-
Sample Preparation: Tissue samples are fixed, processed, and embedded in paraffin. Sections are then cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Analysis: A pathologist, blinded to the treatment allocation, analyzes the prepared slides using light microscopy.
-
Quantification:
-
Villus Height and Crypt Depth: An eyepiece micrometer is used to measure the length of at least 10 well-oriented villi and their adjacent crypts. The average of these measurements is calculated.[8][9]
-
Mitotic Index: The number of mitotic figures per 100 crypt epithelial cells is counted to assess cell proliferation.[8]
-
Plasma Citrulline Measurement
Plasma citrulline is considered a biomarker for functional enterocyte mass. An increase in plasma citrulline levels suggests an expansion of the intestinal epithelial cell population.
-
Sample Collection: Blood samples are collected from patients at baseline and at specified time points throughout the study.
-
Sample Processing: Plasma is separated from the whole blood by centrifugation.
-
Analysis: Plasma citrulline levels are quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12] This method provides high sensitivity and specificity for the accurate measurement of citrulline concentrations.
Conclusion
The published research on this compound provides strong evidence for its efficacy in reducing parenteral support dependence in patients with Short Bowel Syndrome. Its mechanism of action, centered on the GLP-2 signaling pathway, leads to significant improvements in intestinal adaptation and absorptive function. The methodologies employed in the clinical trials are robust, providing a clear framework for the independent verification of these findings. While direct head-to-head comparative data with other GLP-2 analogs are still emerging, this compound has established a significant clinical benefit over placebo and standard of care. This guide serves as a foundational resource for researchers and professionals in the field of gastroenterology and drug development.
References
- 1. Small-Bowel Adaptation: A Case of Morphological Changes Induced by this compound in Short-Bowel Syndrome With Intestinal Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for short bowel syndrome [australianprescriber.tg.org.au]
- 3. This compound, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of glepaglutide, a long‐acting glucagon‐like peptide‐2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apraglutide, a novel once‐weekly glucagon‐like peptide‐2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open‐label phase 1 and 2 metabolic balance trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (ALX-0600), a dipeptidyl peptidase IV resistant glucagon-like peptide 2 analogue, improves intestinal function in short bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Case Report: Morphologic and Functional Characteristics of Intestinal Mucosa in a Child With Short Bowel Syndrome After Treatment With this compound: Evidence in Favor of GLP-2 Analog Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Effect of this compound, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound, a Glucagon-like Peptide 2 Analog, on Citrulline Levels in Patients With Short Bowel Syndrome in Two Phase III Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Teduglutide Formulations in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential immunogenicity of different formulations of Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), in animal models. As direct comparative immunogenicity studies on various this compound formulations are not publicly available, this guide synthesizes established principles of peptide drug immunogenicity, supported by experimental data from other therapeutic peptides, to project the potential immunogenic profiles of different this compound formulations.
Executive Summary
This compound is a 33-amino acid peptide used for the treatment of short bowel syndrome. While it is considered to have a low intrinsic immunogenicity, the formulation of this peptide therapeutic can significantly impact its potential to elicit an immune response. Factors such as the physical state of the drug (lyophilized vs. liquid), the presence of aggregates or impurities, and the type of excipients used can all modulate the immunogenic potential. This guide explores these factors in detail, providing a theoretical framework for comparing different this compound formulations and outlining the experimental protocols necessary for their evaluation in animal models.
Potential Immunogenicity of Different this compound Formulations: A Theoretical Comparison
The immunogenicity of a peptide therapeutic is influenced by a multitude of factors related to its formulation. The following table summarizes a theoretical comparison of potential this compound formulations based on these factors. It is crucial to note that these are projections based on general principles of peptide immunogenicity and not on direct comparative studies of this compound.
| Formulation Attribute | Formulation A (e.g., Lyophilized with Mannitol) | Formulation B (e.g., Liquid with Polysorbate 80) | Potential Impact on Immunogenicity | Supporting Evidence for Other Peptides |
| Physical State | Solid (Lyophilized) | Liquid | Lyophilization can induce stress, potentially leading to the formation of immunogenic aggregates upon reconstitution. Liquid formulations may be more prone to degradation and aggregation over time. | Studies on other proteins have shown that both lyophilization and liquid storage can lead to the formation of aggregates that enhance immunogenicity in animal models.[1][2] |
| Aggregates | Low initial level, but potential for increase upon reconstitution and handling. | Potential for formation during manufacturing and storage, especially with exposure to stress (e.g., temperature fluctuations, agitation). | Aggregates, particularly those with altered conformations, are a significant risk factor for increased immunogenicity. They can be more readily taken up by antigen-presenting cells (APCs) and can activate both T-cell dependent and independent immune responses.[3][4] | For several therapeutic proteins, aggregated forms have been shown to be more immunogenic than their monomeric counterparts in mice.[1][3][4] |
| Excipients | Mannitol (bulking agent), L-histidine (buffer), Sodium Phosphate (buffer). | Polysorbate 80 (surfactant), L-histidine (buffer), Sodium Phosphate (buffer). | Excipients are generally considered safe, but some can indirectly influence immunogenicity by affecting the stability of the peptide or by having inherent adjuvant-like properties. Polysorbates can undergo degradation, leading to the formation of particles that may enhance immunogenicity. | Certain excipients have been shown to impact the stability and immunogenicity of peptide and protein drugs.[5] For example, polysorbates have been implicated in particle formation that can enhance immune responses. |
| Oxidation | Lower potential in the lyophilized state. | Higher potential in the liquid state due to increased molecular mobility and exposure to oxygen. | Oxidized forms of peptides can be recognized as foreign by the immune system, leading to the generation of anti-drug antibodies (ADAs). | Oxidation-mediated aggregation of interferon-β has been shown to increase its immunogenicity in transgenic mice.[2] |
| Impurities | Process-related impurities from manufacturing (e.g., host cell proteins). | Process-related impurities and potential leachables from the container closure system. | Impurities can act as adjuvants, enhancing the immune response to the therapeutic peptide.[6] | The presence of host cell protein impurities has been linked to increased immunogenicity of biotherapeutics. |
Experimental Protocols for Immunogenicity Assessment in Animals
A robust assessment of the immunogenicity of different this compound formulations in animal models requires a multi-tiered approach, including the detection of binding and neutralizing antibodies, as well as the evaluation of T-cell responses.
Animal Model Selection
The choice of animal model is critical for the predictive value of immunogenicity studies. While non-human primates are often the most relevant species for human therapeutics, rodents are frequently used for initial screening. Transgenic mice expressing human MHC class II molecules can provide more human-relevant data on T-cell epitopes.[3]
Study Design
A typical immunogenicity study in animals would involve the following:
-
Groups: At least three groups per formulation: a high dose, a low dose, and a vehicle control group. A positive control group receiving a known immunogenic formulation or the peptide with an adjuvant is also recommended.
-
Dosing Regimen: Subcutaneous administration is the clinical route for this compound and should be used in animal studies. The frequency and duration of dosing should be sufficient to induce a detectable immune response.
-
Sample Collection: Blood samples should be collected at multiple time points: pre-dose, during the treatment period, and after a washout period to assess the kinetics of the antibody response.
Anti-Drug Antibody (ADA) Assays
The presence of anti-Teduglutide antibodies in animal serum is typically detected using immunoassays. A tiered approach is recommended:
-
Screening Assay: A sensitive assay to detect all binding antibodies. An enzyme-linked immunosorbent assay (ELISA) is a common format.
-
Confirmatory Assay: To confirm the specificity of the antibodies detected in the screening assay. This is often a competition assay where the binding of the antibody to the drug is inhibited by an excess of unlabeled drug.
-
Titer Assay: To quantify the amount of anti-drug antibodies in positive samples.
Experimental Workflow for ADA Assessment
References
- 1. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 2. Immunogenicity of therapeutic proteins: Influence of aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity of Therapeutic Proteins: The Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity of Generic Peptide Impurities: Current Orthogonal Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation of biomarkers for predicting Teduglutide response in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for predicting the response to Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, in preclinical models of short bowel syndrome (SBS). It offers a critical evaluation of key biomarkers, details the experimental protocols for their validation, and compares this compound with alternative therapeutic strategies, supported by experimental data.
Introduction to this compound and the Need for Predictive Biomarkers
Short bowel syndrome is a malabsorptive state resulting from a significant loss of intestinal length or function. This compound, a GLP-2 analog, enhances intestinal adaptation by promoting mucosal growth, thereby improving nutrient and fluid absorption. However, the response to this compound can be variable. The identification and validation of predictive biomarkers are crucial for patient stratification and optimizing therapeutic outcomes. This guide focuses on preclinical validation, which forms the basis for clinical biomarker discovery.
Key Predictive Biomarkers for this compound Response
The primary mechanism of this compound involves the stimulation of the GLP-2 receptor, leading to intestinal growth and enhanced absorptive capacity. Preclinical studies have identified several biomarkers that reflect these physiological changes and can predict the therapeutic response.
Morphological Biomarkers: Villus Height and Crypt Depth
Increased villus height and crypt depth are direct indicators of the intestinotrophic effects of this compound. Preclinical studies in rat and mouse models of SBS have consistently demonstrated significant increases in these parameters following this compound administration.
Functional Biomarkers: Plasma Citrulline
Plasma citrulline is a non-proteinogenic amino acid primarily produced by enterocytes of the small intestine. Its concentration in the blood is considered a reliable marker of the functional enterocyte mass. Preclinical and clinical studies have shown a significant increase in plasma citrulline levels following this compound treatment, correlating with enhanced intestinal adaptation.
Quantitative Comparison of this compound Effects in Preclinical Models
The following table summarizes the quantitative effects of this compound on key biomarkers in preclinical models of short bowel syndrome.
| Biomarker | Animal Model | Treatment Group | Control Group | Percentage Increase | Reference |
| Villus Height | Rat | This compound (0.2 mg/kg/day) | Vehicle | ~28% | |
| Mouse | This compound (0.2 mg/kg/day) | Vehicle | Significant increase | ||
| Crypt Depth | Rat | This compound (0.2 mg/kg/day) | Vehicle | ~22% | |
| Mouse | This compound (0.2 mg/kg/day) | Vehicle | Significant increase | ||
| Plasma Citrulline | Rat | This compound | Vehicle | Significant increase | |
| Piglet | SBS Model | Sham | Lower levels in SBS |
Comparative Analysis with Alternative Therapies
While this compound is a significant advancement in SBS treatment, several alternative and emerging therapies are being explored in preclinical models.
| Therapeutic Alternative | Mechanism of Action | Key Preclinical Findings | Potential Predictive Biomarkers | Reference |
| Glepaglutide & Apraglutide | Long-acting GLP-2 analogs | Longer half-life and stronger intestinotrophic effects compared to this compound in a rat model. | Villus height, crypt depth, plasma citrulline | |
| Liraglutide (GLP-1 Agonist) | Slows gastrointestinal transit, reduces gastric emptying. | Reduces ostomy/fecal output in SBS patients. | Stool output volume, nutrient absorption markers | |
| SATB2 Gene Knockout | Reprograms colon cells to function like small intestine cells. | Restored nutrient absorption and reversed weight loss in a mouse model of SBS. | Markers of small intestine-specific gene expression, nutrient transporter levels |
Experimental Protocols
Measurement of Villus Height and Crypt Depth
-
Tissue Collection and Preparation: Intestinal segments (jejunum, ileum) are collected from euthanized animals. The segments are flushed with saline, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Histological Staining: 5 µm sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Analysis: Images of well-oriented villi and crypts are captured using a light microscope equipped with a digital camera.
-
Measurement: Villus height (from the tip to the base) and crypt depth (from the base to the opening into the lumen) are measured using image analysis software. A minimum of 10-20 well-oriented villus-crypt units are measured per animal.
Measurement of Plasma Citrulline by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Blood samples are collected from animals via cardiac puncture or other appropriate methods into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: Plasma proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile. An internal standard (e.g., deuterated citrulline) is added for quantification. The supernatant is collected after centrifugation.
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. Citrulline and the internal standard are separated on a C18 column and detected by multiple reaction monitoring (MRM).
-
Quantification: The concentration of citrulline in the plasma sample is determined by comparing the peak area ratio of citrulline to the internal standard against a standard curve.
Visualizing the Pathways and Processes
Caption: GLP-2 signaling pathway initiated by nutrient intake and mimicked by this compound.
Caption: Experimental workflow for validating biomarkers of this compound response.
Caption: Comparison of biomarker-driven vs. non-biomarker-driven treatment strategies.
Conclusion
The validation of predictive biomarkers in preclinical models is a cornerstone for the development of targeted therapies for short bowel syndrome. Morphological changes in the intestinal mucosa and functional markers like plasma citrulline provide robust indicators of this compound's efficacy. As novel therapies emerge, a comparative approach to biomarker validation will be essential for identifying the most effective treatment for individual patients, ultimately leading to improved clinical outcomes. This guide provides a framework for researchers and drug development professionals to navigate the landscape of preclinical biomarker validation for this compound and its alternatives.
Comparative transcriptomic analysis of intestinal tissue treated with Teduglutide versus placebo
An objective guide for researchers, scientists, and drug development professionals on the intestinal transcriptomic effects of Teduglutide, a glucagon-like peptide-2 (GLP-2) analog. This guide provides a comparative analysis based on available experimental data, detailing the molecular changes induced by this compound treatment in intestinal tissue.
This compound is a recombinant analog of human glucagon-like peptide-2 (GLP-2) that has been approved for the treatment of adult patients with short bowel syndrome (SBS) who are dependent on parenteral support.[1][2] Its primary mechanism of action involves binding to the GLP-2 receptor, which stimulates the growth of the intestinal lining, enhances fluid and nutrient absorption, and improves the overall structural and functional integrity of the intestine.[1][3][4] This guide delves into the transcriptomic changes that underpin these physiological effects, offering a comparative view of intestinal tissue treated with this compound versus baseline or control conditions.
Quantitative Transcriptomic Data Summary
The following tables summarize the key quantitative findings from transcriptomic analyses of intestinal tissue following this compound treatment.
Table 1: Cellular Composition Changes in Intestinal Mucosa After this compound Treatment
| Cell Type | Change After Treatment | Description |
| T helper 2 (Th2) cells | Reduction | Suggests a shift away from an allergic or anti-helminth immune response. |
| Regulatory T (Treg) cells | Increase | Indicates a move towards an immunoregulatory and less inflammatory environment.[5] |
| Nutrient-absorbing enterocytes | Expansion | Enhances the absorptive capacity of the intestine.[6] |
| MHC class I/II-expressing enterocytes | Decline | Potentially modulates immune responses at the epithelial barrier.[6] |
Data derived from a longitudinal single-cell RNA sequencing (scRNA-Seq) analysis of intestinal tissue from five male patients with SBS before and after one year of this compound treatment.[5][6]
Table 2: Enriched Gene Ontologies and Pathways with this compound Treatment
| Category | Term | Description |
| KEGG Pathways | Mineral absorption | Upregulation of genes involved in the uptake of dietary minerals. |
| Steroid hormone biosynthesis | Modulation of local steroid hormone production. | |
| Drug metabolism - cytochrome P450 | Changes in the metabolic processing of xenobiotics. | |
| Molecular Function (GO) | Steroid hydroxylase activity | Increased enzymatic activity related to steroid metabolism. |
| Heme binding | Enrichment of proteins that bind heme. | |
| Oxidoreductase activity | Increased activity of enzymes involved in redox reactions. | |
| Biological Process (GO) | Small molecule metabolic process | General upregulation of metabolic pathways for small molecules. |
| Steroid metabolic process | Enhanced metabolic processing of steroids. | |
| Carboxylic acid metabolic process | Increased metabolism of carboxylic acids. |
Data from an RNA sequencing analysis comparing various GLP-2 analogs, including this compound, to a control group.
Signaling Pathways and Experimental Workflow
Signaling Pathway
This compound exerts its effects by activating the GLP-2 receptor, a G protein-coupled receptor. This initiates a signaling cascade that promotes intestinal cell proliferation, differentiation, and survival, ultimately leading to enhanced mucosal growth and function.
Caption: this compound signaling pathway in intestinal cells.
Experimental Workflow
The following diagram outlines the workflow for the longitudinal single-cell RNA sequencing analysis of intestinal tissue from patients treated with this compound.
Caption: Experimental workflow for scRNA-Seq analysis.
Experimental Protocols
Longitudinal Single-Cell RNA Sequencing of Human Intestinal Tissue
This protocol is based on a study that performed a longitudinal analysis of intestinal tissue from five male patients with Short Bowel Syndrome (SBS) treated with this compound.[5][6]
-
Patient Cohort and Sample Collection:
-
Five male patients diagnosed with SBS and undergoing treatment with the GLP-2 analog this compound were enrolled in the study.
-
Intestinal tissue biopsies, along with serum samples, luminal microbiome samples, and clinical records, were collected at three time points: before treatment (0 months), and at 6 and 12 months after the initiation of treatment.[6]
-
-
Single-Cell RNA Sequencing (scRNA-Seq):
-
Tissue Processing: Freshly obtained intestinal tissue biopsies were processed to generate a single-cell suspension. This typically involves enzymatic digestion (e.g., with collagenase and dispase) and mechanical dissociation.
-
Library Preparation and Sequencing: Single-cell suspensions were used for scRNA-Seq library preparation, likely using a droplet-based platform (e.g., 10x Genomics Chromium). This process involves capturing individual cells with barcoded beads, followed by reverse transcription, cDNA amplification, and library construction. The final libraries were sequenced on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Data Pre-processing: Raw sequencing data was processed to generate gene-cell matrices. This includes steps like demultiplexing, alignment to a reference genome, and unique molecular identifier (UMI) counting.
-
Quality Control: Low-quality cells (e.g., with low gene counts or high mitochondrial gene content) were filtered out.
-
Data Integration and Clustering: Data from different time points were integrated to minimize batch effects. Unsupervised clustering was then performed to identify different cell populations based on their gene expression profiles.
-
Cell Type Annotation: Cell clusters were annotated based on the expression of known marker genes for various intestinal cell types (e.g., enterocytes, goblet cells, Paneth cells, immune cells).
-
Differential Expression and Pathway Analysis: Differential gene expression analysis was performed to compare cell populations before and after treatment. This identifies genes and pathways that are significantly altered by this compound treatment. The study noted changes in T helper 2 cells, regulatory T cells, and specific enterocyte populations.[5]
-
-
Integrated Analysis:
-
The scRNA-Seq data was integrated with microbiome composition analysis (from 16S ribosomal RNA sequencing) to provide a holistic view of the changes occurring in the gut environment following this compound treatment.[6] After treatment, an increase in the α-diversity of the gut microbiome was observed.[5]
-
References
- 1. What is the mechanism of this compound Recombinant? [synapse.patsnap.com]
- 2. Long-Term this compound for the Treatment of Patients With Intestinal Failure Associated With Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Report: Morphologic and Functional Characteristics of Intestinal Mucosa in a Child With Short Bowel Syndrome After Treatment With this compound: Evidence in Favor of GLP-2 Analog Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-2 analog this compound significantly reduces need for parenteral nutrition and stool frequency in a real-life setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal single-cell analysis of glucagon-like peptide-2 treatment in patients with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Longitudinal single-cell analysis of glucagon-like peptide-2 treatment in patients with short bowel syndrome [insight.jci.org]
Safety Operating Guide
Safeguarding Laboratory and Environmental Integrity: Proper Disposal of Teduglutide
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols extends beyond experimentation to the meticulous disposal of chemical substances like Teduglutide. As a peptide-based therapeutic, this compound requires careful handling and disposal to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound waste generated in a laboratory setting.
I. Pre-Disposal Safety and Waste Characterization
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains critical information regarding hazards, handling, and emergency procedures. Although some sources may not classify this compound as a hazardous chemical under OSHA's Hazard Communication Standard, it is best practice in a research setting to manage all pharmaceutical compounds and their waste streams as hazardous.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
II. Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is incineration by a licensed hazardous waste facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Segregation of Waste : At the point of generation, meticulously segregate this compound waste from general laboratory trash. Use designated, clearly labeled, and leak-proof hazardous waste containers.[1][2][3]
-
Collection of Unused or Expired this compound :
-
Collection of Contaminated Materials :
-
All items that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Collect these items in a separate, plastic-lined hazardous waste container labeled "Hazardous Waste: this compound Contaminated Debris" or similar.[4]
-
-
Labeling and Storage :
-
Ensure all waste containers are accurately labeled with the contents ("this compound Waste") and the appropriate hazard warnings.
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until pickup.[6]
-
-
Arranging for Disposal :
-
Do not under any circumstances dispose of this compound waste in the regular trash or pour it down the drain.[1][3] Discharging into drains or water courses must be avoided.[5]
-
Contact your institution's Environmental Health and Safety (EH&S) department to coordinate the pickup and disposal of the hazardous waste.[3][7]
-
The EH&S department will arrange for a licensed hazardous material disposal company to transport the waste for incineration.[7]
-
III. Data Presentation: Waste Stream Management
To ensure clarity and compliance, the following table summarizes the proper disposal streams for different types of waste generated during research involving this compound.
| Waste Type | Description | Disposal Container | Final Disposal Method |
| Unused/Expired Product | Pure lyophilized powder or reconstituted this compound solutions. | Sealed, labeled hazardous chemical waste container. | Incineration via a licensed hazardous waste contractor.[1] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Puncture-proof, labeled sharps container. | Collection by EH&S for incineration.[6] |
| Contaminated Labware | Vials, pipette tips, tubes, and gloves that have contacted this compound.[4] | Lined, labeled container for "Hazardous Waste: Contaminated Debris". | Incineration via a licensed hazardous waste contractor.[3][4] |
| Empty Packaging | Outer boxes and uncontaminated packaging inserts. | General waste or recycling, provided there is no contamination.[4] | Standard facility waste stream. |
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the procedural workflow for the proper segregation and disposal of this compound waste in a research environment.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. biosynth.com [biosynth.com]
- 2. targetmol.com [targetmol.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Teduglutide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Teduglutide is paramount. This guide provides essential, step-by-step procedural information to minimize exposure risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, adherence to recommended personal protective equipment guidelines is critical to prevent accidental exposure. The following table summarizes the necessary PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3][4][5] | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Compatible chemical-resistant gloves.[1][2] Gloves must be inspected prior to use.[1] | Prevents skin contact and absorption. Proper inspection ensures the integrity of the gloves. |
| Body Protection | Impervious clothing or lab coat.[1][2][3][4][5] For significant exposure risk, fire/flame resistant clothing may be warranted.[1] | Protects skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn, especially if dust or aerosols are generated.[2][3][4][5] | Prevents inhalation of the compound, which is a primary route of exposure for powdered substances. |
Note: No occupational exposure limit values have been established for this compound.[3][4][5][6]
Procedural Guidance for Safe Handling and Disposal
Handling Protocol:
-
Preparation: Before handling this compound, ensure that a designated area is prepared. This area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[2][3][4][5]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Handling the Compound:
-
After Handling:
Disposal Plan:
-
Unused Product: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1] Alternatively, it may be burned in an incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: Needles, syringes, vials, and any other contaminated disposable materials should be disposed of in a puncture-resistant container. Follow all federal and local regulations for the disposal of this material.[1]
-
Packaging: Contaminated packaging should be disposed of in the same manner as the unused product.[1]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing.[1] Seek medical attention if symptoms develop or persist.[1]
-
Skin Contact: Immediately remove contaminated clothing.[1][3][5] Wash the affected area with soap and plenty of water.[1] A physician should be consulted.[1][2][3][5]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1][2] A physician should be consulted.[1][2][3][5]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[1][5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Visualized Workflow for Safe Handling and Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key steps for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
